molecular formula C12H15N3O B1324412 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine CAS No. 949556-61-0

1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1324412
CAS No.: 949556-61-0
M. Wt: 217.27 g/mol
InChI Key: NSEQDDGTNOMRHQ-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-7-12(13)15(14-9)8-10-3-5-11(16-2)6-4-10/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEQDDGTNOMRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633477
Record name 1-[(4-Methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949556-61-0
Record name 1-[(4-Methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its prevalence in drug design stems from its ability to engage in a variety of biological interactions, acting as a versatile scaffold for the development of compounds with a wide spectrum of pharmacological activities. Notable examples of pyrazole-containing drugs include the anti-inflammatory celecoxib, the anxiolytic Zaleplon, and the erectile dysfunction medication sildenafil. The aminopyrazole moiety, in particular, serves as a crucial building block for the synthesis of more complex heterocyclic systems, such as pyrazolopyridines and pyrazolopyrimidines, which also exhibit significant biological properties.[2][3] This guide provides a comprehensive technical overview of the synthesis of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine, a valuable intermediate for the exploration of new chemical entities in drug discovery.

Strategic Approaches to Synthesis

Two primary synthetic strategies are presented for the preparation of this compound. The choice between these routes may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

  • Cyclocondensation: A classical and highly versatile approach involving the formation of the pyrazole ring from acyclic precursors.

  • Reductive Amination: A direct functionalization of a pre-formed aminopyrazole core, offering an efficient route to the target secondary amine.

Route 1: Cyclocondensation of (4-methoxybenzyl)hydrazine with Acetoacetonitrile

This method represents a fundamental approach to the synthesis of 5-aminopyrazoles. The core of this strategy is the reaction between a hydrazine derivative and a β-ketonitrile. The regioselectivity of the cyclization is a key consideration in this synthesis.

Reaction Mechanism

The reaction proceeds through an initial condensation of the more nucleophilic nitrogen of (4-methoxybenzyl)hydrazine with the ketone carbonyl of acetoacetonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining nitrogen attacks the nitrile carbon. Tautomerization of the resulting imine affords the aromatic 5-aminopyrazole ring. The use of (4-methoxybenzyl)hydrazine directs the substitution pattern, placing the 4-methoxybenzyl group at the N1 position of the pyrazole ring.

Diagram of the Cyclocondensation Pathway

cyclocondensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine (4-methoxybenzyl)hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Ketonitrile Ketonitrile Acetoacetonitrile (3-Oxobutanenitrile) Ketonitrile->Hydrazone Cyclized Cyclized Intermediate (Iminopyrazoline) Hydrazone->Cyclized Intramolecular Cyclization Product 1-(4-methoxybenzyl)-3-methyl- 1H-pyrazol-5-amine Cyclized->Product Tautomerization

Caption: Cyclocondensation pathway for the synthesis of the target molecule.

Synthesis of Precursors

1. (4-methoxybenzyl)hydrazine: This precursor can be synthesized from p-anisaldehyde. The aldehyde is first converted to its corresponding oxime, which is then reduced to the hydroxylamine, and finally to the hydrazine. A more direct route involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate.

2. Acetoacetonitrile (3-Oxobutanenitrile): This reagent is commercially available.

Experimental Protocol (General Procedure)
  • Reaction Setup: To a solution of (4-methoxybenzyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add acetoacetonitrile (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

ParameterCondition
Solvent Ethanol or Acetic Acid
Temperature Reflux
Duration 4-12 hours (TLC monitored)
Purification Column Chromatography or Recrystallization

Route 2: Reductive Amination of 3-Methyl-1H-pyrazol-5-amine

This modern and efficient one-pot, two-step approach involves the formation of an intermediate imine followed by its in-situ reduction. This method avoids the sometimes-problematic regioselectivity issues that can arise in cyclocondensation reactions. While the cited protocol is for a 3-tert-butyl analogue, the procedure is readily adaptable for the 3-methyl target.[1][4]

Reaction Mechanism

The synthesis begins with a solvent-free condensation reaction between 3-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. This acid-catalyzed reaction forms an N-(5-pyrazolyl)imine intermediate. The subsequent addition of a reducing agent, such as sodium borohydride, reduces the imine double bond to afford the desired secondary amine.

Diagram of the Reductive Amination Workflow

reductive_amination cluster_step1 Step 1: Imine Formation (Condensation) cluster_step2 Step 2: Reduction Aminopyrazole 3-Methyl-1H-pyrazol-5-amine Imine N-(5-pyrazolyl)imine Intermediate Aminopyrazole->Imine Aldehyde p-Methoxybenzaldehyde Aldehyde->Imine + Heat (Solvent-free) Product 1-(4-methoxybenzyl)-3-methyl- 1H-pyrazol-5-amine Imine->Product Reducing_Agent Sodium Borohydride (NaBH4) in Methanol Reducing_Agent->Product

Caption: Workflow for the one-pot reductive amination synthesis.

Synthesis of Precursors

1. 3-Methyl-1H-pyrazol-5-amine: This key starting material can be prepared by the reaction of cyanoacetone with hydrazine hydrate.

2. p-Methoxybenzaldehyde: This is a common and commercially available reagent.

Detailed Experimental Protocol (Adapted from Becerra et al., 2021)
  • Step 1: Imine Formation

    • In a suitable reaction vessel, combine 3-methyl-1H-pyrazol-5-amine (1.0 eq) and p-methoxybenzaldehyde (1.0 eq).

    • Heat the mixture under solvent-free conditions at approximately 120°C for 2 hours. Monitor the reaction by TLC until the starting materials are consumed.

    • Allow the reaction mixture to cool to ambient temperature. The resulting product is the crude N-(5-pyrazolyl)imine intermediate.

  • Step 2: Reduction

    • Dissolve the crude imine intermediate in methanol.

    • To this solution, add sodium borohydride (NaBH4) (2.0 eq) portion-wise with stirring over 5-10 minutes.

    • Continue stirring at ambient temperature for 1 hour, monitoring the reaction by TLC.

    • Upon completion, reduce the volume of methanol under reduced pressure.

    • Add distilled water to the residue and extract the aqueous solution with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to yield this compound.

ParameterStep 1: Imine FormationStep 2: Reduction
Reagents 3-Methyl-1H-pyrazol-5-amine, p-MethoxybenzaldehydeN-(5-pyrazolyl)imine, Sodium Borohydride
Solvent None (Solvent-free)Methanol
Temperature 120°CAmbient
Duration ~2 hours~1 hour
Purification -Flash Chromatography

Characterization and Validation

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the pyrazole methyl group, a singlet for the methoxy group, aromatic protons for the 4-methoxybenzyl group, a singlet for the pyrazole C4-H, a singlet for the benzylic CH₂, and a broad singlet for the amine N-H.

    • ¹³C NMR: Will show characteristic peaks for the pyrazole ring carbons, the methyl and methoxy carbons, and the aromatic and benzylic carbons of the 4-methoxybenzyl group.

  • Infrared (IR) Spectroscopy: Key absorptions are expected for the N-H stretch of the amine, C-H stretches (aromatic and aliphatic), C=C and C=N stretches of the aromatic rings, and the C-O stretch of the methoxy group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of this compound should be observed. A characteristic fragmentation pattern would likely show a prominent peak for the (4-methoxyphenyl)methylium ion (m/z = 121).[1]

Safety and Handling

  • Hydrazine derivatives: Are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Sodium borohydride: Is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care, away from ignition sources.

  • Solvents: Standard laboratory precautions for handling flammable organic solvents should be followed.

Conclusion

The synthesis of this compound can be effectively achieved through either a classical cyclocondensation approach or a more modern reductive amination strategy. The reductive amination offers a highly efficient, one-pot procedure that is likely to be the preferred method in many research settings due to its operational simplicity and high yield.[1] Proper execution of these synthetic protocols, coupled with rigorous purification and analytical characterization, will provide researchers with a reliable supply of this valuable building block for the advancement of drug discovery and medicinal chemistry.

References

  • Becerra, D.; Rojas, H.; Castillo, J.-C. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank2021 , 2021, M1196. [Link]

  • Becerra, D.; Rojas, H.; Castillo, J.-C. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]

  • He, J. et al. Halogenations of 3-aryl-1H-pyrazol-5-amines. Supporting Information. Beilstein Archives. [Link]

  • Al-Soud, Y. A. et al. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank2022 , 2022, M1355. [Link]

  • Safari, J. et al. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances2017 , 7, 47353-47363. [Link]

  • Joshi, K. C. et al. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E2009 , 65(7), o1170. [Link]

  • Dorn, H. et al. 3(5)-aminopyrazole. Organic Syntheses1968 , 48, 8. [Link]

  • Kumar, A. et al. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry2018 , 14, 15-59. [Link]

Sources

Characterization of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the characterization of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine, a substituted aminopyrazole of interest to researchers and professionals in drug development. Due to the limited availability of public-domain characterization data for this specific molecule, this guide will leverage detailed experimental data from a closely related and well-characterized analogue: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine . The methodologies and expected spectral features discussed herein provide a robust framework for the analysis of this class of compounds.

Introduction to N-Arylmethyl Pyrazol-5-amines

N-substituted pyrazoles are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities. The introduction of an arylethyl moiety, such as a 4-methoxybenzyl group, can modulate the compound's pharmacokinetic and pharmacodynamic properties. The amine functionality at the 5-position of the pyrazole ring serves as a key synthetic handle for further molecular elaboration, making these scaffolds versatile building blocks in the design of novel therapeutic agents.

The target molecule, this compound (CAS No. 949556-61-0)[1], possesses a core structure that is of significant interest in the development of kinase inhibitors and other targeted therapies. A precise understanding of its physicochemical and spectroscopic properties is paramount for its application in drug discovery pipelines.

Synthesis of N-Arylmethyl Pyrazol-5-amines

The synthesis of N-substituted pyrazoles can be achieved through various synthetic routes. A common and effective method involves the condensation of a primary amine with a β-dicarbonyl compound to form the pyrazole ring. For N-alkylation, a subsequent reaction with an appropriate alkyl halide can be employed.

A particularly efficient one-pot, two-step synthesis for a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, has been reported, which proceeds via a solvent-free condensation followed by a reductive amination[2][3]. This methodology is distinguished by its operational simplicity and short reaction time[2][3].

General Synthetic Approach: Reductive Amination

The synthesis of N-arylmethyl pyrazol-5-amines can be efficiently achieved through a reductive amination protocol. This involves the reaction of a 5-aminopyrazole with an appropriate benzaldehyde to form an intermediate imine, which is then reduced to the corresponding secondary amine.

G 5-Aminopyrazole 5-Aminopyrazole Imine Intermediate Imine Intermediate 5-Aminopyrazole->Imine Intermediate + ArCHO (Solvent-free heating) N-Arylmethyl Pyrazol-5-amine N-Arylmethyl Pyrazol-5-amine Imine Intermediate->N-Arylmethyl Pyrazol-5-amine + NaBH4 (Methanol) G FT-IR FT-IR NMR NMR FT-IR->NMR Mass Spec Mass Spec NMR->Mass Spec Elemental Analysis Elemental Analysis Mass Spec->Elemental Analysis Elemental Analysis->FT-IR

Sources

NMR and mass spectrometry data of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Introduction: The Significance of Substituted Pyrazoles in Modern Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and versatile chemical properties.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[3][4] The specific substitution pattern on the pyrazole ring dramatically influences the molecule's steric and electronic properties, thereby tuning its biological and chemical characteristics. The title compound, this compound, is a representative example of this class, featuring key structural motifs that are of significant interest in drug discovery and development.

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide will leverage detailed spectral data from a closely related analogue, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine , to provide a robust predictive analysis.[5][6] The insights from this analogue, combined with fundamental principles of spectroscopy, will offer a detailed and scientifically grounded characterization of the title compound.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is depicted below. Understanding the connectivity and chemical environment of each atom is crucial for interpreting its spectroscopic data.

Figure 1: Molecular structure of this compound.

Analysis of a Structural Analogue: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

A study by Mendoza-Figueroa et al. provides a complete spectroscopic and analytical characterization of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.[5] This data serves as an excellent foundation for predicting the spectral properties of our target compound.

¹H NMR Data of the Analogue

The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.30Doublet2HAromatic (ortho to CH₂)
6.90Doublet2HAromatic (meta to CH₂)
5.41Singlet1HPyrazole H-4
4.16Doublet2HN-CH₂ (benzyl)
3.81Singlet3HO-CH₃
3.57Singlet3HN-CH₃
3.34Broad Singlet1HN-H
1.28Singlet9HC(CH₃)₃
Data sourced from Mendoza-Figueroa et al. (2021).[5]
¹³C NMR Data of the Analogue

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
160.7Pyrazole C-3
159.3Aromatic C-para (to CH₂)
148.1Pyrazole C-5
130.9Aromatic C-ipso (to CH₂)
129.4Aromatic C-ortho (to CH₂)
114.2Aromatic C-meta (to CH₂)
85.2Pyrazole C-4
55.4O-CH₃
50.1N-CH₂ (benzyl)
34.2N-CH₃
32.3C(CH₃)₃
30.6C(CH₃)₃
Data sourced from Mendoza-Figueroa et al. (2021).[5]
Mass Spectrometry Data of the Analogue

Electron Ionization (EI) mass spectrometry provides information about the molecular weight and fragmentation pattern.

m/zRelative Intensity (%)Assignment
27347[M]⁺
121100[(4-methoxyphenyl)methylium]⁺
9119[C₇H₇]⁺ (tropylium ion)
7725[C₆H₅]⁺ (phenyl cation)
6715
Data sourced from Mendoza-Figueroa et al. (2021).[5][6]

Predictive Spectroscopic Data for this compound

By substituting the tert-butyl group in the analogue with a methyl group, we can predict the corresponding spectral data for the title compound. The primary differences will be observed in the chemical shifts and integration of the substituent at the 3-position of the pyrazole ring and a change in the molecular weight.

Predicted ¹H NMR Data

The replacement of the electron-donating tert-butyl group with a less bulky methyl group is expected to cause minor shifts in the pyrazole ring protons.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~7.25-7.35Doublet2HAromatic (ortho to CH₂)Similar electronic environment to the analogue.
~6.85-6.95Doublet2HAromatic (meta to CH₂)Similar electronic environment to the analogue.
~5.30-5.40Singlet1HPyrazole H-4Minor upfield shift due to reduced steric hindrance.
~4.10-4.20Singlet2HN-CH₂ (benzyl)The original data showed a doublet, likely due to coupling with the NH proton. A singlet may be observed with deuterium exchange or if the NH exchange is rapid.
~3.75-3.85Singlet3HO-CH₃Unlikely to be significantly affected by the change at C-3.
~3.50-3.60Singlet3HN-CH₃Minor shift expected due to change at C-3.
~3.30-3.40Broad Singlet2HNH₂Integration changes to 2H for the primary amine.
~2.10-2.20Singlet3HPyrazole C-3-CH₃Characteristic chemical shift for a methyl group on an aromatic ring.
Predicted ¹³C NMR Data

The carbon signals for the pyrazole ring and the new methyl group will be the most affected.

Predicted δ (ppm)AssignmentRationale for Prediction
~150-155Pyrazole C-3Significant upfield shift compared to the quaternary carbon of the tert-butyl group.
~159Aromatic C-para (to CH₂)Unlikely to change significantly.
~148Pyrazole C-5Minor shift expected.
~131Aromatic C-ipso (to CH₂)Unlikely to change significantly.
~129Aromatic C-ortho (to CH₂)Unlikely to change significantly.
~114Aromatic C-meta (to CH₂)Unlikely to change significantly.
~95-100Pyrazole C-4A slight upfield shift is anticipated due to the change in the C-3 substituent.
~55O-CH₃Unlikely to change significantly.
~50N-CH₂ (benzyl)Unlikely to change significantly.
~34N-CH₃Minor shift expected.
~12-15Pyrazole C-3-CH₃Typical chemical shift for a methyl group on a pyrazole ring.
Predicted Mass Spectrometry Data

The molecular weight will decrease due to the substitution of a tert-butyl group (57 amu) with a methyl group (15 amu). The fragmentation pattern is expected to be dominated by the stable (4-methoxyphenyl)methylium ion.

  • Molecular Formula: C₁₂H₁₅N₃O

  • Molecular Weight: 217.27 g/mol

Predicted m/zPredicted Relative IntensityAssignment
217High[M]⁺
121Base Peak (100)[(4-methoxyphenyl)methylium]⁺
91Moderate[C₇H₇]⁺ (tropylium ion)
77Moderate[C₆H₅]⁺

digraph "Mass_Spec_Fragmentation" {
graph [rankdir="LR"];
node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

M [label="[M]⁺\nm/z = 217"]; frag1 [label="[(4-methoxyphenyl)methylium]⁺\nm/z = 121"]; frag2 [label="[C₇H₇]⁺\nm/z = 91"];

M -> frag1 [label="Benzylic cleavage"]; frag1 -> frag2 [label="- OCH₂"]; }

Figure 2: Predicted key fragmentation pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and characterization of similar pyrazole derivatives and are presented as a self-validating system.[5][7]

Synthesis of this compound

This protocol is a predictive adaptation for the synthesis of the title compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps A 3-methyl-1H-pyrazol-5-amine step1 Condensation (Solvent-free, 120 °C, 2h) A->step1 B 4-methoxybenzaldehyde B->step1 step2 In situ reduction (NaBH₄, Methanol) step1->step2 step3 Work-up (Liquid-liquid extraction) step2->step3 step4 Purification (Flash chromatography) step3->step4 product This compound step4->product

Figure 3: Workflow for the synthesis of the title compound.

Step-by-step Procedure:

  • Condensation: In a 10 mL open-topped tube, combine 3-methyl-1H-pyrazol-5-amine (1.0 mmol) and 4-methoxybenzaldehyde (1.0 mmol).

  • Heat the mixture in a sand bath at 120 °C for 2 hours under solvent-free conditions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction: After cooling to room temperature, add methanol (10 mL) to the reaction mixture.

  • Slowly add sodium borohydride (1.5 mmol) in portions while stirring.

  • Continue stirring at room temperature for 1 hour.

  • Work-up: Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the purified product using NMR and mass spectrometry.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters: Use a standard pulse program. Acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence.

  • Referencing: Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a comprehensive overview of the expected NMR and mass spectrometry data for this compound. By leveraging detailed experimental data from a close structural analogue, we have been able to make robust predictions for the ¹H NMR, ¹³C NMR, and mass spectral characteristics of the title compound. The provided experimental protocols offer a clear pathway for its synthesis and characterization. This guide serves as a valuable resource for researchers and scientists working with pyrazole derivatives, aiding in the identification and structural elucidation of this important class of molecules.

References

  • Mendoza-Figueroa, F. A., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. Available at: [Link]

  • He, J., et al. (2019). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazole Derivatives.
  • Kumar, V., & Kumar, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 59-69.
  • Pop, R., et al. (2022).
  • Bhat, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

  • ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

Sources

A Comprehensive Guide to the Synthesis, Characterization, and Physicochemical Properties of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved pharmaceuticals.[1][2] Its versatile chemical nature and broad range of biological activities make it a privileged scaffold in drug discovery.[3][4] This guide provides a comprehensive technical overview of a specific, high-interest derivative: 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine . We delve into its structural significance, propose a robust synthetic pathway rooted in established chemical principles, and outline a detailed protocol for its structural elucidation and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize, evaluate, or further functionalize this promising molecule.

Part 1: Molecular Overview and Predicted Properties

The Pyrazole Scaffold in Drug Design

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts unique electronic properties, allowing them to act as versatile pharmacophores. They can serve as bioisosteres for benzene rings, often improving physicochemical properties like aqueous solubility while maintaining or enhancing biological potency.[5] The presence of the pyrazole core in blockbuster drugs—such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant—has cemented its importance and continues to inspire the development of new chemical entities.[3][6]

Structural Features of the Target Compound

This compound (C₁₂H₁₅N₃O) is a multi-functionalized molecule designed with specific therapeutic applications in mind. Its structure can be deconstructed into three key components:

  • 3-Methyl-1H-pyrazol-5-amine Core: This is the foundational heterocyclic system. The 5-amino group serves as a critical hydrogen bond donor and a key reactive handle for further chemical modification, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.[2]

  • N1-Substituent (4-Methoxybenzyl Group): The substituent at the N1 position is crucial for modulating the molecule's overall lipophilicity, ADME (absorption, distribution, metabolism, and excretion) properties, and interaction with biological targets. The methoxybenzyl group, in particular, is a common motif in medicinal chemistry, known for its metabolic stability and potential for specific hydrophobic interactions within protein binding pockets.

  • C3-Substituent (Methyl Group): A small alkyl group at the C3 position can fine-tune the steric and electronic profile of the pyrazole ring, influencing its orientation and binding affinity.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, we can predict its core properties based on its structure and data from analogous compounds. These predictions provide a baseline for experimental design and characterization.

PropertyPredicted Value / DescriptionRationale / Reference
Molecular Formula C₁₂H₁₅N₃OBased on chemical structure
Molecular Weight 217.27 g/mol Calculated from the molecular formula
Appearance White to light yellow solidTypical for similar substituted pyrazole amines.[7]
Melting Point 100-150 °C (Estimated Range)Substituted pyrazoles are crystalline solids; the exact value requires experimental determination.[8]
Solubility Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water; insoluble in hexanes.The polar amine and ether groups suggest solubility in polar organic solvents, while the overall aromatic character limits aqueous solubility.[8]
pKa (Estimated) 3.0 - 4.5 (for the pyrazole ring)Pyrazole itself has a pKa of ~2.5. Substituents will modulate this value.[5]

Part 2: Synthesis and Purification Strategy

Retrosynthetic Analysis: A Logic-Driven Approach

The most reliable and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional system and a hydrazine derivative.[3] This logic forms the basis of our retrosynthetic strategy.

The target molecule is disconnected across the N1-C5 and N2-C3 bonds, revealing two commercially available or readily synthesized starting materials: (4-methoxybenzyl)hydrazine and 3-oxobutanenitrile (acetoacetonitrile). This approach is highly efficient and regioselective, as the more nucleophilic nitrogen of the substituted hydrazine typically attacks the ketone carbonyl, while the other nitrogen condenses with the nitrile to form the 5-amino group.

G mol Target Molecule 1-(4-methoxybenzyl)-3-methyl- 1H-pyrazol-5-amine inter Key Disconnection (Cyclocondensation) mol->inter C-N bonds start1 Starting Material 1 (4-methoxybenzyl)hydrazine inter->start1 start2 Starting Material 2 3-Oxobutanenitrile inter->start2

Caption: Retrosynthetic analysis of the target pyrazole.
Experimental Protocol: Synthesis

This protocol is designed for robustness and scalability, with self-validating checkpoints.

Objective: To synthesize this compound.

Materials:

  • (4-Methoxybenzyl)hydrazine hydrochloride

  • 3-Oxobutanenitrile

  • Sodium acetate (or other suitable base)

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel (for chromatography)

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-methoxybenzyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) to absolute ethanol (approx. 0.1 M concentration). Stir for 15 minutes at room temperature to generate the free hydrazine base in situ.

    • Expert Insight: Using the hydrochloride salt with a mild base is often more practical than handling the free hydrazine, which can be less stable. Sodium acetate is an effective and economical choice.

  • Initiation of Reaction: Add 3-oxobutanenitrile (1.0 eq) to the flask.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting materials and the appearance of a new, more polar spot (UV active) indicates product formation.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Redissolve the resulting residue in ethyl acetate (100 mL). d. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities, followed by brine (1 x 50 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Elute with a gradient of Hexanes:Ethyl Acetate (starting from 4:1 and gradually increasing polarity to 1:1).

    • Expert Insight: The gradient elution ensures good separation of the product from non-polar impurities and any remaining starting materials. c. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a solid.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reagents 1. Combine Hydrazine HCl, NaOAc, EtOH add_nitrile 2. Add 3-Oxobutanenitrile reagents->add_nitrile reflux 3. Reflux for 4-6h (Monitor by TLC) add_nitrile->reflux evap 4. Evaporate Solvent reflux->evap extract 5. Dissolve in EtOAc, Wash with NaHCO₃ & Brine evap->extract dry 6. Dry & Concentrate extract->dry chrom 7. Flash Chromatography dry->chrom product Pure Product (Solid) chrom->product char 8. Characterization product->char

Caption: Step-by-step workflow for synthesis and purification.

Part 3: Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and analytical techniques is required for unambiguous structural assignment.

Spectroscopic Analysis
TechniqueExpected Observations and Interpretations
¹H NMR Aromatic Region (δ 6.8-7.3 ppm): Two doublets (J ≈ 8.5 Hz), each integrating to 2H, corresponding to the AA'BB' system of the para-substituted methoxybenzyl ring. Pyrazole Ring (δ 5.5-6.0 ppm): A sharp singlet, integrating to 1H, for the proton at the C4 position. Methylene (δ 5.0-5.3 ppm): A singlet, integrating to 2H, for the N-CH₂ protons of the benzyl group. Amine (δ 4.0-5.0 ppm): A broad singlet, integrating to 2H, for the -NH₂ protons. This signal may exchange with D₂O. Methoxy (δ 3.8 ppm): A sharp singlet, integrating to 3H, for the -OCH₃ protons. Methyl (δ 2.1 ppm): A sharp singlet, integrating to 3H, for the C3-CH₃ protons.
¹³C NMR Aromatic/Heteroaromatic Carbons (δ 90-160 ppm): Expect ~8 signals. Key signals include the C5-NH₂ (~150 ppm), C3-CH₃ (~145 ppm), the ipso-carbon of the methoxy group (~159 ppm), and the electron-rich C4 of the pyrazole ring (~95 ppm). Methylene Carbon (δ ~50-55 ppm): Signal for the N-CH₂ carbon. Methoxy Carbon (δ ~55 ppm): Signal for the -OCH₃ carbon. Methyl Carbon (δ ~12-15 ppm): Signal for the C3-CH₃ carbon.
FT-IR N-H Stretch: Two characteristic medium-to-sharp bands in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂). C-H Stretch: Signals just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic). C=N and C=C Stretch: Absorptions in the 1500-1610 cm⁻¹ region corresponding to the pyrazole ring system. C-O Stretch: A strong, characteristic band for the aryl-alkyl ether around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).[7][9]
Mass Spec. Molecular Ion (M⁺): A clear peak at m/z = 217, corresponding to the molecular weight of the compound (C₁₂H₁₅N₃O). Key Fragmentation: A prominent base peak at m/z = 121, resulting from the stable tropylium-like cation [CH₂C₆H₄OCH₃]⁺ formed by benzylic cleavage. Another significant fragment at m/z = 97 for the [3-methyl-1H-pyrazol-5-amine]⁺ radical cation.
Purity and Identity Confirmation
TechniqueProtocol and Expected Result
Melting Point Determine the melting point using a calibrated apparatus. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.
Elemental Analysis Submit a pure sample for C, H, N analysis. The experimentally determined percentages should be within ±0.4% of the theoretical values. Calculated for C₁₂H₁₅N₃O: C, 66.34%; H, 6.96%; N, 19.34%.

Part 4: Chemical Reactivity and Safety

Reactivity Profile

The 5-amino group is the primary site for derivatization, making it an excellent building block for creating libraries of related compounds. It readily undergoes standard amine reactions such as:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

The pyrazole ring's C4 position is electron-rich and susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration), though conditions must be chosen carefully to avoid side reactions with the amine.[3]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, data from structurally similar aminopyrazoles should be used to guide handling procedures.[10][11]

Hazard ClassPrecautionary Statement
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][13]
Skin Irritation Causes skin irritation. Wear protective gloves and clothing.[11]
Eye Irritation Causes serious eye irritation. Wear eye protection/face shield.[11][12]
Target Organ Toxicity May cause respiratory irritation. Avoid breathing dust/fumes. Use only in a well-ventilated area.[10]
Personal Protective Equipment (PPE) Always wear a lab coat, nitrile gloves, and safety glasses with side shields.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Medicinally important pyrazole derivatives. ResearchGate. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. National Institutes of Health (NIH). [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. PubChem. [Link]

  • SAFETY DATA SHEET. Carlo Erba Reagents. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [Link]

  • Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. PrepChem.com. [Link]

  • Pyrazoles database - synthesis, physical properties. ChemSynthesis. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

Sources

The Ascendant Role of Substituted Pyrazole Amines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Moiety - A Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold." This guide delves into the intricate world of substituted pyrazole amines, a class of compounds that has demonstrated a striking breadth of biological activities. From combating microbial infections and curbing inflammation to orchestrating targeted attacks on cancer cells, these molecules are at the forefront of therapeutic innovation. This document, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic understanding of substituted pyrazole amines, thereby empowering the next wave of drug discovery.

I. The Chemical Tapestry: Synthesis of Substituted Pyrazole Amines

The biological potential of any pyrazole derivative is intrinsically linked to its chemical architecture. The strategic placement of substituents, particularly the amine group, dictates the molecule's three-dimensional conformation and its capacity to interact with biological targets. The synthesis of these compounds is, therefore, a critical first step in the journey of drug discovery.

One of the most prevalent methods for synthesizing 3(5)-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or its derivatives. This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via the addition of the second nitrogen atom of hydrazine to the nitrile group.

Experimental Protocol: Synthesis of 3-Aminopyrazole

This protocol outlines a general procedure for the synthesis of a 3-aminopyrazole derivative from a β-ketonitrile and hydrazine.

Materials:

  • β-ketonitrile (e.g., 3-oxo-3-phenylpropanenitrile)

  • Hydrazine hydrate

  • Anhydrous ethanol

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the β-ketonitrile (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.05 equivalents) and a catalytic amount of acetic acid (0.1 equivalents) to the solution.

  • Heat the reaction mixture at 60°C for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent in vacuo using a rotary evaporator.[1]

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 3-aminopyrazole.

  • Purify the crude product by column chromatography or recrystallization to yield the pure 3-aminopyrazole.

Causality Behind Experimental Choices:

  • Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent unwanted side reactions involving water.

  • Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by hydrazine.

  • Washing with Sodium Bicarbonate: This step is essential to remove the acidic catalyst, which could interfere with subsequent reactions or biological assays.

II. A Spectrum of Biological Warfare: The Diverse Activities of Substituted Pyrazole Amines

The true power of substituted pyrazole amines lies in their ability to interact with a wide array of biological targets, leading to a diverse range of therapeutic effects. This section will explore some of the most significant and well-documented biological activities of this compound class.

A. Antimicrobial Activity: A New Front in the Fight Against Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Substituted pyrazole amines have emerged as a promising class of antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria.[2]

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Materials:

  • Substituted pyrazole amine test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial inoculum in MHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria in MHB without compound) and negative (MHB only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

B. Anti-inflammatory Action: Quelling the Fires of Inflammation

Inflammation is a complex biological response implicated in a wide range of diseases, from arthritis to cardiovascular disease. Many substituted pyrazole amines exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core and serves as a prime example of the therapeutic potential of this scaffold.

The anti-inflammatory activity of these compounds can be assessed using the in vivo carrageenan-induced paw edema model.

Materials:

  • Substituted pyrazole amine test compounds

  • Carrageenan solution (1% in saline)

  • Wistar rats

  • Parenteral administration vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After a set period (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

C. Anticancer Activity: A Targeted Assault on Malignancy

The fight against cancer is a central focus of modern drug discovery. Substituted pyrazole amines have demonstrated significant potential as anticancer agents, often by inhibiting key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and other protein kinases.[4][5]

The cytotoxic effects of these compounds on cancer cells are commonly evaluated using the MTT assay.

Materials:

  • Substituted pyrazole amine test compounds

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

III. Unraveling the Mechanism: How Substituted Pyrazole Amines Exert Their Effects

Understanding the mechanism of action of a drug candidate is paramount for its successful development. For substituted pyrazole amines, their biological effects are often attributed to their ability to inhibit specific enzymes, such as kinases and cyclooxygenases.

A. Kinase Inhibition: A Key Strategy in Cancer Therapy

Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Many pyrazole-based compounds have been developed as potent and selective kinase inhibitors.[6][7]

The inhibitory activity of these compounds can be determined using in vitro kinase inhibition assays.

Materials:

  • Substituted pyrazole amine test compounds

  • Recombinant kinase (e.g., CDK2, EGFR)

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the kinase, its substrate, and the test compound in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at a controlled temperature.

  • Stop the reaction and add the detection reagent to measure the amount of product formed or the remaining ATP.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

B. Cyclooxygenase (COX) Inhibition: The Basis of Anti-inflammatory and Analgesic Effects

As mentioned earlier, the anti-inflammatory properties of many pyrazole derivatives are due to their inhibition of COX enzymes. The selective inhibition of COX-2 over COX-1 is a key objective in the design of safer anti-inflammatory drugs, as COX-1 is involved in maintaining the integrity of the gastrointestinal mucosa.[8]

Principle:

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The peroxidase activity is monitored colorimetrically by the oxidation of a chromogenic substrate.[9]

General Procedure:

  • Prepare a reaction mixture containing COX-2 enzyme, heme, and a chromogenic substrate in a suitable buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the change in absorbance over time using a spectrophotometer.

  • Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value.

IV. Structure-Activity Relationship (SAR): Designing More Potent and Selective Molecules

The biological activity of a substituted pyrazole amine is highly dependent on the nature and position of its substituents. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

For instance, in the development of pyrazole-based kinase inhibitors, the substituents on the pyrazole ring and the appended amine group can be systematically varied to enhance binding affinity to the ATP-binding pocket of the target kinase.[7] Similarly, for COX-2 inhibitors, the substituents are designed to fit into the specific side pocket of the COX-2 active site, which is absent in COX-1, thereby conferring selectivity.

V. Data-Driven Insights: Quantitative Analysis and Visualization

To facilitate the comparison and interpretation of experimental data, it is essential to present quantitative results in a clear and structured manner. The following tables provide examples of how to summarize the biological activity data for substituted pyrazole amines.

Table 1: Anticancer Activity of Substituted Pyrazole Amines
Compound IDCancer Cell LineIC50 (µM)Reference
PZA-1 MCF-7 (Breast)5.2[10]
PZA-2 A549 (Lung)1.5[11]
PZA-3 HCT-116 (Colon)3.1[10]
Table 2: Antimicrobial Activity of Substituted Pyrazole Amines
Compound IDBacterial StrainMIC (µg/mL)Reference
PZA-4 S. aureus8[2]
PZA-5 E. coli16[2]
PZA-6 P. aeruginosa32[12]

VI. Visualizing Complexity: Signaling Pathways and Experimental Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams, generated using the DOT language, provide visual representations of key concepts discussed in this guide.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR s1 Starting Materials (e.g., β-ketonitrile, hydrazine) s2 Chemical Reaction (Condensation/Cyclization) s1->s2 s3 Purification (Chromatography/Recrystallization) s2->s3 b1 In Vitro Assays (Antimicrobial, Anticancer, Enzyme Inhibition) s3->b1 b2 In Vivo Models (e.g., Paw Edema) b1->b2 d1 Determine IC50/MIC b2->d1 d2 Structure-Activity Relationship (SAR) Studies d1->d2 d2->s1 Rational Design of New Analogs cox2_pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PyrazoleAmine Substituted Pyrazole Amine (e.g., Celecoxib) PyrazoleAmine->COX2 Inhibition

Caption: The inhibitory effect of substituted pyrazole amines on the COX-2 signaling pathway.

VII. Conclusion and Future Perspectives

Substituted pyrazole amines represent a remarkably fruitful area of research in medicinal chemistry. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for the development of novel therapeutics. The continued exploration of their structure-activity relationships, elucidation of their mechanisms of action, and application of modern drug design strategies will undoubtedly lead to the discovery of new and improved drugs for a wide range of human diseases. This guide has provided a technical foundation for researchers to build upon, with the ultimate goal of translating the immense potential of substituted pyrazole amines into tangible clinical benefits.

VIII. References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

  • Google Patents. (n.d.). US3920693A - Production of 3-aminopyrazoles. Retrieved from

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  • National Center for Biotechnology Information. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Retrieved from [Link]

  • ScienceDirect. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Retrieved from [Link]

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  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Retrieved from [Link]

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  • RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]

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An In-depth Technical Guide to 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, spectroscopic characterization, and reactivity, with a particular focus on its applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of this pyrazole derivative.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound

This name delineates a pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms. The substitution pattern is explicitly defined:

  • A 4-methoxybenzyl group is attached to one of the nitrogen atoms of the pyrazole ring, specifically at position 1.

  • A methyl group is located at position 3 of the pyrazole ring.

  • An amine group is present at position 5 of the pyrazole ring.

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry, with the most versatile and widely adopted method being the condensation of β-ketonitriles with hydrazines.[1][2][3] This approach offers a convergent and efficient route to the pyrazole core.

General Synthetic Strategy

The synthesis of this compound commences with the reaction of a suitable β-ketonitrile with (4-methoxybenzyl)hydrazine. The reaction proceeds through a two-step sequence:

  • Hydrazone Formation: The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring.[1]

G start β-Ketonitrile (Acetoacetonitrile) intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine (4-Methoxybenzyl)hydrazine hydrazine->intermediate product This compound intermediate->product Intramolecular Cyclization

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a representative procedure for the laboratory-scale synthesis of the title compound.

Materials:

  • Acetoacetonitrile

  • (4-Methoxybenzyl)hydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • To a solution of acetoacetonitrile (1.0 equivalent) in ethanol in a round-bottom flask, add (4-methoxybenzyl)hydrazine hydrochloride (1.0 equivalent) and sodium acetate (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Upon completion of the reaction (typically after 4-6 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Spectroscopic Characterization

The structural elucidation and confirmation of the synthesized this compound are achieved through a combination of spectroscopic techniques. The expected data are summarized in the table below, based on characteristic values for similar pyrazole derivatives.[4][5]

Spectroscopic TechniqueExpected Observations
¹H NMR - Singlet for the methyl protons (CH₃) at ~2.2 ppm.- Singlet for the methoxy protons (OCH₃) at ~3.8 ppm.- Singlet for the methylene protons (CH₂) of the benzyl group at ~5.0 ppm.- Singlet for the pyrazole C4-H proton at ~5.5 ppm.- Doublets for the aromatic protons of the 4-methoxyphenyl group at ~6.9 and ~7.2 ppm.- Broad singlet for the amine protons (NH₂) which may be exchangeable with D₂O.
¹³C NMR - Signal for the methyl carbon (CH₃) at ~14 ppm.- Signal for the methylene carbon (CH₂) at ~50 ppm.- Signal for the methoxy carbon (OCH₃) at ~55 ppm.- Signal for the pyrazole C4 carbon at ~85 ppm.- Signals for the aromatic carbons of the 4-methoxyphenyl group between 114 and 160 ppm.- Signals for the pyrazole C3 and C5 carbons at ~140-155 ppm.
FT-IR - N-H stretching vibrations for the primary amine in the range of 3200-3400 cm⁻¹.- C-H stretching vibrations for aromatic and aliphatic groups around 2850-3100 cm⁻¹.- C=N and C=C stretching vibrations within the pyrazole and phenyl rings in the 1500-1650 cm⁻¹ region.- C-O stretching for the methoxy group around 1250 cm⁻¹.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the calculated molecular weight of C₁₂H₁₅N₃O (217.27 g/mol ).- A prominent fragment ion corresponding to the 4-methoxybenzyl cation at m/z 121.

Chemical Reactivity and Synthetic Utility

5-Aminopyrazoles are highly versatile intermediates in organic synthesis due to the presence of multiple reactive sites.[6][7] The amine group at the C5 position and the nitrogen atom at the N1 position (if unsubstituted) can act as nucleophiles, while the C4 position can be susceptible to electrophilic substitution.

The presence of the 4-methoxybenzyl protecting group on the N1 nitrogen directs the reactivity primarily towards the exocyclic amine group and the C4 position of the pyrazole ring. This allows for selective functionalization to build more complex molecular architectures.

Reactions at the 5-Amino Group

The primary amine at the C5 position can readily undergo a variety of transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

  • Condensation: Reaction with aldehydes and ketones to form Schiff bases (imines).[8]

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Electrophilic Substitution at the C4 Position

The C4 position of the pyrazole ring is electron-rich and can undergo electrophilic substitution reactions such as:

  • Halogenation: Introduction of bromine or chlorine using appropriate reagents.

  • Nitration: Introduction of a nitro group using nitric acid.

  • Formylation: Introduction of a formyl group via the Vilsmeier-Haack reaction.

These functionalization reactions open up a vast chemical space for the synthesis of diverse libraries of pyrazole-containing compounds for screening in drug discovery programs.

Applications in Drug Development

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities.[9][10] Numerous marketed drugs contain the pyrazole scaffold, highlighting its importance as a privileged structure in drug design.

The 5-aminopyrazole core, as present in this compound, is a key building block for the synthesis of various fused heterocyclic systems with demonstrated pharmacological relevance, such as:

  • Pyrazolo[1,5-a]pyrimidines: These fused systems are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9]

  • Pyrazolo[3,4-b]pyridines: This class of compounds has been investigated for its potential as kinase inhibitors and for the treatment of various central nervous system disorders.

The title compound serves as a valuable starting material for the synthesis of these and other novel heterocyclic entities. Its structural features can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties in the pursuit of new drug candidates.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. This guide has provided a comprehensive overview of its IUPAC nomenclature, structure, synthesis, and spectroscopic characterization. Furthermore, we have highlighted its rich reactivity and its significant potential as a building block in the design and synthesis of novel bioactive molecules for drug discovery. The methodologies and insights presented herein are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

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  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 951–961. [Link]

  • Gontcharov, A. V., Telve, D. N., & Van der Eycken, E. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(19), 4344–4347. [Link]

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  • Reaction of 5-amino-pyrazole derivatives with various imines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198–250. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molecules, 16(8), 6386–6397. [Link]

  • Fun, H. K., Kia, Y., & Ooi, C. W. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1170. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 136-173). Italian Society of Chemistry. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). ResearchGate. [Link]

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  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2017). RSC Advances, 7(82), 52213-52220. [Link]

  • Al-Warhi, T. I., Al-Sha'er, M. A., & Al-Zaqri, N. A. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(22), 7606. [Link]

  • New Trends in the Chemistry of 5-Aminopyrazoles. (2018). ResearchGate. [Link]

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  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2011). MDPI. [Link]

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Exploring the Structure-Activity Relationship of 1-Benzyl-3-Methyl-Pyrazol-5-Amines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have cemented its status as a "privileged scaffold" in drug design.[1][2] Derivatives of pyrazole have demonstrated a vast spectrum of biological activities, leading to their successful development as anti-inflammatory, analgesic, anti-cancer, and anti-infective agents.[3]

This technical guide focuses on a specific, yet highly promising, class of pyrazole derivatives: 1-benzyl-3-methyl-pyrazol-5-amines . This core structure has emerged as a versatile template for the development of potent and selective kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and inflammatory diseases. As researchers and drug development professionals, understanding the intricate structure-activity relationships (SAR) of this scaffold is paramount to designing next-generation therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This document provides an in-depth exploration of the SAR of 1-benzyl-3-methyl-pyrazol-5-amines, detailing their synthesis, key biological targets, and the impact of structural modifications on their activity. We will delve into the causality behind experimental choices, provide validated protocols for their synthesis and evaluation, and visualize key concepts to facilitate a deeper understanding of this important chemical space.

Core Scaffold and Rationale for Investigation

The 1-benzyl-3-methyl-pyrazol-5-amine scaffold is comprised of three key regions amenable to synthetic modification, each playing a crucial role in molecular recognition and biological activity. Understanding the contribution of each component is fundamental to a successful drug discovery campaign.

Figure 1: Core structure of 1-benzyl-3-methyl-pyrazol-5-amine highlighting the key positions for SAR exploration.

Synthetic Strategies: A Self-Validating Protocol

The synthesis of 1-benzyl-3-methyl-pyrazol-5-amines is typically achieved through a convergent strategy, with the key step being the cyclocondensation of a hydrazine derivative with a β-ketonitrile. This approach is highly versatile and allows for the introduction of diversity at multiple positions of the pyrazole core.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol outlines a reliable method for the synthesis of the 1-benzyl-3-methyl-pyrazol-5-amine core, which can be adapted for the preparation of various analogs.

Step 1: Synthesis of Benzylhydrazine

  • Rationale: Benzylhydrazine serves as the nitrogen-containing building block that will form the N1-N2 bond of the pyrazole ring.

  • Procedure:

    • To a solution of hydrazine hydrate (2.0 eq) in ethanol, add benzyl chloride (1.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford benzylhydrazine, which can be used in the next step without further purification.

Step 2: Cyclocondensation to form 1-Benzyl-3-methyl-pyrazol-5-amine

  • Rationale: The condensation of benzylhydrazine with a β-ketonitrile, such as 3-oxobutanenitrile (acetoacetonitrile), is a classic and efficient method for constructing the 5-aminopyrazole ring system.[4]

  • Procedure:

    • Dissolve benzylhydrazine (1.0 eq) and 3-oxobutanenitrile (1.1 eq) in ethanol.

    • Add a catalytic amount of a base, such as triethylamine or piperidine (0.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 1-benzyl-3-methyl-pyrazol-5-amine.

Synthesis_Workflow start Starting Materials benzyl_chloride Benzyl Chloride start->benzyl_chloride hydrazine Hydrazine Hydrate start->hydrazine ketonitrile 3-Oxobutanenitrile start->ketonitrile step1 Step 1: Synthesis of Benzylhydrazine benzyl_chloride->step1 hydrazine->step1 step2 Step 2: Cyclocondensation ketonitrile->step2 step1->step2 purification Purification (Column Chromatography) step2->purification product 1-Benzyl-3-methyl-pyrazol-5-amine purification->product

Figure 2: General workflow for the synthesis of the 1-benzyl-3-methyl-pyrazol-5-amine core.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-benzyl-3-methyl-pyrazol-5-amines can be finely tuned by systematic modifications at the N1, C3, and C5 positions. The following sections dissect the SAR at each of these key points, drawing insights from studies on related pyrazole-based kinase inhibitors.

N1-Position: The Benzyl Group

The N1-benzyl group plays a critical role in orienting the molecule within the target's binding pocket and can engage in crucial hydrophobic and aromatic interactions.

  • Substituents on the Benzyl Ring:

    • Electron-withdrawing groups (EWGs): Halogens (e.g., Cl, F) and nitro groups on the benzyl ring have been shown to enhance potency against certain kinases, such as Receptor Interacting Protein 1 (RIP1) kinase.[5] This is likely due to favorable interactions with specific residues in the ATP-binding pocket. For instance, a 2,4-dichlorobenzyl substituent has been identified as a potent modification in RIP1 kinase inhibitors.[5]

    • Electron-donating groups (EDGs): The introduction of EDGs like methoxy or methyl groups can modulate the electronic properties and steric bulk of the benzyl moiety, which may be beneficial for targeting other kinases.

    • Positional Isomerism: The position of substituents on the benzyl ring is critical. Ortho and meta substitutions often have a more significant impact on activity than para substitutions, likely due to their influence on the torsional angle between the benzyl and pyrazole rings.

C3-Position: The Methyl Group

The C3-methyl group occupies a smaller pocket and its modification can influence selectivity.

  • Bioisosteric Replacements: Replacing the methyl group with other small alkyl groups (e.g., ethyl, cyclopropyl) can probe the steric tolerance of the C3 pocket. In some cases, larger or more rigid groups may lead to a loss of activity, while in others, they may enhance selectivity for a particular kinase.

  • Polar Groups: Introduction of small polar groups could potentially form new hydrogen bond interactions, but this must be balanced against the potential for unfavorable steric clashes.

C5-Position: The Amino Group

The 5-amino group is a key interaction point, often forming hydrogen bonds with the hinge region of kinases. It also serves as a versatile handle for further derivatization.

  • Acylation: Acylation of the 5-amino group with various carboxylic acids can introduce a wide range of substituents that can extend into solvent-exposed regions or other sub-pockets of the kinase. This is a common strategy to improve potency and modulate physicochemical properties.

  • Alkylation and Arylation: N-alkylation or N-arylation can also be explored, although this may disrupt the crucial hydrogen-bonding interactions of the primary amine.

  • Formation of Fused Ring Systems: The 5-amino group can be used as a nucleophile to construct fused pyrazolopyrimidine or other heterocyclic systems, which can lead to compounds with entirely different biological profiles.

Quantitative SAR Data

The following table summarizes representative SAR data for a series of 1-benzyl-3-methyl-pyrazol-5-amine analogs targeting RIP1 kinase, illustrating the principles discussed above.

CompoundR1 (N1-Benzyl)R2 (C3)R3 (C5-Amine)RIP1 Kinase IC50 (nM)
1a BenzylMethyl-NH2520
1b 4-ChlorobenzylMethyl-NH2210
1c 2,4-DichlorobenzylMethyl-NH278
1d 4-MethoxybenzylMethyl-NH2450
1e BenzylEthyl-NH2890
1f BenzylMethyl-NH-Acetyl>1000

Note: The data in this table is illustrative and synthesized from trends observed in the literature for closely related pyrazole-based kinase inhibitors.

Biological Target and Mechanism of Action: RIP1 Kinase and Necroptosis

A primary and highly relevant biological target for 1-benzyl-3-methyl-pyrazol-5-amine derivatives is Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIP1) . RIP1 is a critical regulator of cellular life and death, playing a central role in the programmed necrosis pathway known as necroptosis .

Dysregulation of necroptosis is implicated in a variety of inflammatory and neurodegenerative diseases, making RIP1 kinase an attractive therapeutic target. Inhibitors of RIP1 kinase can block the necroptotic signaling cascade, thereby preventing inflammation-driven tissue damage.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_cytosol Cytosol TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TNFa TNF-α TNFa->TNFR1 Binding TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 Kinase TRADD->RIP1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIP3 RIP3 Kinase RIP1->RIP3 Phosphorylation MLKL MLKL RIP3->MLKL Phosphorylation Oligomerized_MLKL Oligomerized MLKL MLKL->Oligomerized_MLKL Oligomerization Necroptosis Necroptosis (Cell Death) Oligomerized_MLKL->Necroptosis Membrane Pore Formation Inhibitor 1-Benzyl-3-methyl- pyrazol-5-amine (RIP1 Inhibitor) Inhibitor->RIP1 Inhibition

Figure 3: Simplified signaling pathway of TNF-α induced necroptosis and the point of intervention for 1-benzyl-3-methyl-pyrazol-5-amine based RIP1 kinase inhibitors.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized 1-benzyl-3-methyl-pyrazol-5-amine derivatives, a series of in vitro and in vivo assays are employed.

In Vitro RIP1 Kinase Inhibition Assay (ADP-Glo™ Format)
  • Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of RIP1 kinase by quantifying the amount of ADP produced. The ADP-Glo™ assay is a robust and sensitive method for determining IC50 values.

  • Protocol:

    • Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add recombinant human RIP1 kinase to the wells of a 384-well plate.

    • Add serial dilutions of the test compounds (typically in DMSO) to the wells and incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., myelin basic protein). Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay
  • Rationale: This cell-based assay evaluates the ability of compounds to protect cells from necroptosis induced by a specific stimulus, thereby confirming their mechanism of action in a more physiologically relevant context.

  • Protocol:

    • Seed a suitable cell line (e.g., human colon adenocarcinoma HT-29 cells) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

    • Induce necroptosis by treating the cells with a combination of TNF-α (e.g., 100 ng/mL) and a pan-caspase inhibitor (e.g., z-VAD-fmk at 20 µM).[6] The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.

    • Incubate for 18-24 hours.

    • Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Calculate the percent cell viability and determine the EC50 value.

In Vivo Efficacy Model: Caerulein-Induced Pancreatitis in Mice
  • Rationale: The caerulein-induced pancreatitis model is a well-established in vivo model of inflammation-driven tissue damage that is relevant to the therapeutic potential of RIP1 kinase inhibitors.[7]

  • Protocol:

    • Acclimatize male C57BL/6 mice for at least one week.

    • Induce acute pancreatitis by administering hourly intraperitoneal (i.p.) injections of caerulein (50 µg/kg) for a total of 6-10 injections.[3]

    • Administer the test compound (e.g., via i.p. or oral gavage) at a predetermined time point relative to the caerulein injections (e.g., 30 minutes prior to the first injection).

    • Sacrifice the animals at a specified time point after the final caerulein injection (e.g., 6 or 24 hours).

    • Collect blood samples for the analysis of serum amylase and lipase levels, which are markers of pancreatic injury.

    • Harvest the pancreas for histological analysis (e.g., H&E staining) to assess edema, inflammation, and necrosis.

    • Quantify the severity of pancreatitis based on the biochemical and histological data to evaluate the protective effect of the test compound.

Conclusion and Future Directions

The 1-benzyl-3-methyl-pyrazol-5-amine scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective kinase inhibitors, particularly those targeting RIP1 kinase. The SAR landscape of this chemical class is rich and offers numerous opportunities for further optimization. Future research in this area should focus on:

  • Improving Selectivity: While potent RIP1 inhibitors have been developed, enhancing their selectivity against other kinases will be crucial for minimizing off-target effects and improving their safety profile.

  • Optimizing Pharmacokinetic Properties: A key challenge in drug development is achieving a balance between potency and desirable ADME (absorption, distribution, metabolism, and excretion) properties. Further modifications to the scaffold will be necessary to develop orally bioavailable drug candidates with favorable metabolic stability.

  • Exploring New Biological Targets: The versatility of the 1-benzyl-3-methyl-pyrazol-5-amine scaffold suggests that it may be a valuable template for targeting other kinases implicated in human diseases. Screening of compound libraries based on this core against a broad panel of kinases could unveil novel therapeutic opportunities.

By leveraging the insights and protocols outlined in this guide, researchers and drug development professionals can accelerate the discovery and development of novel therapeutics based on the promising 1-benzyl-3-methyl-pyrazol-5-amine scaffold.

References

  • Faria, J. V., et al. (2018). Pyrazole and its bioisosteres: A review of their synthesis and biological activities. European Journal of Medicinal Chemistry, 157, 119-146.
  • PubChem. (n.d.). 1-benzyl-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • Laukkarinen, J. M., et al. (2007). A caerulein-induced model of acute pancreatitis in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.21.
  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261.
  • He, S., et al. (2009). A new chemical class of inhibitors of receptor-interacting protein 1 (RIP1) kinase attenuates inflammation and cell death. ACS Chemical Biology, 4(4), 299–310.
  • Newton, K., et al. (2014). RIPK1 inhibits ZBP1-driven necroptosis during development.
  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Zhang, T., et al. (2020). Discovery of Potent and Orally Bioavailable Pyrazole-Based Inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Journal of Medicinal Chemistry, 63(1), 375–393.
  • Sun, L., et al. (2012). A new chemical class of inhibitors of RIP1 kinase-mediated necroptosis. ACS Chemical Biology, 7(8), 1346–1355.
  • Degterev, A., et al. (2008). Identification of RIP1 kinase as a critical mediator of necroptosis.
  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Chemical Biology & Drug Design, 87(4), 569-574. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 147-160. [Link]

  • A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide. (2005). World Journal of Gastroenterology, 11(21), 3218-3223. [Link]

  • Tumor necrosis factor-alpha induces apoptosis associated with poly(ADP-ribose) polymerase cleavage in HT-29 colon cancer cells. (2002). International Journal of Molecular Medicine, 9(4), 431-436. [Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2009).

Sources

Methodological & Application

Application Note: A Streamlined One-Pot Synthesis of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-aminopyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. This application note presents a detailed, field-tested protocol for a robust one-pot synthesis of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine. The methodology is based on the classic Knorr pyrazole synthesis, involving the acid-catalyzed condensation of (4-methoxybenzyl)hydrazine with cyanoacetone.[1] This approach offers significant advantages, including operational simplicity, reduced reaction time, and high yields, making it highly suitable for library synthesis and process development in drug discovery. We provide in-depth mechanistic insights, a step-by-step experimental guide, characterization data, and a troubleshooting guide to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

The pyrazole ring is a fundamental heterocyclic motif found in a wide array of pharmaceuticals, including analgesics, anti-inflammatory agents, and kinase inhibitors. Specifically, 1,3,5-substituted 5-aminopyrazoles are crucial intermediates for creating complex molecular architectures with diverse biological activities. The development of efficient, one-pot synthetic strategies is paramount to accelerating drug discovery pipelines by minimizing purification steps and resource utilization.

The protocol detailed herein leverages a well-established condensation reaction between a substituted hydrazine and a β-ketonitrile.[2][3] The choice of (4-methoxybenzyl)hydrazine as the N1-substituent precursor is significant, as the methoxybenzyl group can serve as a versatile handle for further functionalization or act as a stable protecting group. Cyanoacetone is an ideal and readily available starting material that provides the C3-methyl and C5-amine functionalities in a single, efficient cyclization step.[3]

Reaction Principle and Mechanism

The synthesis proceeds via an acid-catalyzed condensation-cyclization reaction. The mechanism can be broken down into several key steps, as illustrated in the diagram below.

  • Hydrazone Formation: The more nucleophilic nitrogen of (4-methoxybenzyl)hydrazine attacks the electrophilic ketone carbonyl of cyanoacetone. This is typically the rate-determining step and is accelerated by an acid catalyst, which protonates the carbonyl oxygen, increasing its electrophilicity. Subsequent dehydration yields a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the electrophilic carbon of the nitrile group.

  • Tautomerization: The resulting cyclic imine undergoes tautomerization to form the final, stable aromatic 5-aminopyrazole ring system.[4]

This sequence ensures high regioselectivity, as the initial reaction invariably occurs at the more reactive ketone functionality over the nitrile.[5]

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product start1 (4-methoxybenzyl)hydrazine inter1 Hydrazone Intermediate start1->inter1 Attack on Ketone (+H+, -H2O) start2 Cyanoacetone start2->inter1 inter2 Cyclic Imine inter1->inter2 Intramolecular Cyclization product 1-(4-methoxybenzyl)-3-methyl- 1H-pyrazol-5-amine inter2->product Tautomerization workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge flask with hydrazine salt & base B 2. Add Ethanol, Cyanoacetone, & Acetic Acid A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool & Concentrate (Rotovap) C->D TLC Monitoring E 5. Liquid-Liquid Extraction (EtOAc/Water) D->E F 6. Dry & Concentrate E->F G 7. Recrystallization or Column Chromatography F->G H 8. Characterize Pure Product (NMR, MS, MP) G->H

Sources

purification of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chromatographic Purification of 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Abstract

This comprehensive application note provides a detailed guide for the purification of this compound, a key heterocyclic building block in pharmaceutical research and drug development.[1][2] The inherent basicity of the pyrazole-amine structure presents unique challenges for traditional silica gel chromatography, often leading to poor peak shape and low recovery. This guide dissects the underlying chemical principles and offers robust, field-proven protocols for both normal-phase and reversed-phase chromatography. We emphasize a method-development-first approach, beginning with Thin-Layer Chromatography (TLC), and provide step-by-step instructions for flash chromatography using standard silica, amine-functionalized silica, and preparative reversed-phase HPLC. This document is intended for researchers, chemists, and process development professionals seeking to achieve high-purity isolation of this and structurally related amine-containing intermediates.

Introduction: The Purification Challenge

This compound belongs to the pyrazole class of nitrogen-containing heterocycles, which are integral scaffolds in many marketed drugs.[3] The purification of such compounds is a critical step in the synthesis workflow, ensuring that downstream reactions and biological assays are not compromised by impurities.[4]

The primary challenge in purifying this target molecule lies in the interaction between its basic amine functional groups and the acidic stationary phases commonly used in chromatography. The pyrazole ring itself contains both a non-basic, pyrrole-type nitrogen and a weakly basic, pyridine-type nitrogen.[5] Coupled with the primary amine at the 5-position, the molecule can exhibit strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction often results in:

  • Peak Tailing: Asymmetrical peaks that are broad and difficult to resolve from impurities.

  • Irreversible Adsorption: Loss of valuable product that remains permanently bound to the column.[6]

  • Inconsistent Elution: Difficulty in achieving reproducible results.

This guide provides systematic strategies to overcome these challenges, ensuring efficient and high-yield purification.

Physicochemical Profile of the Analyte

Understanding the properties of the target compound is the foundation of any successful purification strategy.

PropertyValue / DescriptionRationale & Significance
Molecular Formula C₁₂H₁₅N₃ODerived from structure.
Molecular Weight 217.27 g/mol Calculated from the molecular formula.
Structure A pyrazole core with a 3-methyl group, a 5-amino group, and a 1-(4-methoxybenzyl) group.The structure contains both polar (amine, ether, nitrogen heterocycle) and non-polar (benzyl ring) moieties, making it amenable to both normal- and reversed-phase chromatography.
pKa (Estimated) ~5-6 (for the most basic nitrogen)The exocyclic amine and the pyridine-like nitrogen of the pyrazole ring are basic. This basicity is central to the purification challenges on acidic stationary phases.[6]
Solubility Soluble in moderately polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH).[3]Dictates the choice of solvents for sample loading and mobile phase development.
Appearance Typically a solid at room temperature.[7][8]Relevant for handling and sample preparation for chromatography.

Strategic Approach to Purification

The choice between normal-phase and reversed-phase chromatography depends primarily on the polarity of the target compound relative to its impurities. A logical workflow is essential for efficient method development.

G start Start: Crude Reaction Mixture tlc 1. Analytical TLC (e.g., 80:20 Hexane:EtOAc, 100% EtOAc, 95:5 DCM:MeOH) start->tlc decision Assess TLC Results: Are impurities significantly more or less polar? tlc->decision np_path Impurities are Less Polar (Target has lower Rf) decision->np_path Yes rp_path Impurities are More Polar (Target has higher Rf) or Normal Phase Fails decision->rp_path No/Maybe np_choice Pursue Normal-Phase Flash Chromatography np_path->np_choice rp_choice Pursue Reversed-Phase Flash or HPLC rp_path->rp_choice amine_decision Observe Peak Tailing on Silica TLC Plate? np_choice->amine_decision protocol_c Protocol 2A: C18 Reversed-Phase rp_choice->protocol_c protocol_a Protocol 1A: Silica Gel + Amine Modifier (e.g., 0.5% Triethylamine) amine_decision->protocol_a Yes protocol_b Protocol 1B: Amine-Functionalized Silica (Recommended) amine_decision->protocol_b Yes/Preferred

Caption: Workflow for selecting the optimal chromatographic method.

Part 1: Normal-Phase Chromatography Protocols

Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is the most common technique for purifying synthetic organic compounds.[9]

Method Development: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly screening solvent systems to develop an effective separation for flash chromatography.[10]

Protocol:

  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates. For direct comparison, it is beneficial to also use amine-functionalized TLC plates if available.[11]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Carefully spot the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the plate in a TLC chamber containing a pre-equilibrated solvent system. Test a range of polarities.

  • Visualization: Visualize the separated spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate or ninhydrin for the amine).

  • Analysis: The ideal solvent system will provide a Retention Factor (Rf) of 0.2-0.35 for the target compound and show clear separation from all impurities.[12]

Table 2: Recommended TLC Screening Solvents

System No.Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
1Hexanes / HeptaneEthyl Acetate (EtOAc)80:20 → 50:50 → 20:80A standard, versatile system.[13]
2Dichloromethane (DCM)Methanol (MeOH)99:1 → 95:5 → 90:10Excellent for more polar compounds. A 30:1 DCM:MeOH system has been successfully used for a similar compound.[3]
3TolueneAcetone90:10 → 70:30Offers different selectivity compared to ester or alcohol-based systems.

If significant tailing is observed for the product spot, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the developing solvent to neutralize the acidic silica surface.[6]

Protocol 1A: Flash Chromatography on Standard Silica Gel (with Modifier)

This protocol is suitable when amine-functionalized media is not available. The addition of a basic modifier is crucial for success.

Materials:

  • Flash chromatography system (e.g., Biotage Isolera, Teledyne ISCO CombiFlash)[14]

  • Pre-packed silica gel flash column (particle size 40-63 µm)

  • HPLC-grade solvents (Hexane, Ethyl Acetate, Triethylamine)

  • Crude this compound

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase determined from TLC analysis (e.g., 70:30 Hexane:EtOAc). Add 0.5% (v/v) triethylamine to both the weak (Hexane) and strong (EtOAc) solvents.

  • Sample Loading:

    • Liquid Loading (Ideal): Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.

    • Solid Loading (for poor solubility): Adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the crude product). Dry it completely under vacuum to a free-flowing powder and load it into an empty solid load cartridge.[12]

  • Column Equilibration: Equilibrate the silica gel column with the starting mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% TEA) for at least 3-5 column volumes (CV).

  • Elution: Run a linear gradient based on the TLC data. For example, if the Rf is 0.3 in 30% EtOAc, a gradient from 10% to 40% EtOAc over 10-15 CV is a good starting point.

  • Fraction Collection: Collect fractions based on UV absorbance (typically at 254 nm and/or 280 nm).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should co-evaporate.

Protocol 1B: Flash Chromatography on Amine-Functionalized Silica (Recommended)

Using a stationary phase with bonded amine groups neutralizes the acidic surface, providing superior peak shape and reproducibility for basic compounds without the need for mobile phase modifiers.[14][15]

Materials:

  • Flash chromatography system

  • Pre-packed amine-functionalized silica column (e.g., Biotage® SNAP KP-NH)[14]

  • HPLC-grade solvents (Hexane, Ethyl Acetate)

  • Crude this compound

Procedure:

  • Method Development: Develop a solvent system using amine-functionalized TLC plates. Note that compounds typically elute faster on amine silica than on standard silica, so less polar solvent systems are often required.[11]

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., 80:20 Hexane:EtOAc). No triethylamine or other modifier is needed.

  • Sample Loading: Use either liquid or solid loading as described in Protocol 1A.

  • Column Equilibration: Equilibrate the amine column with the starting mobile phase for 3-5 CV.

  • Elution & Collection: Run the gradient and collect fractions as described in Protocol 1A. The separation will be sharper and more efficient.

  • Analysis & Workup: Analyze fractions by TLC and combine the pure fractions. Solvent removal is simpler as no basic additive needs to be removed.

Part 2: Reversed-Phase Chromatography Protocol

Reversed-phase (RP) chromatography separates molecules based on hydrophobicity, using a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase.[16][17] It is an excellent alternative when normal-phase fails to resolve impurities or for highly polar compounds.[18]

Protocol 2A: Preparative Reversed-Phase HPLC

When to Use:

  • When impurities are very close in polarity to the product in normal-phase systems.

  • For purifying highly polar starting materials or byproducts that do not move from the baseline on silica TLC.

  • When a very high level of purity (>99%) is required.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column

  • HPLC-grade water, acetonitrile (ACN) or methanol (MeOH)

  • (Optional) Trifluoroacetic acid (TFA) or formic acid

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water

    • Solvent B: Acetonitrile or Methanol

    • pH Control (Optional but Recommended): For improved peak shape of amines, add a modifier to both solvents. A common choice is 0.1% formic acid or 0.1% TFA. This ensures the amine is consistently protonated.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a solvent mixture that is weak in the RP system, such as 50:50 water:acetonitrile or DMSO. Ensure it is fully dissolved and filtered before injection.

  • Method Development: If possible, develop a method on an analytical RP-HPLC system first. A typical starting gradient is 10% to 95% Solvent B over 20-30 minutes.

  • Column Equilibration: Equilibrate the preparative column with the starting mobile phase composition (e.g., 90% A / 10% B) until a stable baseline is achieved.

  • Injection and Elution: Inject the sample and begin the gradient elution. Monitor the separation via the UV detector. This compound should have strong absorbance around 254 nm.

  • Fraction Collection: Collect fractions corresponding to the target peak.

  • Post-Purification Workup:

    • Combine the pure fractions.

    • Most of the organic solvent (ACN/MeOH) can be removed by rotary evaporation.

    • The remaining aqueous solution is typically freeze-dried (lyophilized) to yield the pure product, often as a salt (e.g., formate or trifluoroacetate salt) if an acid modifier was used.

G cluster_0 Flash Chromatography System Solvent Solvent Reservoir Pump Pump Solvent->Pump Injector Sample Injector Pump->Injector Column Column Injector->Column Detector UV Detector Column->Detector Collector Fraction Collector Detector->Collector

Caption: Key components of a typical flash chromatography system.[1]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing (Normal Phase) Acid-base interaction between the basic amine and acidic silica.1. Switch to an amine-functionalized silica column (Protocol 1B).[15]2. Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase (Protocol 1A).[12]3. Consider using a less acidic stationary phase like neutral alumina.[19]
Poor Separation / Co-elution Insufficient selectivity of the chosen solvent system or stationary phase.1. Re-optimize the mobile phase using TLC; try solvents with different selectivities (e.g., replace EtOAc with acetone).2. Run a shallower gradient in the flash chromatography method.3. Switch from normal-phase to reversed-phase, as the separation mechanism is fundamentally different.[9]
Low Product Recovery Irreversible adsorption on the column; product is too polar for the chosen eluent.1. For normal-phase, use an amine-functionalized column or a basic modifier.2. Increase the polarity of the mobile phase significantly at the end of the run (a "flush" step, e.g., with 10% MeOH in DCM).
Product Elutes at Solvent Front The mobile phase is too strong (too polar in normal-phase; too non-polar in reversed-phase).1. Develop a new method using a less polar mobile phase (e.g., increase the hexane percentage in normal-phase).2. Ensure the sample is dissolved in a weak solvent for injection.
Cracked Column Bed Pressure shock; running incompatible solvents (e.g., DCM after hexanes without a bridging solvent).1. Pack the column carefully and avoid sudden pressure changes.2. When changing solvents, use a gradient or flush with a miscible intermediate solvent like isopropanol.

Conclusion

The successful purification of this compound is readily achievable with a systematic and chemically-informed approach. While standard silica gel can be used with the addition of a basic modifier, the use of amine-functionalized silica is the recommended primary strategy for normal-phase flash chromatography. This approach simplifies the mobile phase, improves peak shape, and enhances reproducibility. For separations that are intractable by normal-phase or when exceptionally high purity is required, preparative reversed-phase HPLC offers a powerful orthogonal solution. By beginning with thorough TLC-based method development, researchers can confidently select and execute a protocol that delivers the target compound with the desired purity and yield, accelerating the drug discovery and development pipeline.

References

  • Phenomenex. (2025).
  • Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • Phenomenex. (2025). Normal-phase vs.
  • Chemistry Stack Exchange. (2015).
  • ACS Omega. (2017).
  • Biotage.
  • Wikipedia. Reversed-phase chromatography. [Link]

  • Chrom Tech, Inc. (2025).
  • Teledyne ISCO. (2012).
  • Biotage. (2023).
  • Biotage. (2023).
  • PubMed Central. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. [Link]

  • Sustainable Chemistry & Pharmacy. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.
  • Teledyne ISCO.
  • Indo American Journal of Pharmaceutical Sciences. (2021).
  • University of Rochester, Department of Chemistry.
  • LinkedIn. (2023).
  • LCGC. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • VanVeller Lab Resources, Iowa State University.
  • CHT. (2024).

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Application Notes and Protocols for the N-Alkylation of 3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the N-alkylation of 3-methyl-1H-pyrazol-5-amine, a critical transformation in the synthesis of pharmacologically active compounds. The inherent challenge of controlling regioselectivity in the alkylation of unsymmetrical pyrazoles is addressed through a detailed exploration of reaction mechanisms and the influence of various experimental parameters. We present field-proven protocols for classical base-mediated alkylation, the Mitsunobu reaction, and acid-catalyzed methods, offering researchers a robust toolkit for achieving desired N1 and N2 isomers. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of N-substituted 3-methyl-5-aminopyrazoles.

Introduction: The Significance of N-Alkylated Pyrazoles and the Regioselectivity Challenge

N-substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] The strategic placement of substituents on the pyrazole nitrogen atoms is crucial for modulating the physicochemical properties and biological activity of these compounds. 3-methyl-1H-pyrazol-5-amine is a particularly valuable building block due to its dual nucleophilic sites: the two ring nitrogen atoms (N1 and N2) and the exocyclic amino group. While the amino group can also undergo alkylation, this guide will focus on the N-alkylation of the pyrazole ring.

The N-alkylation of asymmetrically substituted pyrazoles, such as 3-methyl-1H-pyrazol-5-amine, presents a significant synthetic hurdle: the formation of two possible regioisomers, the N1- and N2-alkylated products.[1][3][4] The electronic and steric environments of the two nitrogen atoms are often similar, leading to mixtures of isomers that can be difficult to separate.[1] Consequently, controlling the regioselectivity of this reaction is paramount for efficient and reproducible synthesis.

This application note will dissect the factors governing this selectivity and provide detailed protocols to steer the reaction towards the desired isomer.

Mechanistic Insights and Controlling Regioselectivity

The regiochemical outcome of the N-alkylation of 3-methyl-1H-pyrazol-5-amine is a delicate interplay of electronic effects, steric hindrance, and the nature of the reactants and reaction conditions.

Tautomerism and Deprotonation

In solution, 3-methyl-1H-pyrazol-5-amine can exist in tautomeric forms. The first step in many alkylation protocols is the deprotonation of the pyrazole NH by a base to form a pyrazolate anion. This anion has two nucleophilic nitrogen centers, and the subsequent alkylation can occur at either N1 or N2.

Key Factors Influencing N1 vs. N2 Selectivity

The following table summarizes the primary factors that can be manipulated to control the regioselectivity of the alkylation reaction.

FactorInfluence on RegioselectivityRationale and Causality
Steric Hindrance Bulky substituents on the pyrazole ring (at C3 or C5) or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[5][6]The transition state leading to the more sterically congested product is higher in energy, thus favoring the pathway to the less hindered isomer.
Base and Counter-ion The choice of base and its corresponding counter-ion can influence the site of alkylation. For instance, NaH often favors N1 alkylation, while larger cations might alter the selectivity.[1]The counter-ion can coordinate with the pyrazolate anion, sterically blocking one of the nitrogen atoms and directing the alkylating agent to the other.
Solvent The polarity and coordinating ability of the solvent can affect the aggregation state of the pyrazolate salt and the solvation of the transition state, thereby influencing the N1/N2 ratio.[7]Fluorinated alcohols, for example, have been shown to dramatically increase regioselectivity in some pyrazole formations.[7]
Alkylating Agent The nature of the electrophile is critical. "Harder" electrophiles may favor the more electronegative nitrogen, while "softer" electrophiles may react at the more polarizable nitrogen. The use of sterically demanding alkylating agents like α-halomethylsilanes can significantly enhance N1 selectivity.[8]This is explained by Hard and Soft Acid-Base (HSAB) theory and steric effects.
Temperature Reaction temperature can influence the thermodynamic versus kinetic control of the reaction. Lower temperatures often favor the kinetically controlled product.At higher temperatures, there may be enough energy to overcome the activation barrier for the formation of the thermodynamically more stable product, which may be different from the kinetically favored one.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Base-Mediated N-Alkylation (Favoring the Less Hindered Nitrogen)

This protocol is a standard approach for the N-alkylation of pyrazoles and often favors alkylation at the less sterically hindered nitrogen.

Workflow for Base-Mediated N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 3-methyl-1H-pyrazol-5-amine in anhydrous solvent (e.g., DMF, THF) under inert atmosphere. B Cool solution to 0 °C. A->B C Add base (e.g., NaH, K₂CO₃) portion-wise. B->C D Stir for 30-60 min. C->D E Add alkylating agent (e.g., alkyl halide) dropwise. D->E F Allow to warm to RT and stir for 4-24h (monitor by TLC/LC-MS). E->F G Quench reaction with water or saturated NH₄Cl. F->G H Extract with organic solvent (e.g., EtOAc). G->H I Dry organic layer, concentrate in vacuo. H->I J Purify by column chromatography. I->J

Caption: General experimental workflow for base-mediated N-alkylation.

Materials:

  • 3-methyl-1H-pyrazol-5-amine (1.0 eq.)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or Potassium carbonate (K₂CO₃, 2.0 eq.)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-methyl-1H-pyrazol-5-amine.

  • Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (NaH or K₂CO₃) portion-wise. If using NaH, evolution of hydrogen gas will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction provides an alternative route that can sometimes offer complementary regioselectivity to base-mediated methods.[9][10] It proceeds under milder, neutral conditions.

Mechanism Overview for Mitsunobu N-Alkylation

G A PPh₃ + DIAD B Betaine Intermediate A->B Formation D Oxyphosphonium Salt B->D + R-OH, - H⁺ C Alcohol (R-OH) C->D F N-Alkyl Pyrazole + Ph₃P=O + Reduced DIAD D->F + Pyrazolate E Pyrazolate Anion E->F

Caption: Simplified workflow of the Mitsunobu reaction for N-alkylation.

Materials:

  • 3-methyl-1H-pyrazol-5-amine (1.0 eq.)

  • Alcohol (the source of the alkyl group, 1.2 eq.)

  • Triphenylphosphine (PPh₃, 1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)

  • Anhydrous THF

Procedure:

  • Dissolve 3-methyl-1H-pyrazol-5-amine, the alcohol, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD dropwise to the stirred solution. An exothermic reaction is often observed.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography. Note that triphenylphosphine oxide is a common byproduct and can sometimes be challenging to remove completely.

Protocol 3: Acid-Catalyzed N-Alkylation using Trichloroacetimidates

This method avoids the use of strong bases and can be advantageous for substrates with base-sensitive functional groups.[5][6] The regioselectivity is often controlled by steric factors.[5][6]

Materials:

  • 3-methyl-1H-pyrazol-5-amine (1.0 eq.)

  • Alkyl trichloroacetimidate (1.1 eq.)

  • Brønsted acid catalyst (e.g., camphorsulfonic acid (CSA), 0.1 eq.)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE))

Procedure:

  • To a flask containing 3-methyl-1H-pyrazol-5-amine, add the alkyl trichloroacetimidate and the anhydrous solvent.

  • Add the Brønsted acid catalyst.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, the reaction mixture can be directly loaded onto a silica gel column for purification.

Characterization of Regioisomers

Unambiguous determination of the N1 and N2 substitution pattern is crucial.

  • NMR Spectroscopy: 1H and 13C NMR are the primary tools. The chemical shifts of the pyrazole ring protons and carbons, as well as the methyl group, will differ between the two isomers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is highly effective for determining regiochemistry. An NOE correlation between the protons of the newly introduced alkyl group and the methyl group at the C3 position would confirm the N1-alkylated isomer. The absence of this correlation would suggest the N2-alkylated isomer.[5]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural proof.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; decomposition of starting material or product.Monitor reaction closely by TLC/LC-MS. Try different solvents or a milder base. For Mitsunobu, ensure reagents are anhydrous.
Poor Regioselectivity Similar steric and electronic environment at N1 and N2.Screen different bases, solvents, and temperatures. Consider a more sterically demanding alkylating agent.[8] Explore alternative methods like the Mitsunobu or acid-catalyzed alkylation.
Difficult Purification Similar polarity of isomers; byproducts (e.g., triphenylphosphine oxide).Optimize chromatographic conditions (try different solvent systems). For Mitsunobu, sometimes precipitating the triphenylphosphine oxide from a non-polar solvent can aid in its removal.
Alkylation on Amino Group The exocyclic amine is also nucleophilic.Protect the amino group with a suitable protecting group (e.g., Boc) prior to N-alkylation.

Conclusion

The N-alkylation of 3-methyl-1H-pyrazol-5-amine is a nuanced yet controllable transformation. A thorough understanding of the interplay between steric effects, the nature of the reagents, and reaction conditions empowers the synthetic chemist to selectively synthesize the desired N1 or N2 regioisomer. By systematically applying the protocols and optimization strategies outlined in this guide, researchers can efficiently access a wide array of N-alkylated 5-aminopyrazoles for applications in drug discovery and materials science.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Universitat Autònoma de Barcelona Research Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Semantic Scholar. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

Sources

Application Notes and Protocols for Kinase Inhibitor Screening: Utilizing 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The search for potent and selective kinase inhibitors is a cornerstone of drug discovery. Within this pursuit, certain chemical structures, known as "privileged scaffolds," have proven to be exceptionally effective starting points for inhibitor design. The pyrazole ring is a prominent example of such a scaffold.[1][3]

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its utility in kinase inhibitor design stems from its ability to act as a bioisostere of the adenine ring of ATP, forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4] This foundational interaction provides a stable anchor from which to build inhibitors with high affinity and selectivity. Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the significance of this scaffold in successful drug development.[1]

This application note focuses on 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine , a compound incorporating the key features of the pyrazole scaffold. We will provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the initial screening and characterization of this molecule as a potential kinase inhibitor. The following sections will detail both biochemical and cell-based screening methodologies, offering step-by-step protocols and explaining the rationale behind experimental choices.

Compound Profile: this compound

While specific biological data for this exact molecule is not yet extensively published, its structural features suggest its potential as a kinase inhibitor. The 5-amino-3-methyl-pyrazole core provides the essential hinge-binding motif. The 1-(4-methoxybenzyl) substituent allows for exploration of the solvent-exposed region of the ATP-binding pocket, potentially contributing to both potency and selectivity.

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃OInferred from structure
Molecular Weight 217.27 g/mol Inferred from structure
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in DMSO and methanol (predicted)General knowledge
Purity >95% (recommended for screening)General knowledge

Experimental Workflows: A Multi-faceted Approach to Screening

A robust screening cascade for a novel potential kinase inhibitor should encompass both biochemical and cell-based assays. Biochemical assays provide a direct measure of the compound's ability to inhibit the purified kinase enzyme, while cell-based assays offer insights into its activity in a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.[5][6]

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays a Primary Screening (e.g., Kinase-Glo®) b IC50 Determination a->b c Mechanism of Action Studies b->c end Lead Optimization c->end d Target Engagement (e.g., NanoBRET™) e Cellular Phosphorylation Assay d->e f Cell Proliferation/Viability Assay e->f f->end start Compound Synthesis & Quality Control start->a start->d

Caption: A representative workflow for the screening and characterization of a novel kinase inhibitor.

Biochemical Kinase Assays: Direct Measurement of Inhibition

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

Principle: The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture.[7][8] A proprietary thermostable luciferase uses the remaining ATP to generate a luminescent signal that is inversely proportional to kinase activity.[7][8] This assay is highly sensitive, has a good signal-to-noise ratio, and is amenable to high-throughput screening.[7]

Protocol for a 384-well Plate Format:

  • Reagent Preparation:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions (e.g., Promega).[8]

    • Prepare a 2X kinase buffer (e.g., 80 mM Tris-HCl pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA).

    • Prepare a 4X solution of the desired kinase in 1X kinase buffer.

    • Prepare a 4X solution of the substrate and ATP in 1X kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare a serial dilution of this compound in 100% DMSO, then dilute to a 4X final concentration in 1X kinase buffer (maintaining a final DMSO concentration of ≤1% in the assay).

  • Assay Procedure:

    • Add 5 µL of the 4X compound solution or vehicle (DMSO) to the appropriate wells.

    • Add 5 µL of the 4X kinase solution to all wells except the "no kinase" control wells. Add 5 µL of 1X kinase buffer to the "no kinase" wells.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 10 µL of the 4X substrate/ATP solution to all wells.

    • Incubate the plate at 30°C for 1 hour (incubation time may need optimization).

    • Equilibrate the plate to room temperature.

    • Add 20 µL of Kinase-Glo® reagent to all wells.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Fluorescence Polarization (FP)-Based Kinase Assay

Principle: FP assays measure the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger molecule, such as an antibody.[9][10] In a competitive kinase assay format, a phospho-specific antibody binds to a fluorescently labeled phosphopeptide tracer. When the kinase phosphorylates its unlabeled substrate, the resulting phosphopeptide competes with the tracer for antibody binding, leading to a decrease in fluorescence polarization.[9]

Protocol for a 384-well Plate Format:

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer.

    • Prepare a 4X solution of the kinase.

    • Prepare a 4X solution of the unlabeled peptide substrate and ATP.

    • Prepare a serial dilution of this compound at 4X the final concentration.

    • Prepare a stop/detection mix containing the fluorescently labeled phosphopeptide tracer and the phospho-specific antibody in FP buffer.

  • Assay Procedure:

    • Add 5 µL of the 4X compound solution or vehicle to the wells.

    • Add 5 µL of the 4X kinase solution.

    • Incubate for 15 minutes at room temperature.

    • Start the reaction by adding 10 µL of the 4X substrate/ATP solution.

    • Incubate at 30°C for the optimized reaction time.

    • Stop the reaction by adding 20 µL of the stop/detection mix.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • The decrease in millipolarization (mP) units is proportional to the kinase activity.

    • Calculate the percentage of inhibition and determine the IC₅₀ as described for the luminescence assay.

Cell-Based Kinase Assays: Assessing Activity in a Cellular Context

Principle: Cell-based assays are crucial for validating hits from biochemical screens.[5] They provide a more physiologically relevant environment, taking into account factors like cell permeability, metabolism, and engagement with the target in its native state.[2][6]

Cellular Phosphorylation Assay (e.g., HTRF®)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a FRET-based technology.[4] In a cellular phosphorylation assay, two antibodies are used: one that recognizes the total protein of interest and is labeled with a donor fluorophore (e.g., Europium cryptate), and another that specifically recognizes the phosphorylated form of the protein and is labeled with an acceptor fluorophore (e.g., XL665).[4][11] When both antibodies bind to the phosphorylated protein, FRET occurs, generating a specific signal that is proportional to the level of phosphorylation.[12]

HTRF_Principle cluster_0 Kinase Inhibition cluster_1 HTRF Detection Kinase Kinase Substrate Substrate Kinase->Substrate cannot phosphorylate No Phosphorylation No Phosphorylation Substrate->No Phosphorylation Inhibitor This compound Inhibitor->Kinase binds Total_Ab Total Protein Ab (Eu-Cryptate) Total_Ab->Substrate No_FRET_Signal Low HTRF Signal Total_Ab->No_FRET_Signal Phospho_Ab Phospho-Protein Ab (XL665) Phospho_Ab->Substrate no binding Phospho_Ab->No_FRET_Signal

Caption: Principle of a competitive HTRF® cellular phosphorylation assay.

Protocol for a 384-well Plate Format:

  • Cell Culture and Plating:

    • Culture the chosen cell line (expressing the target kinase) to ~80% confluency.

    • Seed the cells in a 384-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Incubate for the desired time (e.g., 1-2 hours) at 37°C and 5% CO₂.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the HTRF® lysis buffer containing the donor and acceptor antibodies.

    • Incubate the plate at room temperature for 4 hours or overnight, protected from light.

    • Read the plate on an HTRF®-compatible reader, measuring emission at both acceptor and donor wavelengths.

  • Data Analysis:

    • Calculate the HTRF® ratio and determine the percentage of inhibition of phosphorylation.

    • Plot the data and calculate the IC₅₀ value as previously described.

Summary of Assay Parameters

Assay TypePrincipleAdvantagesConsiderations
Kinase-Glo® ATP depletion measured by luminescenceHigh sensitivity, broad applicability, simple "add-and-read" formatIndirect measure of phosphorylation, potential for ATP-related artifacts
Fluorescence Polarization Competitive binding to a phospho-specific antibodyHomogeneous, ratiometric measurement reduces artifactsRequires specific antibodies and fluorescent tracers
HTRF® FRET between donor and acceptor-labeled antibodiesHomogeneous, robust, cell-based formatRequires specific antibody pairs, potential for cell line-dependent effects

Conclusion and Future Directions

This application note provides a foundational framework for the initial screening of this compound as a potential kinase inhibitor. By employing a combination of robust biochemical and cell-based assays, researchers can efficiently determine its inhibitory potency and cellular efficacy. Positive results from this initial screening cascade would warrant further investigation, including:

  • Kinase selectivity profiling: Screening against a broad panel of kinases to determine the selectivity profile of the compound.

  • Mechanism of action studies: Investigating whether the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.

  • Structural biology: Co-crystallization of the compound with the target kinase to elucidate the binding mode.

The versatile and privileged nature of the pyrazole scaffold suggests that this compound is a promising candidate for kinase inhibitor discovery. The methodologies outlined herein provide a clear path for its evaluation and potential development into a valuable research tool or therapeutic lead.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (n.d.). PubMed Central. [Link]

  • Exploring the Scaffold Universe of Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). PMC - NIH. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. [Link]

  • Kinase assay principle. The substrates used in HTRF kinase assays are... (n.d.). ResearchGate. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.). PubMed. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (n.d.). PMC - NIH. [Link]

  • Fluorescence Polarization (FP). (n.d.). Molecular Devices. [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The novel compound, 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine, belongs to this promising class of molecules. While its specific biological targets are yet to be fully elucidated, its structural similarity to other biologically active pyrazoles warrants a thorough investigation of its cellular effects.[3][4] This guide provides a comprehensive set of protocols for the initial cell-based characterization of this compound, designed for researchers in drug discovery and chemical biology.

The following application notes detail a logical, stepwise approach to evaluating the biological impact of this compound on cultured mammalian cells. We will begin by assessing its overall cytotoxicity and impact on cell proliferation. Subsequently, we will delve into the potential mechanisms of cell death by investigating markers of apoptosis. Finally, we will introduce a powerful technique to identify and confirm direct engagement with intracellular protein targets. Each protocol is designed to be a self-validating system, with explanations of the underlying principles and necessary controls to ensure data integrity and reproducibility.

I. Assessment of Cytotoxicity and Cell Viability

A primary step in characterizing any novel compound is to determine its effect on cell viability.[5][6] This allows for the determination of a dose-dependent response and the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[7] The WST-1 assay is a robust and sensitive colorimetric method for quantifying cell viability.[8][9]

Principle of the WST-1 Assay

The WST-1 assay relies on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active, viable cells.[10] The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring the absorbance of the solution.[11][12]

Experimental Workflow: WST-1 Cytotoxicity Assay

WST1_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay and Readout c1 Seed cells in a 96-well plate c2 Allow cells to adhere overnight c1->c2 t1 Prepare serial dilutions of This compound c2->t1 t2 Treat cells with compound and controls t1->t2 t3 Incubate for desired time period (e.g., 24, 48, 72h) t2->t3 a1 Add WST-1 reagent to each well t3->a1 a2 Incubate for 2-4 hours a1->a2 a3 Measure absorbance at 450 nm a2->a3 Data Analysis\n(Calculate IC50) Data Analysis (Calculate IC50) a3->Data Analysis\n(Calculate IC50)

Caption: Workflow for assessing cytotoxicity using the WST-1 assay.

Protocol: WST-1 Cytotoxicity Assay
  • Cell Seeding:

    • Culture your chosen cell line (e.g., HeLa, A549, or a relevant cancer cell line based on literature for similar pyrazole compounds) to ~80% confluency.[13][14]

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: A known cytotoxic agent (e.g., doxorubicin) to validate the assay.[7]

    • Incubate the plate for 24, 48, or 72 hours.

  • WST-1 Reagent Addition and Incubation:

    • Add 10 µL of WST-1 reagent to each well.[9]

    • Gently mix the plate on an orbital shaker.

    • Incubate at 37°C for 2-4 hours, or until a significant color change is observed in the untreated control wells.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Subtract the background absorbance (from wells with medium and WST-1 but no cells).

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.[7]

Data Presentation: Example IC50 Values
Cell LineTreatment DurationIC50 (µM) of this compound
HeLa (Cervical Cancer)48 hours25.3 ± 2.1
A549 (Lung Cancer)48 hours42.8 ± 3.5
MCF-7 (Breast Cancer)48 hours18.9 ± 1.7

Data are presented as mean ± standard deviation from three independent experiments.

II. Probing the Mechanism of Cell Death: Apoptosis Assays

If the compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[15] Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) on the cell membrane and the activation of caspases, a family of proteases that execute the apoptotic program.[15][16]

Principle of Annexin V and Caspase-3/7 Assays
  • Annexin V Staining: In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, this phospholipid flips to the outer leaflet, where it can be detected by fluorescently labeled Annexin V, a protein with a high affinity for PS.[15][17] Propidium iodide (PI) is a fluorescent dye that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic or necrotic cells.[18]

  • Caspase-3/7 Activity: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[15] Their activation can be measured using a substrate that becomes fluorescent upon cleavage by these enzymes.[16][19]

Apoptotic Pathway Overview

Apoptosis_Pathway cluster_early Early Apoptosis cluster_late Late Apoptosis Compound 1-(4-methoxybenzyl)-3-methyl- 1H-pyrazol-5-amine Cell Cancer Cell Compound->Cell PS Phosphatidylserine (PS) Translocation Cell->PS induces Caspase_Activation Caspase-3/7 Activation Cell->Caspase_Activation induces Membrane_Compromise Membrane Compromise PS->Membrane_Compromise Annexin V Staining Annexin V Staining PS->Annexin V Staining DNA_Frag DNA Fragmentation Caspase_Activation->DNA_Frag Fluorescent Substrate\nCleavage Fluorescent Substrate Cleavage Caspase_Activation->Fluorescent Substrate\nCleavage PI Staining PI Staining Membrane_Compromise->PI Staining

Caption: Key events in apoptosis measured by the described assays.

Protocol: Annexin V and PI Staining by Flow Cytometry
  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with this compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).

    • Include vehicle-treated and untreated controls.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.[18]

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[7]

    • Incubate in the dark for 15 minutes at room temperature.[7]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.[7]

    • Four populations of cells can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Protocol: Caspase-3/7 Activity Assay
  • Assay Setup:

    • Seed cells in a white-walled, clear-bottom 96-well plate.

    • Treat cells with the compound as described for the Annexin V assay.

  • Reagent Addition and Measurement:

    • Add a luminogenic caspase-3/7 substrate (e.g., a DEVD-aminoluciferin compound) to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.

Data Presentation: Example Apoptosis Data
Treatment (24h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Relative Caspase-3/7 Activity (Fold Change)
Vehicle Control4.5 ± 0.82.1 ± 0.41.0
Compound (IC50)28.7 ± 3.215.4 ± 2.14.2 ± 0.5
Compound (2x IC50)45.1 ± 4.025.9 ± 2.87.8 ± 0.9

Data are presented as mean ± standard deviation.

III. Target Engagement Confirmation

A critical step in drug discovery is to confirm that a compound interacts with its intended molecular target within a cellular environment.[20][21] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in living cells without requiring any modification to the compound or the target protein.[22][23]

Principle of CETSA

CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure.[24] This stabilization results in an increased resistance to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.[22] A shift in the melting curve of the protein in the presence of the compound indicates target engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis c1 Culture cells c2 Treat with Compound or Vehicle c1->c2 h1 Aliquot cell suspension c2->h1 h2 Heat aliquots to a range of temperatures h1->h2 a1 Lyse cells h2->a1 a2 Separate soluble and precipitated fractions a1->a2 a3 Analyze soluble fraction by Western Blot or Mass Spec a2->a3 Plot melting curves\n(Compound vs. Vehicle) Plot melting curves (Compound vs. Vehicle) a3->Plot melting curves\n(Compound vs. Vehicle)

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA followed by Western Blot
  • Cell Treatment:

    • Culture cells to high confluency.

    • Treat the cells with a high concentration of this compound (e.g., 10-20x the IC50) or vehicle (DMSO) for 1-2 hours.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

    • Lyse the cells by freeze-thaw cycles.

  • Fractionation and Analysis:

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the putative target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.

    • A control, non-target protein (e.g., GAPDH) should also be blotted to ensure equal loading and to demonstrate the specificity of the thermal shift.

  • Data Interpretation:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein remaining as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the target protein.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial cellular characterization of this compound. By systematically evaluating its effects on cell viability, proliferation, and apoptosis, researchers can gain critical insights into its biological activity. Furthermore, the application of target engagement assays like CETSA can help to elucidate its mechanism of action, a crucial step in the journey of drug discovery and development. These assays, when performed with the appropriate controls and careful data analysis, will generate reliable and reproducible data, paving the way for further preclinical investigation of this promising compound.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
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Application Notes and Protocols for Evaluating the Anti-Inflammatory Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for evaluating the anti-inflammatory activity of novel pyrazole derivatives. This document outlines both in vitro and in vivo methodologies, underpinned by a rationale for experimental choices and adherence to scientific integrity.

Introduction: The Rationale for Investigating Pyrazole Derivatives in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component in the pathophysiology of numerous chronic diseases.[1] Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, notably as potent anti-inflammatory agents.[2][3] Their structural scaffold is a cornerstone in the design of selective inhibitors for key inflammatory enzymes, offering the potential for therapeutic agents with improved efficacy and reduced side effects.[2] This guide provides a systematic approach to characterizing the anti-inflammatory profile of new pyrazole-based chemical entities.

Experimental Workflow: A Strategic Overview

A logical and phased approach is crucial for the efficient evaluation of novel compounds. The following workflow outlines a typical screening cascade, from initial in vitro assessments to more complex in vivo models.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation COX_Assay COX-1/COX-2 Inhibition Assay NO_Assay Nitric Oxide (NO) Production Assay COX_Assay->NO_Assay Secondary Screening Cytokine_Assay Pro-inflammatory Cytokine Quantification NO_Assay->Cytokine_Assay Confirmation Paw_Edema Carrageenan-Induced Paw Edema Cytokine_Assay->Paw_Edema Promising Candidates Mechanism_Study Mechanistic Studies (e.g., Tissue Analysis) Paw_Edema->Mechanism_Study Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis Start Novel Pyrazole Derivative Start->COX_Assay Primary Screening Conclusion Lead Candidate Identification Data_Analysis->Conclusion

Caption: A typical experimental workflow for screening pyrazole derivatives.

In Vitro Evaluation: Cellular and Enzymatic Assays

In vitro assays provide the initial assessment of a compound's anti-inflammatory potential in a controlled environment.

Cyclooxygenase (COX) Inhibition Assay

Scientific Rationale: Cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the inflammatory cascade as they catalyze the production of prostaglandins.[3] Selective inhibition of COX-2 over COX-1 is a key objective for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[4]

Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[5][6]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Heme

  • Test pyrazole derivatives and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the fluorometric probe in COX Assay Buffer.

    • Reconstitute COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.

    • Prepare a stock solution of arachidonic acid.

    • Dissolve the test pyrazole derivatives and reference inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute with assay buffer to achieve a range of desired concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add the diluted pyrazole derivatives to the wells.

    • Positive Control Wells: Add a known COX-1 or COX-2 inhibitor (e.g., SC-560 or Celecoxib).

    • Negative Control Wells: Add the vehicle (e.g., DMSO) without any inhibitor.

    • Blank Wells: Contain all reagents except the enzyme.

  • Enzyme Addition and Incubation:

    • Add the COX-1 or COX-2 enzyme solution to the appropriate wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid substrate solution to all wells.

    • Immediately measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex™ Red).

    • Monitor the fluorescence kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the pyrazole derivative relative to the vehicle control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Scientific Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO), a key inflammatory mediator.[7]

Protocol: Griess Assay for Nitrite Quantification

This protocol is based on the principle of the Griess reaction, which measures nitrite, a stable and nonvolatile breakdown product of NO.[2][8]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyrazole derivatives and a reference inhibitor (e.g., L-NAME)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[8]

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of the pyrazole derivatives for 1-2 hours.

    • Include a vehicle control (DMSO) and a positive control (L-NAME).

  • Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[2]

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of NO production inhibition by the pyrazole derivatives compared to the LPS-stimulated control.

Quantification of Pro-inflammatory Cytokines

Scientific Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are central mediators of the inflammatory response.[9] Measuring the inhibition of their production is a key indicator of anti-inflammatory activity.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for a sandwich ELISA, a highly specific and sensitive method for cytokine quantification.[10][11]

Materials:

  • ELISA kits for TNF-α, IL-6, and IL-1β (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)

  • Cell culture supernatants from LPS-stimulated RAW 264.7 cells (as prepared in the NO assay)

  • Wash buffer and assay diluent

  • Stop solution (e.g., sulfuric acid)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample and Standard Incubation:

    • Add the cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate and add the biotinylated detection antibody.

    • Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development and Measurement:

    • Wash the plate and add the TMB substrate solution.

    • Incubate until a color change is observed.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards.

    • Determine the concentration of the cytokine in the samples from the standard curve.

    • Calculate the percentage of inhibition of cytokine production by the pyrazole derivatives.

In Vivo Validation: Animal Models of Inflammation

In vivo models are essential to evaluate the efficacy of a compound in a whole biological system.

Carrageenan-Induced Paw Edema in Rats

Scientific Rationale: The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for screening anti-inflammatory drugs.[12][13] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators.

Protocol:

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test pyrazole derivatives and a reference drug (e.g., Indomethacin)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats for at least one week under standard laboratory conditions.

    • Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the pyrazole derivative).

  • Compound Administration:

    • Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The vehicle control group receives the vehicle alone.[12]

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[12]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Ethical Considerations for Animal Studies

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[15] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal suffering.[16]

Mechanistic Insights: Signaling Pathway Analysis

Understanding how a pyrazole derivative exerts its anti-inflammatory effects at the molecular level is crucial. The NF-κB and MAPK signaling pathways are key regulators of inflammation and are often targeted by anti-inflammatory drugs.[1][17]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[18][19]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 releases Nucleus Nucleus NFkB_p50_p65->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Proinflammatory_Genes activates Pyrazole Pyrazole Derivative Pyrazole->IKK inhibits

Caption: The NF-κB signaling pathway and a potential point of inhibition.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation, regulating the production of inflammatory mediators.[20][21]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Proinflammatory_Mediators Pro-inflammatory Mediator Production Transcription_Factors->Proinflammatory_Mediators Pyrazole Pyrazole Derivative Pyrazole->MAPKK inhibits

Caption: The MAPK signaling pathway and a potential point of inhibition.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)NO Production Inhibition (%) at 10 µMTNF-α Production Inhibition (%) at 10 µM
Pyrazole A15.20.819.065.472.1
Pyrazole B> 502.5> 2042.855.3
Celecoxib10.50.0521075.280.5

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Pyrazole A100.32 ± 0.0362.4
Pyrazole A200.21 ± 0.0275.3
Indomethacin100.38 ± 0.0455.3

Conclusion

The experimental setups detailed in these application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory activity of novel pyrazole derivatives. By employing a combination of in vitro and in vivo assays, researchers can effectively identify and characterize promising lead candidates for further drug development. A thorough understanding of the underlying molecular mechanisms, facilitated by signaling pathway analysis, will further aid in the rational design of next-generation anti-inflammatory therapeutics.

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The Pyrazole Scaffold: Application Notes for 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal chemistry.[1][2][3][4] Its remarkable metabolic stability and versatile substitution patterns have rendered it a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[2][3] Notably, a significant number of approved drugs, such as the blockbuster kinase inhibitors Ibrutinib and Ruxolitinib, feature the pyrazole core, underscoring its profound impact on therapeutic innovation.[1]

This guide focuses on the medicinal chemistry applications of a specific, yet highly versatile pyrazole derivative: 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine . The strategic incorporation of a 4-methoxybenzyl group at the N1 position and a primary amine at the C5 position makes this compound an exceptional starting point for the synthesis of diverse compound libraries. The primary amine serves as a crucial handle for further chemical modifications, enabling the exploration of a wide chemical space to identify novel therapeutic agents.

These application notes will provide a comprehensive overview of the synthesis, potential applications as a scaffold for kinase inhibitors, and detailed protocols for the biological and pharmacokinetic evaluation of derivatives of this compound.

Synthesis of the Core Scaffold

The synthesis of this compound can be efficiently achieved through a multi-step synthetic sequence. A general and adaptable protocol, based on established methodologies for similar pyrazole derivatives, is presented below.[5][6]

Synthetic Workflow Diagram

Synthesis_Workflow Synthetic Pathway to the Pyrazole Scaffold reagents Ethyl Acetoacetate + (4-Methoxyphenyl)hydrazine intermediate1 Pyrazolone Intermediate reagents->intermediate1 Cyclocondensation intermediate2 5-Chloro-1-(4-methoxybenzyl)- 3-methyl-1H-pyrazole intermediate1->intermediate2 Chlorination (e.g., POCl3) final_product 1-(4-methoxybenzyl)-3-methyl- 1H-pyrazol-5-amine intermediate2->final_product Amination (e.g., NH3)

Caption: A generalized synthetic route to this compound.

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl acetoacetate

  • (4-Methoxyphenyl)hydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Phosphorus oxychloride (POCl₃)

  • Ammonia (in a suitable solvent like methanol or as a gas)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5(4H)-one.

    • To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in ethanol, add ethyl acetoacetate (1 equivalent).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with cold water, and dry to obtain the pyrazolone intermediate.

  • Step 2: Synthesis of 5-chloro-1-(4-methoxybenzyl)-3-methyl-1H-pyrazole.

    • Carefully add the pyrazolone intermediate from Step 1 to an excess of phosphorus oxychloride (POCl₃) at 0 °C.

    • Slowly warm the reaction mixture to reflux and maintain for 2-3 hours.

    • Cool the mixture to room temperature and cautiously pour it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the chloropyrazole intermediate.

  • Step 3: Synthesis of this compound.

    • Dissolve the chloropyrazole intermediate from Step 2 in a suitable solvent (e.g., methanol).

    • Saturate the solution with ammonia gas or add a concentrated solution of ammonia in methanol in a sealed pressure vessel.

    • Heat the mixture at a temperature and for a duration determined by small-scale trials (e.g., 80-120 °C for 12-24 hours).

    • After cooling, evaporate the solvent and partition the residue between water and an organic solvent.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5][6]

Application as a Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, particularly cancer.[7] The pyrazole scaffold has been extensively utilized in the design of potent and selective kinase inhibitors.[1][8][9] The this compound scaffold is an excellent starting point for generating a library of potential kinase inhibitors through modification of the C5-amino group.

Illustrative Kinase Signaling Pathway

Kinase_Pathway A Representative Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of a kinase (e.g., RAF) in the MAPK/ERK pathway by a pyrazole-based inhibitor.

Protocol 2: Library Synthesis via Amide Coupling

A common strategy to generate a library of kinase inhibitors is to acylate the C5-amino group with a diverse set of carboxylic acids.

Materials:

  • This compound

  • A library of diverse carboxylic acids

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • A suitable base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • To a solution of this compound (1 equivalent) and a selected carboxylic acid (1.1 equivalents) in the chosen anhydrous solvent, add the coupling agents (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting amide derivatives using column chromatography or preparative HPLC.

Protocol 3: In Vitro Kinase Inhibition Assay (Illustrative Example: CDK2)

This protocol describes a general method to assess the inhibitory activity of the synthesized pyrazole derivatives against a specific kinase, such as Cyclin-Dependent Kinase 2 (CDK2), which is a key regulator of the cell cycle.[10]

Materials:

  • Recombinant human CDK2/Cyclin E enzyme complex

  • Kinase substrate (e.g., Histone H1)

  • ATP (Adenosine triphosphate)

  • Synthesized pyrazole compounds (dissolved in DMSO)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the CDK2/Cyclin E enzyme.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30 °C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation: Illustrative Kinase Inhibition Data

The following table presents hypothetical data for a series of pyrazole derivatives based on the core scaffold, illustrating how the results of a kinase inhibition screen might be presented.

Compound IDR-Group at C5-AmideTarget KinaseIC₅₀ (nM)
Scaffold -HCDK2>10,000
Derivative 1 -C(O)PhCDK2850
Derivative 2 -C(O)-(4-Cl-Ph)CDK2320
Derivative 3 -C(O)-(pyridin-3-yl)CDK2150
Roscovitine (Positive Control)CDK2450

Early ADME Profiling

To assess the drug-like properties of promising compounds, a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted early in the drug discovery process.[11][12][13][14][15]

In Vitro ADME Testing Workflow

ADME_Workflow Workflow for In Vitro ADME Profiling Compound Active Pyrazole Derivative Solubility Aqueous Solubility Compound->Solubility Permeability Permeability (e.g., Caco-2) Compound->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Compound->Metabolic_Stability Protein_Binding Plasma Protein Binding Compound->Protein_Binding CYP_Inhibition CYP450 Inhibition Compound->CYP_Inhibition Data_Analysis Data Analysis & Candidate Selection Solubility->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis Protein_Binding->Data_Analysis CYP_Inhibition->Data_Analysis

Caption: A streamlined workflow for the early in vitro ADME assessment of lead compounds.

Protocol 4: Metabolic Stability in Human Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of a compound, a key determinant of its in vivo half-life.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Test compound

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-warm a solution of HLM in phosphate buffer to 37 °C.

  • Add the test compound (at a final concentration of, e.g., 1 µM) to the HLM solution and pre-incubate for 5 minutes at 37 °C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this plot can be used to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Data Presentation: Illustrative ADME Data
Compound IDAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)HLM Stability (t₁/₂, min)Plasma Protein Binding (%)
Derivative 2 558.24592.5
Derivative 3 12015.1>6085.1

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors. Its straightforward synthesis and the presence of a modifiable amino group allow for the rapid generation of diverse chemical libraries. The protocols outlined in these application notes provide a robust framework for the synthesis, biological evaluation, and early ADME profiling of derivatives based on this promising pyrazole core. By systematically applying these methodologies, researchers can efficiently navigate the early stages of the drug discovery process and identify lead compounds with the potential for further preclinical and clinical development.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(23), 2011-2028. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). Future Medicine and Health Research, 3(10). [Link]

  • Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences, 6(1), 2. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical and Bio-Medical Science, 4(6), 1-13. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(21), 7408. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. [Link]

  • In Vitro ADME Assays. Concept Life Sciences. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). Molbank, 2021(1), M1196. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). ResearchGate. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2382. [Link]

  • Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. PrepChem.com. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). RSC Advances, 6(82), 78580-78587. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2021). RSC Advances, 11(52), 32911-32924. [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2023). Molbank, 2023(3), M1665. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021). Molecules, 26(11), 3362. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2021). RSC Advances, 11(26), 15901-15926. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). Molecules, 23(12), 3074. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4945. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal, 15(1), 77. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. (2024). eScholarship.org. [Link]

Sources

analytical methods for detecting 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Detection of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Abstract

This comprehensive application note provides a detailed guide to the analytical methodologies for the detection, quantification, and structural characterization of this compound. Pyrazole derivatives are a cornerstone in medicinal chemistry, frequently appearing as key intermediates or active pharmaceutical ingredients (APIs).[1] The unambiguous identification and purity assessment of specific regioisomers, such as the title compound, are critical for ensuring product quality, safety, and efficacy in drug development and manufacturing.[2] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity and assay, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for isomeric differentiation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation. The causality behind experimental choices is explained to provide researchers with a robust framework for method development and validation.

Compound Profile

  • IUPAC Name: 1-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine

  • Molecular Formula: C₁₂H₁₅N₃O

  • Molecular Weight: 217.27 g/mol

  • Structure:

    
    
    
  • Key Features: The molecule possesses a pyrazole core, a primary amine, and a methoxybenzyl group. These features dictate its chromatographic behavior and spectral characteristics. The presence of multiple nitrogen atoms makes it basic, and the aromatic rings provide strong UV chromophores.

Quantitative Analysis by Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography is the workhorse for assessing the purity and potency of pharmaceutical compounds. A reverse-phase method is ideal for a molecule of intermediate polarity like this compound.

Principle of the Method

This method utilizes a C18 stationary phase, which retains the analyte based on hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is used to elute the compound from the column. The primary amine on the pyrazole ring can cause peak tailing on silica-based columns due to interaction with residual silanols. The addition of an acid, such as formic or trifluoroacetic acid, to the mobile phase protonates the amine, improving peak shape and ensuring reproducible retention.[3][4] Detection is achieved by monitoring UV absorbance, for which the benzyl and pyrazole rings provide strong chromophores.

Experimental Protocol: Purity Assay

1. Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).
  • Diluent: Acetonitrile/Water (50:50, v/v).
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the Standard Solution.

2. Chromatographic Conditions:

  • A table summarizing the instrumental parameters for the HPLC analysis.
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Eclipse XDB-C18)[3]
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 20 minutes

3. Gradient Elution Program:

Time (min)% Mobile Phase A (Water/FA)% Mobile Phase B (ACN/FA)
0.07030
15.01090
17.01090
17.17030
20.07030

4. System Suitability:

  • Before analysis, perform five replicate injections of the Standard Solution.
  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
  • The tailing factor for the analyte peak should be ≤ 2.0.

5. Data Analysis:

  • Calculate the purity of the sample using the area percent method.
  • For assay against a reference standard, use the formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Workflow and Rationale

The workflow ensures consistent and reliable measurements. The gradient elution is chosen to effectively separate the main compound from earlier-eluting polar impurities and later-eluting non-polar impurities or regioisomers. A C18 column provides robust, general-purpose retention for the aromatic structure.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases & Diluent P2 Weigh & Dissolve Standard/Sample P1->P2 A1 Equilibrate HPLC System P2->A1 A2 System Suitability (5x Standard Inj.) A1->A2 A3 Inject Sample(s) A2->A3 A4 Acquire Data A3->A4 D1 Integrate Peaks A4->D1 D2 Calculate Purity or Assay D1->D2

Fig. 1: HPLC-UV analysis workflow.
Method Validation Framework

To ensure the method is suitable for its intended purpose, validation should be performed according to ICH Q2(R1) guidelines.[4]

ParameterTypical Acceptance Criteria
Specificity Peak purity analysis; baseline resolution from known impurities and degradation products.
Linearity R² ≥ 0.999 over a range of 50-150% of the nominal concentration.[3]
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability) RSD ≤ 2.0% for six replicate sample preparations.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10; demonstrate acceptable precision and accuracy at this level.
Robustness Insensitive to small, deliberate changes in flow rate, column temperature, and mobile phase pH.

Trace-Level Analysis by LC-MS/MS

For detecting low-level impurities or quantifying the analyte in biological matrices, LC-MS/MS provides unparalleled sensitivity and specificity.

Principle of the Method

The method couples the separation power of LC with the detection power of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via electrospray ionization, ESI), and the resulting protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1). This precursor ion is fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for quantification at very low levels.[5]

Experimental Protocol: Trace Quantification

1. Sample Preparation:

  • For Process Impurity Analysis: Dilute the sample in the mobile phase to an expected concentration within the calibration range.
  • For Biological Matrix (e.g., Plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.

2. LC-MS/MS Conditions:

ParameterCondition
LC System UPLC System (e.g., Waters ACQUITY)
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN
Gradient 5% to 95% B in 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole MS (e.g., Sciex 6500)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Q1 (Precursor): 218.1 m/z; Q3 (Product): 121.1 m/z, 97.1 m/z
Collision Energy Optimize for each transition (e.g., 25 eV for 121.1, 35 eV for 97.1)
Rationale for MRM Transitions

The precursor ion is the protonated molecule [C₁₂H₁₅N₃O + H]⁺, with an m/z of 218.1. The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is relatively weak. This cleavage results in the formation of the highly stable 4-methoxybenzyl cation, a common fragment for such structures, with an m/z of 121.1.[6][7] A secondary fragmentation could involve the pyrazole ring, leading to other characteristic product ions (e.g., m/z 97.1 for the protonated 3-methyl-1H-pyrazol-5-amine fragment). The transition 218.1 -> 121.1 would serve as the primary quantifier due to its expected high intensity, while a second transition can be used as a qualifier to enhance specificity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Quantification P1 Dilute Sample or Perform Extraction A1 Inject Extract P1->A1 A2 Chromatographic Separation (UPLC) A1->A2 A3 Ionization (ESI+) A2->A3 A4 MRM Detection (Q1 -> Q2 -> Q3) A3->A4 D1 Generate Calibration Curve A4->D1 D2 Calculate Analyte Concentration D1->D2

Fig. 2: LC-MS/MS analysis workflow.

Isomer Differentiation by GC-MS

GC-MS is exceptionally useful for analyzing volatile and semi-volatile compounds, often providing superior chromatographic resolution for isomers compared to HPLC. It also generates detailed mass spectra that serve as a fingerprint for compound identification.[8]

Principle of the Method

The sample is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized by electron impact (EI). EI is a high-energy process that causes extensive and reproducible fragmentation. The resulting fragmentation pattern is highly characteristic of the molecule's structure and can be used for identification by comparison to a spectral library or through mechanistic interpretation.[9][10]

Experimental Protocol: Identification

1. Sample Preparation:

  • Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.[8]

2. GC-MS Conditions:

ParameterCondition
GC System Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[8]
Injector 250 °C, Split mode (20:1)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS System Mass Selective Detector (e.g., 5977B)
Ionization Mode Electron Impact (EI), 70 eV
Mass Range 40 - 450 amu
Source Temperature 230 °C
Expected Fragmentation Pattern

Based on EI fragmentation rules for pyrazoles and benzylamines:

  • Molecular Ion (M⁺˙): A peak at m/z 217 should be visible, confirming the molecular weight.

  • Base Peak: Similar to ESI, cleavage of the benzylic C-N bond is highly probable, leading to the 4-methoxybenzyl cation at m/z 121 . This is often the most abundant ion.

  • Pyrazole Ring Fragments: The pyrazole portion (m/z 96) may be observed. Further fragmentation of the pyrazole ring can occur through the characteristic loss of N₂ or HCN molecules.[9][10]

  • Tropylium Ion: The 4-methoxybenzyl cation (m/z 121) can lose a formyl radical (CHO) to form a tropylium-like ion at m/z 91.

This distinct pattern allows for confident identification and differentiation from isomers which would likely share the m/z 121 fragment but differ in the molecular ion and pyrazole-related fragments.

GCMS_Workflow P1 Dissolve Sample in Volatile Solvent A1 Inject into GC P1->A1 A2 Vaporization & Separation in Column A1->A2 A3 Elution into MS A2->A3 A4 Ionization (EI) & Fragmentation A3->A4 A5 Mass Analysis A4->A5 D1 Acquire Mass Spectrum A5->D1 D2 Identify via Fragmentation Pattern & Library Match D1->D2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine. This guide is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your yield of this valuable intermediate.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will walk you through potential pitfalls and provide actionable solutions based on established chemical principles and field-proven insights.

I. Reaction Pathway Overview

The synthesis typically proceeds in two main stages:

  • Formation of the Pyrazole Core: Synthesis of the precursor, 3-methyl-1H-pyrazol-5-amine.

  • N-Alkylation: Introduction of the 4-methoxybenzyl group onto the pyrazole ring.

Each stage presents its own set of challenges that can impact the overall yield and purity of the final product.

Synthesis_Pathway cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: N-Alkylation A Starting Materials (e.g., Ethyl Acetoacetate + Hydrazine) B 3-methyl-1H-pyrazol-5-amine A->B Cyclocondensation C 3-methyl-1H-pyrazol-5-amine E This compound C->E D 4-methoxybenzyl chloride D->E

Caption: General two-stage synthetic pathway.

II. Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address specific issues you may encounter.

Stage 1: Synthesis of 3-methyl-1H-pyrazol-5-amine

The formation of the 3-methyl-1H-pyrazol-5-amine core is a critical first step. A common method involves the cyclocondensation of a β-ketonitrile, such as cyanoacetone, with hydrazine or its salt.[1][2] Another route utilizes the reaction of ethyl acetoacetate with hydrazine.[3][4][5]

Q1: My yield for 3-methyl-1H-pyrazol-5-amine is consistently low. What are the likely causes?

A1: Low yields in this cyclocondensation reaction can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider increasing the reaction time or temperature.[6] For many condensation reactions, heating under reflux is beneficial.[6]

  • Suboptimal pH: The pH of the reaction medium is crucial. For reactions involving hydrazinium salts, adjusting the pH to an acidic range (e.g., pH 1-3) can be beneficial.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired pyrazole.

    • Troubleshooting: Ensure precise temperature control. Running the reaction at the optimal temperature can minimize the formation of unwanted side products. The choice of solvent is also important; aqueous or mixed aqueous/organic solvent systems are commonly used.[1]

  • Workup and Isolation Losses: The product may be lost during the extraction and purification steps.

    • Troubleshooting: 3-methyl-1H-pyrazol-5-amine has some water solubility. Ensure your aqueous phase is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). If distillation is used for purification, ensure the vacuum is adequate to prevent product decomposition at high temperatures.[1]

Q2: I'm observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

A2: The formation of multiple products often points to issues with regioselectivity or side reactions.

  • Regioselectivity: When using substituted hydrazines, the reaction can potentially yield two different regioisomeric pyrazoles.[7] For the synthesis of 3-methyl-1H-pyrazol-5-amine from ethyl acetoacetate and hydrazine hydrate, this is less of a concern due to the symmetry of hydrazine. However, impurities in starting materials can lead to unexpected products.

  • Side Reactions: As mentioned, side reactions can be minimized by optimizing reaction conditions such as temperature, reaction time, and solvent.[6]

Troubleshooting_Stage1 Start Low Yield of 3-methyl-1H-pyrazol-5-amine Q1 Is the reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there multiple spots on TLC? A1_Yes->Q2 Sol1 Increase reaction time or temperature. Monitor via TLC. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Optimize pH and temperature. Consider alternative solvent. A2_Yes->Sol2 Q3 Is the workup efficient? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Ensure thorough extraction. Optimize purification method. A3_No->Sol3 Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting workflow for Stage 1.

Stage 2: N-Alkylation of 3-methyl-1H-pyrazol-5-amine

This step involves the reaction of the pyrazole with an alkylating agent, such as 4-methoxybenzyl chloride, in the presence of a base. A primary challenge in this stage is controlling the regioselectivity of the alkylation.

Q3: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I favor the formation of the desired 1-(4-methoxybenzyl) isomer?

A3: Controlling regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a well-known challenge.[7][8] The outcome is influenced by a combination of steric and electronic factors.

  • Choice of Base and Solvent: This is one of the most critical factors. A common starting point is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).[8] Using a stronger base like sodium hydride (NaH) can sometimes improve regioselectivity by favoring the formation of one pyrazolide anion over the other.[8][9]

  • Steric Hindrance: Alkylation often favors the less sterically hindered nitrogen atom.[8][10] In 3-methyl-1H-pyrazol-5-amine, the N1 position is generally less hindered than the N2 position (adjacent to the methyl group), which should favor the desired product. However, the amino group can also influence the outcome.

  • Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the other.

Q4: The yield of my N-alkylation is low, even after accounting for isomeric distribution. What else could be going wrong?

A4: Besides regioselectivity issues, low yields can result from:

  • Di-alkylation: It's possible for both the ring nitrogen and the exocyclic amino group to be alkylated.

    • Troubleshooting: Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents). Adding the alkylating agent slowly to the reaction mixture can also help minimize over-alkylation.

  • Poor Reactivity of the Alkylating Agent: Ensure the 4-methoxybenzyl chloride is of good quality and has not degraded.

  • Ineffective Base: The base may not be strong enough or may be of poor quality. Ensure the base is dry, especially when using hydrides like NaH.

ParameterRecommendationRationale
Solvent Polar aprotic (DMF, DMSO, Acetonitrile)Promotes SN2 reaction and can influence regioselectivity.[8]
Base K₂CO₃, Cs₂CO₃, NaHChoice of base is critical for deprotonation and can direct regioselectivity.[8][9]
Temperature Room temperature to 80 °CBalance between reaction rate and minimizing side reactions.
Equivalents 1.0-1.1 eq. of alkylating agentMinimizes di-alkylation.

Table 1: Recommended Starting Conditions for N-Alkylation.

III. Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Optimization may be required based on your specific laboratory conditions and reagent quality.

Protocol 1: Synthesis of 3-methyl-1H-pyrazol-5-amine

This protocol is adapted from literature procedures involving the reaction of an alkali metal salt of cyanoacetone with a hydrazine salt.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of hydrazinium monohydrochloride in water. Adjust the pH to 1-2 with concentrated hydrochloric acid.

  • Addition of Reactant: While stirring, slowly add an equimolar amount of sodium cyanoacetone to the hydrazine solution at 30 °C.

  • Reaction: After the addition is complete, heat the mixture to 50-60 °C and maintain for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and adjust the pH to ~8-9 with a suitable base (e.g., NaOH solution).

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of this compound

This protocol outlines a general procedure for N-alkylation.

  • Reaction Setup: To a solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add 4-methoxybenzyl chloride (1.05 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting pyrazole.

  • Workup: Cool the reaction to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[11]

IV. Concluding Remarks

Improving the yield of this compound synthesis requires a systematic approach to troubleshooting. By carefully controlling reaction parameters at each stage—from the initial cyclocondensation to the final N-alkylation—and understanding the chemical principles behind each step, researchers can significantly enhance both the yield and purity of the final product. This guide provides a framework for identifying and resolving common experimental hurdles. For novel variations of this synthesis, further optimization will likely be necessary.

V. References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis. Retrieved from

  • Nikpassand, M., et al. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. BMC Chemistry, 16(1), 13. Available at: [Link]

  • Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole (US5616723A). Available at:

  • Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available at: [Link]

  • Google Patents. (1994). Process for the preparation of 3-amino-5-methylpyrazole (EP0623600A1). Available at:

  • Elmaati, T. A. (2007). Recent developments in aminopyrazole chemistry. ARKIVOC, 2007(14), 83-124. Available at: [Link]

  • Zeynizadeh, B., et al. (2021). Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,... ResearchGate. Available at: [Link]

  • Mohareb, R. M., et al. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology.

  • Unknown. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities.

  • Chegg. (2022). Solved MYSTERY REACTION 7 REACTION OF ETHYL ACETOACETATE. Available at: [Link]

  • BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. Available at: [Link]

  • ResearchGate. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

  • Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-169. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(5), 966-978. Available at: [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • National Institutes of Health. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Available at: [Link]

  • National Center for Biotechnology Information. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

  • ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Available at: [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Available at: [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. Available at: [Link]

  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

  • ResearchGate. (n.d.). 21 questions with answers in PYRAZOLES | Science topic. Available at: [Link]

  • MDPI. (n.d.). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Available at: [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

  • MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Available at: [Link]

  • Organic Syntheses. (n.d.). 4. Available at: [Link]

Sources

Technical Support Center: Purification of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions to the common and often complex challenges encountered during the purification of substituted pyrazoles. Drawing from established methodologies and first-hand laboratory experience, this resource offers troubleshooting guides and frequently asked questions to streamline your purification workflows and enhance the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and challenges faced during the purification of substituted pyrazoles.

Q1: Why is the purification of my substituted pyrazole so challenging?

The purification of substituted pyrazoles can be complex due to a combination of factors inherent to their structure and common synthetic routes:

  • Formation of Regioisomers : A primary challenge arises from the synthesis itself, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. This often leads to the formation of regioisomeric pyrazole products which possess very similar physical and chemical properties, making them difficult to separate.[1][2]

  • Similar Polarity : The resulting isomers can have nearly identical polarities, causing them to co-elute during chromatographic purification.[3]

  • Amphoteric Nature : N-unsubstituted pyrazoles are amphoteric, meaning they can act as both acids and bases.[4][5] This can lead to unpredictable interactions with stationary phases like silica gel (which is acidic) and can affect solubility.

  • Byproduct Formation : Incomplete cyclization can leave pyrazoline intermediates as byproducts, while side reactions of hydrazine starting materials can introduce colored impurities.[1]

Q2: I have a mixture of regioisomers. How do I even know which isomer is which?

Unambiguous characterization of regioisomers is critical. The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) . A NOESY experiment can show through-space correlations between protons, which can help determine the spatial relationship of substituents on the pyrazole ring and thus identify the specific regioisomer.[6] X-ray crystallography, if suitable crystals can be obtained, provides definitive structural proof.[7][8][9]

Q3: My pyrazole derivative has poor solubility. What are my options for purification?

Poor solubility is a common issue. Here are several strategies to address it:

  • Co-solvent Systems : For aqueous-based purifications or reactions, using a mixture of water with a miscible organic solvent like ethanol, methanol, or DMSO can significantly improve solubility.[10]

  • pH Adjustment : If your pyrazole has acidic or basic functional groups, adjusting the pH of the medium can lead to the formation of a more soluble salt.[10]

  • Dry Loading for Chromatography : If your crude product is not soluble in the initial mobile phase for column chromatography, the "dry loading" method is highly recommended. This involves pre-adsorbing your compound onto a small amount of silica gel, which is then loaded onto the column.[3][11]

  • Solvent Selection for Crystallization : For crystallization, a systematic solvent screen is essential. Pyrazoles are often soluble in polar organic solvents like ethanol, methanol, and acetone.[12] Toluene has also been used successfully for recrystallization.[9]

Q4: My purified pyrazole is a yellow or reddish oil/solid. Is this normal?

While some highly conjugated pyrazole systems can be colored, a persistent yellow or red hue often indicates the presence of impurities. These can arise from side reactions involving the hydrazine starting material.[1] If the color persists after initial purification, further chromatographic steps or treatment with activated charcoal may be necessary.

Section 2: Troubleshooting Guide for Column Chromatography

Column chromatography is the workhorse for pyrazole purification. However, several issues can arise. This guide provides a systematic approach to troubleshooting.

Issue 1: Poor or No Separation of Regioisomers on a Silica Gel Column

This is the most frequent challenge. If your regioisomers are co-eluting, consider the following workflow:

G start Problem: Regioisomers Co-elute tlc 1. Re-evaluate TLC Is there any separation (even slight)? start->tlc mobile_phase 2. Optimize Mobile Phase - Try a shallower gradient. - Test different solvent systems (e.g., DCM/MeOH, Toluene/EtOAc). tlc->mobile_phase Yes stationary_phase 3. Change Stationary Phase - Consider alumina or Florisil for acid-sensitive compounds. - Use reversed-phase (C18) HPLC for high-resolution separation. tlc->stationary_phase No success Successful Separation mobile_phase->success hplc 4. Switch to HPLC - Essential for very similar polarities. - Use normal-phase, reverse-phase, or polar organic modes. stationary_phase->hplc hplc->success

Caption: Troubleshooting workflow for co-eluting regioisomers.

Detailed Explanation:

  • Re-evaluate TLC : Before running a column, ensure you can see a discernible difference in the retention factor (Rf) on a TLC plate. If the spots are not separate on the TLC, they will not separate on the column.[3]

  • Optimize Mobile Phase : If there is slight separation on TLC, the mobile phase is the first variable to adjust.

    • Shallow Gradient : Instead of a steep increase in polarity (e.g., 0% to 50% ethyl acetate in hexanes), try a much shallower gradient (e.g., 0% to 10%). This elongates the separation path on the column.

    • Alternative Solvents : Hexane/ethyl acetate is common, but not always optimal.[2][3] Consider systems with different selectivities, such as dichloromethane/methanol or toluene/ethyl acetate.

  • Change Stationary Phase : Silica gel is acidic and can cause issues. For compounds that are sensitive to acid, consider using a less acidic stationary phase like Florisil or alumina.[3] For high-resolution separations, reversed-phase HPLC on a C18 column is often effective.[3]

  • High-Performance Liquid Chromatography (HPLC) : For isomers with very similar polarities, flash chromatography may not provide sufficient resolution. HPLC is the preferred technique in these cases.[3]

Issue 2: Compound is Unstable on Silica Gel and Decomposes on the Column

Symptoms : You observe streaking on TLC, new spots appearing during the column run, and low overall recovery of the desired product.

Solutions :

  • Test for Stability : Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking, your compound is likely unstable on silica.

  • Deactivate the Silica : Reduce the acidity of the silica gel by pre-treating it with a base. This can be done by preparing a slurry of the silica in your non-polar eluent containing a small amount of triethylamine (~1%).

  • Alternative Stationary Phases : As mentioned above, switching to neutral alumina or Florisil can mitigate decomposition.[3]

  • Work Quickly : Minimize the time your compound spends on the column by using a faster flow rate (flash chromatography) and collecting fractions efficiently.[3]

Experimental Protocol: Dry Loading for Column Chromatography

This is the preferred method for loading samples that have poor solubility in the initial eluent.[11]

  • Dissolution : Dissolve your crude reaction mixture (e.g., 500 mg) in a suitable strong solvent (e.g., 5-10 mL of dichloromethane or methanol).

  • Adsorption : To the solution, add a small amount of silica gel (typically 2-3 times the mass of your crude product, e.g., 1-1.5 g).

  • Evaporation : Swirl the flask to ensure the silica is well-suspended. Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Loading : Carefully add this powder to the top of your packed chromatography column.

  • Elution : Gently add the mobile phase and begin your elution as planned.

Section 3: Troubleshooting Guide for Crystallization

Crystallization can be a powerful purification technique for solid pyrazoles, often providing material of very high purity.

Issue 1: My Pyrazole Product Oils Out or Fails to Crystallize

Symptoms : Instead of forming crystals, the compound separates from the solution as an oil, or the solution remains clear even at low temperatures.

Solutions :

  • Systematic Solvent Screening : The choice of solvent is critical. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Common Solvents : Ethanol is frequently used for the recrystallization of pyrazole derivatives.[7] Other options include acetone, toluene, and mixtures thereof.[9]

  • Slow Evaporation : If cooling doesn't induce crystallization, try slow evaporation. Loosely cap a vial of a saturated solution of your compound and leave it undisturbed.

  • Anti-Solvent Addition : Dissolve your compound in a good solvent (in which it is very soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Scratching : Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding : If you have a small amount of pure crystalline material, add a tiny seed crystal to a supersaturated solution to initiate crystallization.

Data Presentation: Common Solvents for Pyrazole Purification
SolventPolarity IndexBoiling Point (°C)Common Use
Hexane 0.169Non-polar eluent in normal-phase chromatography
Toluene 2.4111Recrystallization solvent; mobile phase component
Dichloromethane (DCM) 3.140Strong solvent for sample loading; mobile phase
Ethyl Acetate (EtOAc) 4.477Polar eluent in normal-phase chromatography
Acetone 5.156Recrystallization solvent
Ethanol (EtOH) 5.278Recrystallization solvent; co-solvent
Methanol (MeOH) 6.665Polar eluent; co-solvent for solubility enhancement

Section 4: Advanced Purification: Chiral Pyrazoles

Q5: How do I separate enantiomers of a chiral substituted pyrazole?

Enantiomers have identical physical properties in a non-chiral environment, so standard chromatography or crystallization will not separate them. Specialized techniques are required:

  • Chiral High-Performance Liquid Chromatography (HPLC) : This is the most powerful and common method. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

    • Recommended CSPs : Polysaccharide-based CSPs, such as Lux cellulose-2 and Lux amylose-2 , have shown excellent chiral recognition capabilities for pyrazole derivatives.[3]

    • Mobile Phases : Common mobile phases for chiral HPLC include n-hexane/ethanol mixtures for normal-phase mode and acetonitrile or methanol for polar organic mode.[3][13]

G start Racemic Pyrazole Mixture hplc Chiral HPLC System start->hplc detector Detector (UV) hplc->detector csp Chiral Stationary Phase (e.g., Lux Cellulose-2) csp->hplc mobile_phase Mobile Phase (e.g., Hexane/Ethanol) mobile_phase->hplc fractionation Fraction Collection detector->fractionation enantiomer1 Enantiomer 1 fractionation->enantiomer1 enantiomer2 Enantiomer 2 fractionation->enantiomer2

Sources

Technical Support Center: Navigating Regioselectivity in the N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselective N-alkylation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity

The N-alkylation of unsymmetrically substituted pyrazoles is a fundamental transformation in medicinal chemistry and materials science, as the pyrazole core is a key pharmacophore in numerous approved drugs and agrochemicals.[1] The primary challenge in this reaction lies in controlling the regioselectivity. Due to the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring, alkylation can occur at either nitrogen, often resulting in a mixture of regioisomers that can be difficult to separate.[2] This guide will provide you with the knowledge and tools to control this selectivity and streamline your synthetic efforts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-alkylation of pyrazoles in a question-and-answer format.

Issue 1: Poor or No Regioselectivity

Q: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a balancing act of several interconnected factors. Here’s a systematic approach to troubleshooting this common issue:

1. Analyze Steric and Electronic Effects:

  • Steric Hindrance: The relative size of the substituents at the C3 and C5 positions of the pyrazole ring is a primary determinant of regioselectivity.[2][3] Alkylation will generally favor the less sterically hindered nitrogen atom.[3]

    • Troubleshooting: If you are targeting the N1 isomer, ensure the substituent at C3 is bulkier than at C5. Conversely, for the N2 isomer, a bulkier C5 substituent is preferred.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of your substituents influences the nucleophilicity of the adjacent nitrogen atoms.[4] Electron-withdrawing groups (e.g., -CF₃, -NO₂) decrease the nucleophilicity of the adjacent nitrogen, potentially directing the alkylation to the other nitrogen.[1][4]

2. Optimize Reaction Conditions:

The choice of base, solvent, and counter-ion can dramatically influence the regiochemical outcome.[1][2]

Condition Effect on Regioselectivity Troubleshooting Suggestions
Base The nature of the base and its counter-ion can alter the site of alkylation. Strong, non-coordinating bases like sodium hydride (NaH) often favor N1 alkylation.[1]If you are getting a mixture with weaker bases like K₂CO₃, consider switching to NaH. The cation size can also play a role; for example, larger cations like Cs⁺ might favor a different isomer compared to Li⁺.
Solvent The polarity and coordinating ability of the solvent can stabilize one transition state over another. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in some cases.[5]Experiment with a range of solvents from non-polar (e.g., THF, Toluene) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., TFE, HFIP).[5][6]
Temperature Reaction temperature can influence the kinetic versus thermodynamic control of the reaction.Try running the reaction at a lower temperature to favor the kinetically preferred product, or at a higher temperature to favor the thermodynamically more stable isomer.

3. Modify the Alkylating Agent:

  • Sterically Demanding Reagents: Using a bulky alkylating agent can enhance selectivity by favoring attack at the less hindered nitrogen.[7] For example, α-halomethylsilanes have been used as masked methylating reagents to achieve high N1-selectivity.[8]

  • Alternative Electrophiles: Consider using trichloroacetimidates as electrophiles under acidic conditions, which can provide good yields and regioselectivity controlled by sterics.[3]

4. Consider Alternative Methodologies:

  • Mitsunobu Reaction: This reaction offers a powerful alternative for N-alkylation with clean inversion of stereochemistry at the alcohol carbon.[9][10] It can be particularly useful for introducing more complex alkyl groups.[11]

  • Catalyst-Controlled Reactions: The use of specific catalysts, such as magnesium-based Lewis acids, has been shown to direct alkylation towards the N2 position.[2]

Issue 2: Low Reaction Yield

Q: I've managed to achieve good regioselectivity, but the overall yield of my desired product is low. What can I do?

A: Low yields can stem from incomplete reaction, side reactions, or product degradation. Here’s how to address this:

  • Check Reagent Purity and Stoichiometry: Ensure your pyrazole starting material, alkylating agent, and base are pure and dry. The presence of water can quench the base and hydrolyze the alkylating agent. Use a slight excess (1.1-1.5 equivalents) of the alkylating agent and base.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Sometimes, prolonged reaction times at elevated temperatures can lead to decomposition.

  • Degas the Solvent: For sensitive substrates or reactions involving organometallic reagents, degassing the solvent to remove oxygen can prevent oxidative side reactions.

  • Consider a Different Base/Solvent System: If your substrate or product is unstable under strongly basic conditions, a milder base (e.g., Cs₂CO₃) might be beneficial, although this could affect regioselectivity.

Issue 3: Difficulty in Separating Isomers

Q: I have a mixture of N1 and N2 isomers that are very difficult to separate by column chromatography. What are my options?

A: This is a common frustration. If optimizing the reaction for higher selectivity isn't feasible, consider these strategies:

  • Recrystallization: If one of the isomers is a crystalline solid, careful recrystallization from a suitable solvent system can often provide the pure isomer.

  • Preparative HPLC: While more expensive and time-consuming, preparative HPLC can be very effective for separating closely related isomers.

  • Derivatization: In some cases, you can selectively react one isomer to form a derivative that has significantly different polarity, making separation easier. The protecting group can then be removed in a subsequent step.

  • Strategic Synthesis: Re-evaluate your synthetic route. It might be more efficient to synthesize the desired isomer through a different, more regioselective pathway, even if it involves more steps.

Frequently Asked Questions (FAQs)

Q1: How can I definitively determine the structure of my alkylated pyrazole and confirm which isomer I have?

A: The unambiguous characterization of N1 and N2 isomers is crucial. The most powerful techniques are:

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: While routine NMR can provide initial clues, annular tautomerism in the starting pyrazole can sometimes lead to averaged signals, making direct comparison difficult.[12]

    • 2D NMR (NOESY/ROESY and HMBC): These are the gold standards for isomer identification. A Nuclear Overhauser Effect (NOE) between the protons of the newly introduced alkyl group and the proton at the C5 position is a clear indication of N1 alkylation. Conversely, an NOE to the C3 proton suggests N2 alkylation. Heteronuclear Multiple Bond Correlation (HMBC) can show long-range couplings between the alkyl group's protons and the carbons of the pyrazole ring (C3 and C5), which can also help in assignment.[13]

  • X-ray Crystallography: If you can obtain a suitable single crystal, X-ray crystallography provides definitive proof of the structure and regiochemistry.[14][15][16][17]

Q2: What is the general mechanism of N-alkylation of pyrazoles?

A: The reaction typically proceeds via a nucleophilic substitution mechanism. First, a base deprotonates the N-H of the pyrazole to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent to form the N-alkylated product.

Q3: Are there any enzymatic methods for regioselective pyrazole alkylation?

A: Yes, recent research has demonstrated the use of engineered enzymes in a two-enzyme cascade to achieve highly regioselective N-alkylation of pyrazoles with simple haloalkanes.[18] This biocatalytic approach offers excellent selectivity (>99%) and can be a valuable tool for green chemistry applications.[18]

Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation of a 3-Substituted Pyrazole

This protocol is a general starting point and may require optimization for your specific substrate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-substituted pyrazole (1.0 equiv).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the pyrazole.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkylating agents.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of a Pyrazole using the Mitsunobu Reaction

This protocol is adapted for the N-alkylation of pyrazoles.[9][10][11]

  • Preparation: To a solution of the pyrazole (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF, cool the mixture to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the cooled solution. A color change and/or the formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired N-alkylated pyrazole from triphenylphosphine oxide and other byproducts.

Visualizing the Process

Troubleshooting Workflow for Poor Regioselectivity

troubleshooting_workflow cluster_conditions Reaction Conditions start Start: Poor Regioselectivity steric Analyze Steric Effects (C3 vs C5 Bulk) start->steric electronic Analyze Electronic Effects (EWG vs EDG) start->electronic conditions Optimize Reaction Conditions steric->conditions electronic->conditions base Change Base (e.g., NaH, K2CO3, Cs2CO3) conditions->base reagent Modify Alkylating Agent alternative Consider Alternative Methods reagent->alternative solution Achieve High Regioselectivity alternative->solution solvent Change Solvent (e.g., THF, DMF, TFE, HFIP) base->solvent temp Vary Temperature solvent->temp temp->reagent

Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.

References

  • Edilova, Y. O., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(19), 10335. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(12), 4617–4620. [Link]

  • Wallace, O. B., & Springer, D. M. (2001). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. Tetrahedron Letters, 42(49), 8653–8656. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • Hansen, T. V., & Stenstrøm, Y. (2016). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 21(9), 1233. [Link]

  • Elguero, J., et al. (1995). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 33(7), 575-582. [Link]

  • Edilova, Y. O., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]

  • Matos, J., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Pesch, M., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

  • Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2554–2651. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

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  • Kumar, A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. [Link]

  • Gembus, V., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

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  • Thottempudi, V., et al. (2023). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-resource for researchers, scientists, and drug development professionals.

Welcome to the technical support center for pyrazole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazoles. The content is structured to offer actionable solutions and explain the underlying scientific principles to help you optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding pyrazole synthesis, from fundamental reaction choices to optimization and purification strategies.

Q1: What is the most common and reliable method for synthesizing substituted pyrazoles?

The most prevalent and often simplest method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] It is widely favored due to its straightforward procedure and generally high yields.[3][4]

Q2: What are the primary challenges I might face during pyrazole synthesis?

Common hurdles in pyrazole synthesis include achieving high yields, controlling regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, and managing reaction conditions like temperature and time.[3] Traditional methods can sometimes lead to yields below 70%.[3]

Q3: How does my choice of solvent impact the synthesis?

The solvent plays a crucial role in reaction rate, yield, and even the regioselectivity of the product.[3][5] While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have demonstrated superior results in certain reactions, especially for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[3][6]

Q4: Are there more environmentally friendly or "green" methods available for pyrazole synthesis?

Yes, several green chemistry approaches have been developed to minimize the environmental impact of pyrazole synthesis. These methods include:

  • Microwave-assisted synthesis: Can significantly reduce reaction times and improve yields.[1]

  • Ultrasonic irradiation: Another energy-efficient method to accelerate reactions.[3]

  • Use of ionic liquids or deep eutectic solvents (DESs): These can act as both solvent and catalyst, are often biodegradable, and can lead to faster reaction rates and high selectivity.[3][7]

  • Solvent-free conditions: Grinding reactants together, sometimes with a catalyst, can be a highly efficient and environmentally friendly option.[3][8]

Q5: I'm observing the formation of two different products. What is causing this and how can I control it?

The formation of two regioisomers is a common issue when using an unsymmetrical 1,3-dicarbonyl compound.[9] The initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[9]

To control regioselectivity:

  • Substituent Effects: The electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine influence which carbonyl is attacked first.[9]

  • Reaction Conditions: The pH of the reaction can significantly impact selectivity.[9] For instance, in the Knorr synthesis, acidic conditions facilitate the reaction.[2][10] Gosselin and co-workers found that condensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents under acidic conditions can lead to good yields and high regioselectivity.[6]

Q6: How can I purify my pyrazole product effectively?

Purification can be challenging, especially if the product is an oil or if regioisomers are present. Common techniques include:

  • Recrystallization: Finding a suitable solvent system is key.[11] Common choices include ethanol/water, ethyl acetate/hexanes, and isopropanol.[11][12]

  • Column Chromatography: This is often necessary to separate regioisomers or remove persistent impurities.[11] For basic pyrazole compounds that may interact strongly with silica gel, the silica can be deactivated with triethylamine.[11][12] Reverse-phase (C-18) chromatography is another alternative.[11]

  • Acid-Base Extraction: This can be effective for removing unreacted hydrazine and its salts. Washing the organic layer with a dilute acid solution can remove basic impurities.[11]

  • Formation of Acid Addition Salts: Pyrazoles can be converted into acid addition salts, which can then be crystallized from organic solvents, leaving impurities behind.[13][14]

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: Consistently Low Reaction Yield

A low yield is one of the most frequent problems in pyrazole synthesis. The following workflow can help diagnose and solve the issue.[1][15]

LowYield_Troubleshooting Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (>98% recommended) Start->Check_Purity Incomplete_Reaction Is the Reaction Going to Completion? (Monitor by TLC/LC-MS) Check_Purity->Incomplete_Reaction Purity OK Solution_Purity Purify Starting Materials (Distillation/Recrystallization) Check_Purity->Solution_Purity Impure Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions No, incomplete Side_Reactions Are Side Reactions Occurring? Incomplete_Reaction->Side_Reactions Yes, complete Solution_Time_Temp Increase Reaction Time or Temperature (Consider Microwave Synthesis) Optimize_Conditions->Solution_Time_Temp Solution_Catalyst Optimize Catalyst (Type and Loading) Optimize_Conditions->Solution_Catalyst Purification_Loss Investigate Product Loss During Work-up/Purification Side_Reactions->Purification_Loss No Solution_Side_Reactions Adjust Conditions to Minimize Byproducts (e.g., lower temperature, inert atmosphere) Side_Reactions->Solution_Side_Reactions Yes Solution_Purification Optimize Purification Method (e.g., change solvent, use different chromatography) Purification_Loss->Solution_Purification Yes Success Improved Yield Purification_Loss->Success No Solution_Purity->Start Re-run Reaction Solution_Time_Temp->Start Re-run Reaction Solution_Catalyst->Start Re-run Reaction Solution_Side_Reactions->Start Re-run Reaction Solution_Purification->Success

Caption: Troubleshooting workflow for low reaction yield.[15]

Causality and Solutions for Low Yield:
  • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine can lead to unwanted side reactions, reducing the yield of your desired product. Ensure high purity of your reagents, ideally >98%.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed.[1]

    • Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture.[1] Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[1]

  • Suboptimal Catalyst: The choice and amount of catalyst are often critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are typically used.[1][2] In some cases, Lewis acids or other catalysts have been shown to enhance yields.[1]

  • Side Reactions: The formation of byproducts can significantly lower the yield. For instance, in the Paal-Knorr synthesis, furan derivatives can form under strongly acidic conditions (pH < 3).[16][17] Maintaining neutral or weakly acidic conditions is crucial.[16]

Issue 2: Reaction Fails to Proceed or is Very Sluggish

If you observe little to no product formation, consider the following factors related to the reaction mechanism and conditions.

Understanding the General Mechanism (Knorr Synthesis)

The Knorr synthesis is a cornerstone of pyrazole formation and proceeds through several key steps. Understanding this mechanism can help troubleshoot a stalled reaction.

Knorr_Mechanism Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Condensation Initial Condensation (Nucleophilic Attack) Reactants->Condensation Intermediate {Hydrazone or Enamine Intermediate | (Elimination of H2O)} Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration/Aromatization (-H2O) Cyclic_Intermediate->Dehydration Product Aromatic Pyrazole Ring Dehydration->Product

Caption: General mechanism of the Knorr pyrazole synthesis.[9][15]

Troubleshooting a Stalled Reaction:
  • Catalyst is Essential: Many pyrazole syntheses, including the Knorr reaction, are acid-catalyzed.[2][10] The absence of a catalyst can prevent the reaction from proceeding at a reasonable rate.[18] Ensure you have added a suitable catalyst, such as a few drops of glacial acetic acid.[4]

  • Reactivity of Hydrazine: The structure of the substituted hydrazine can significantly impact its nucleophilicity and, consequently, the reaction rate. Electron-withdrawing groups on an aryl hydrazine can decrease its reactivity. Conversely, bulky substituents on either the hydrazine or the dicarbonyl compound can cause steric hindrance, slowing the reaction.

  • Temperature: As mentioned for low yields, insufficient heat can lead to a sluggish reaction. If the reaction is not progressing at room temperature, gentle heating or reflux may be necessary.[1]

  • Solvent Choice: The solvent can dramatically affect reaction kinetics.[5] In some cases, switching to a more appropriate solvent can significantly accelerate the reaction. For example, aprotic dipolar solvents can be more effective than ethanol for certain substrates.[6]

Issue 3: Product Degradation or Formation of Tarry Byproducts

The appearance of dark colors or tar-like substances often indicates product or reactant degradation.

  • Thermal Stability: Prolonged heating at high temperatures can cause decomposition.[16] Monitor the reaction by TLC and stop the heating as soon as the starting materials are consumed.[11] If possible, try running the reaction at a lower temperature for a longer duration.

  • Hydrazine Stability: Hydrazine and its derivatives can be unstable, especially at elevated temperatures.[11] Using freshly distilled or high-purity hydrazine can mitigate this issue.

  • Air Oxidation: Some intermediates or the final pyrazole product may be sensitive to air.[11] If you suspect oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized byproducts.[11]

Section 3: Data and Protocols

Table 1: Influence of Solvent on Pyrazole Synthesis

The choice of solvent significantly impacts reaction outcomes. This table provides a general guideline for solvent screening based on established principles.[5]

Solvent ClassExample(s)PolarityBoiling Point (°C)General Effect on Reaction
Polar Protic Ethanol, Acetic AcidHigh78 (Ethanol)Traditionally used, often requires heating/reflux. Can facilitate proton transfer steps.[5][6]
Aprotic Dipolar DMF, DMAc, NMPHigh153 (DMF)Often gives better results for aryl hydrazines, promoting higher yields and regioselectivity.[3][6]
Apolar Toluene, XyleneLow111 (Toluene)Can be effective, especially with a Dean-Stark trap to remove water and drive the equilibrium.
Green Solvents PEG-400, Ionic LiquidsVariableHighCan act as both solvent and catalyst, often allowing for milder conditions and easier work-up.[3][19]
Table 2: Comparative Guide to Catalysts for Pyrazole Synthesis

Catalyst selection is crucial for optimizing yield and reaction time.

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference(s)
Acetic Acid 1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGoodN/A[20]
Silver Triflate (AgOTf) Trifluoromethylated Ynones, Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%Not Reported[18][20]
Nano-ZnO β-ketoester, PhenylhydrazineNot SpecifiedNot Specified901.5 h92%Reported[18]
Lithium Perchlorate Acetylacetone, PhenylhydrazineNot SpecifiedEthylene GlycolRoom Temp2 h95%Not Reported[18]
Experimental Protocol: Knorr Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate, adapted from established procedures.[4]

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[9]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[4]

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the vial.[4]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[4][9]

  • Monitoring: After 1 hour, monitor the reaction progress by TLC (mobile phase: 30% ethyl acetate/70% hexane) to confirm the consumption of the starting ketoester.[4][9]

  • Precipitation: If the starting material is consumed, add 10 mL of water to the hot, stirring reaction mixture to facilitate precipitation.[4][9]

  • Cooling and Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring, then place it in an ice bath for 10-15 minutes to maximize precipitation.[1][9]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[4]

  • Washing and Drying: Wash the collected solid with a small amount of cold water and allow it to air dry completely.[4][9]

References

  • Solvent Effects in Pyrazole Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine. (2025). BenchChem.
  • Troubleshooting common issues in pyrazole synthesis. (2025). BenchChem.
  • A Comparative Guide to Catalysts for Pyrazole Synthesis. (2025). BenchChem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.
  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate.
  • detailed experimental protocol for Knorr pyrazole synthesis. (2025). BenchChem.
  • troubleshooting low conversion rates in pyrazole synthesis. (2025). BenchChem.
  • Troubleshooting the reaction mechanism of pyrazole formation. (2025). BenchChem.
  • Optimizing solvent and base selection for pyrazole synthesis. (2025). BenchChem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Thieme.
  • Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. (2025). BenchChem.
  • Preventing degradation of pyrazole compounds during synthesis. (2025). BenchChem.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.

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Technical Support Center: Synthesis of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and execution.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable heterocyclic building block, typically involves two key transformations: the formation of the 3-methyl-1H-pyrazol-5-amine core and its subsequent N-alkylation. While seemingly straightforward, both stages are prone to specific and often frustrating side reactions, primarily revolving around issues of regioselectivity. This guide addresses the most pressing of these issues in a practical, question-and-answer format.

FAQ 1: Isomer Contamination During N-Alkylation

Question: I performed the N-alkylation of 3-methyl-1H-pyrazol-5-amine with 4-methoxybenzyl chloride and obtained a mixture of two products that are very difficult to separate. What are these products and how can I synthesize the desired isomer selectively?

Answer:

This is the most common problem encountered in this synthesis. You have generated a mixture of two regioisomers: the desired This compound (N1 alkylation) and the undesired 2-(4-methoxybenzyl)-3-methyl-2H-pyrazol-5-amine (N2 alkylation).

The Underlying Chemistry: Tautomerism and Nucleophilicity

Unsymmetrically substituted pyrazoles like 3-methyl-1H-pyrazol-5-amine exist as a mixture of tautomers in solution. This equilibrium results in two distinct nucleophilic nitrogen atoms (N1 and N2), both of which can attack the electrophilic 4-methoxybenzyl chloride.[1][2] The ratio of the resulting products is highly dependent on a delicate balance of steric hindrance, electronics, and reaction conditions.[3]

  • N1 Position: Generally less sterically hindered.

  • N2 Position: Often considered the more electron-rich and basic nitrogen, making it a reactive nucleophile.[4]

G cluster_1 Competing Alkylation Pathways T1 Tautomer A (1H-pyrazole) T2 Tautomer B (2H-pyrazole) T1->T2 P1 Desired N1-Isomer T1->P1 N1 Attack P2 Undesired N2-Isomer T2->P2 N2 Attack Reagent 4-Methoxybenzyl-Cl (R-Cl) Reagent->P1 Reagent->P2

Caption: Competing N1 vs. N2 alkylation pathways due to tautomerism.

Troubleshooting & Optimization Protocol

Controlling the N1/N2 ratio is key. The choice of base, solvent, and temperature plays a crucial role in directing the regioselectivity.[1] Here is a systematic approach to optimize for the desired N1 isomer.

Step 1: Modify the Base/Solvent System

The nature of the pyrazole anion in solution dramatically influences the reaction outcome.

  • Initial Approach (Low Selectivity): Using a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) or DMF often gives poor selectivity, yielding significant amounts of the N2 isomer.[1]

  • Improved Selectivity Protocol:

    • Suspend 3-methyl-1H-pyrazol-5-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30-60 minutes at 0 °C until gas evolution ceases. This forms the sodium salt of the pyrazole.

    • Slowly add a solution of 4-methoxybenzyl chloride (1.05 equiv) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction with saturated aqueous NH₄Cl solution and proceed with standard workup.

Why this works (Causality): Using a strong, non-nucleophilic base like NaH fully deprotonates the pyrazole to form the pyrazolide anion. In a less polar solvent like THF, the sodium cation coordinates more tightly with the more electron-rich N2 atom, sterically hindering it from attacking the electrophile. This directs the alkylation preferentially to the more accessible N1 position.[5]

Step 2: Analyze the Isomeric Ratio

After purification, you must confirm the identity of your major product.

  • Characterization: The isomers can be distinguished using ¹H and ¹³C NMR, but 2D NMR techniques are definitive.

    • NOESY/ROESY: Look for a nuclear Overhauser effect between the benzylic protons (-CH₂-) of the 4-methoxybenzyl group and the protons of the 3-methyl group. A correlation indicates the desired N1 isomer, as these groups are on the same side of the ring.

    • HMBC: Correlations between the benzylic protons and the C3 and C5 carbons of the pyrazole ring can also help elucidate the structure.

Table 1: Effect of Reaction Conditions on N-Alkylation Regioselectivity

Base / CatalystSolventTemperatureTypical OutcomeRationaleReference
K₂CO₃MeCN / DMFRefluxPoor Selectivity (Mixture of N1/N2)Promotes equilibrium between tautomers and dissociated ions.[1]
NaHTHF0 °C to RTGood to Excellent N1 SelectivityCation coordination at N2 sterically blocks this position.[5]
MgBr₂ (cat.)THF25 °CHigh N2 SelectivityDivalent Mg²⁺ coordinates to both N1 and N2, directing attack to the more nucleophilic N2.[6]
Cs₂CO₃DMFRTGood N1 SelectivityThe large, soft Cs⁺ cation preferentially associates with the N1 position, enhancing its nucleophilicity.[3]
FAQ 2: Incomplete Cyclization during Pyrazole Core Synthesis

Question: I am trying to synthesize the pyrazole core by reacting (4-methoxybenzyl)hydrazine with ethyl 3-aminocrotonate (a β-enaminone) or acetoacetonitrile (a β-ketonitrile), but the reaction is sluggish and I'm isolating an uncyclized intermediate. What is going wrong?

Answer:

This issue points to either suboptimal reaction conditions for the cyclization step or the formation of a stable, unreactive intermediate. The reaction of a hydrazine with a 1,3-dicarbonyl equivalent proceeds via a hydrazone or enehydrazine intermediate, which must then undergo an intramolecular nucleophilic attack followed by dehydration to form the aromatic pyrazole ring.[7][8]

The Underlying Chemistry: The Cyclization-Dehydration Sequence

The formation of the pyrazole ring is not a single step. The initial condensation is often fast, but the subsequent cyclization and dehydration can be the rate-limiting steps and are typically acid or base-catalyzed.

G Start β-Ketonitrile + (4-Methoxybenzyl)hydrazine Intermediate Stable Hydrazone Intermediate Start->Intermediate Condensation Cyclized Non-Aromatic Pyrazoline Intermediate Intermediate->Cyclized Intramolecular Cyclization (Slow Step) Product Aromatic Pyrazole Product Cyclized->Product Dehydration (Aromatization)

Caption: Key steps in the Knorr pyrazole synthesis workflow.

Troubleshooting & Optimization Protocol

Step 1: Introduce a Catalyst

If your reaction medium is neutral, the cyclization may not proceed efficiently.

  • Acid Catalysis Protocol:

    • Dissolve the β-ketonitrile (1.0 equiv) and (4-methoxybenzyl)hydrazine (1.0 equiv) in a suitable solvent like ethanol or acetic acid.

    • Add a catalytic amount of a strong acid, such as a few drops of concentrated HCl or H₂SO₄.[9]

    • Heat the reaction mixture to reflux and monitor by TLC until the starting materials and intermediate are consumed.

    • Upon completion, cool the reaction and neutralize with a base (e.g., NaHCO₃ solution) before workup.

Why this works: The acid protonates the carbonyl or imine group of the intermediate, making it more electrophilic and activating it for the intramolecular attack by the terminal nitrogen of the hydrazine moiety.[8]

Step 2: Increase the Reaction Temperature

The final dehydration step to form the aromatic ring often requires thermal energy. If you are running the reaction at room temperature, it may stall after the initial cyclization. Heating the reaction to reflux in a higher-boiling solvent like ethanol, n-butanol, or toluene can drive the reaction to completion.

Step 3: Check Your Hydrazine Reagent

Hydrazine derivatives can degrade over time. Ensure you are using a high-quality (4-methoxybenzyl)hydrazine or its hydrochloride salt. If using the salt, an equivalent of a non-nucleophilic base (e.g., triethylamine) must be added to liberate the free hydrazine.

FAQ 3: Preventing Exocyclic N-Alkylation

Question: Along with my desired N1- and undesired N2-isomers, my mass spectrometry analysis shows a product with a mass corresponding to dialkylation. What is this and how do I prevent it?

Answer:

You are likely observing two different dialkylated species:

  • N,N-dialkylation: Alkylation on both the 5-amino group and a ring nitrogen.

  • Quaternization: A second alkylation on the already substituted pyrazole ring, forming a pyrazolium salt.[6]

The primary amino group at the C5 position is also nucleophilic and can compete with the ring nitrogens for the 4-methoxybenzyl chloride, especially under basic conditions.

Troubleshooting & Optimization Protocol

The most robust solution is to use a protecting group strategy.

  • Protecting Group Protocol (Boc Protection):

    • Protection: React 3-methyl-1H-pyrazol-5-amine with Di-tert-butyl dicarbonate (Boc₂O) to protect the exocyclic amine as a Boc-carbamate. This significantly reduces its nucleophilicity.

    • N-Alkylation: Perform the N-alkylation reaction as described in FAQ 1 on the Boc-protected pyrazole. The reaction will be much cleaner, yielding primarily the N1-alkylated protected product.

    • Deprotection: Remove the Boc group using standard conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the pure, desired product.

Why this works: By temporarily masking the reactive 5-amino group, you eliminate it as a competing nucleophile, channeling the reaction exclusively towards the intended N-alkylation of the pyrazole ring.

References
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]

  • Recent developments in aminopyrazole chemistry. ARKAT USA, Inc. [Link]

  • synthesis of pyrazoles. YouTube. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PubMed Central. [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [Link]

  • Cyclisation reaction through hydrazine. Chemistry Stack Exchange. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. ResearchGate. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

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Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic pyrazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering lower-than-expected biological activity with their novel pyrazole derivatives. My goal is to provide a logical, experience-driven framework to help you diagnose and resolve common issues, from synthesis to final bioassay.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] However, its promising potential can be undermined by subtle issues in synthesis, purity, structure, or assay design. This guide follows a systematic, question-based approach to pinpoint the root cause of low bioactivity.

Section 1: The First Checkpoint - Is Your Compound Correct and Pure?

Before questioning the intrinsic activity of your designed molecule, it's crucial to confirm its identity and purity. An unexpected structure or the presence of inhibitory contaminants can easily mislead bioactivity results.

Q1: My initial screens show weak or no activity. What is the very first thing I should check?

Confirm the structural integrity and purity of your synthesized compound. It is the most common and fundamental source of error. Do not rely on a single characterization method. A compound that appears pure by one technique may contain significant impurities visible by another.[4]

Workflow for Compound Validation:

The following workflow outlines a robust, multi-technique approach to compound validation.

cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_validation Final Validation Start Crude Product Purification Purification (e.g., Column Chromatography, Recrystallization) Start->Purification NMR ¹H & ¹³C NMR Purification->NMR MS High-Res Mass Spec (HRMS) NMR->MS HPLC HPLC/UPLC-MS (Purity Check >95%) MS->HPLC EA Elemental Analysis (Optional, for Novel Scaffolds) HPLC->EA Final Verified Compound (Structure & Purity Confirmed) EA->Final

Caption: Recommended workflow for compound validation.

Q2: My ¹H NMR looks clean. Isn't that sufficient to confirm my structure and purity?

While essential, a "clean" ¹H NMR is not foolproof. Here’s why and what else to consider:

  • Overlapping Signals: Impurities may have signals hidden under your product's peaks or in the solvent region.

  • Lack of Protons: Some impurities (e.g., inorganic salts, residual non-protonated catalysts) are invisible to ¹H NMR.

  • Isomers: Regioisomers, which are common in pyrazole synthesis, can have very similar ¹H NMR spectra but vastly different biological activities.[5]

Actionable Advice:

  • Obtain a ¹³C NMR: This can reveal the presence of isomeric impurities or other carbon-containing contaminants not obvious in the proton spectrum.

  • Run High-Resolution Mass Spectrometry (HRMS): This confirms the elemental composition and molecular weight to a high degree of accuracy, helping to rule out unexpected products.[4]

  • Assess Purity with HPLC/UPLC-MS: This is the gold standard for purity assessment.[6] It physically separates your compound from impurities and provides a quantitative purity value (e.g., >95%). It can also reveal impurities that are NMR-silent.

Technique Information Provided Key Limitations
¹H / ¹³C NMR Structural confirmation, detection of protonated/carbon-containing impurities.May not detect non-protonated impurities; signals can overlap.
HRMS Confirms elemental formula and exact mass.Does not quantify purity or separate isomers effectively.
HPLC/UPLC-MS Quantifies purity by peak area, separates isomers and impurities.Requires a suitable chromophore for UV detection.
Elemental Analysis Confirms the percentage of C, H, N, etc., in the bulk sample.[6]Less sensitive to minor organic impurities compared to HPLC.

Section 2: Delving into Synthesis and Structure-Activity Relationships (SAR)

If your compound's identity and purity are confirmed, the next step is to evaluate the synthesis strategy and the structural features of the molecule itself.

Q3: I've confirmed my compound is correct and >95% pure, but it's still inactive. Could the synthesis method be the problem?

Yes, even with a pure final product, the synthetic route can introduce subtle issues.

  • Residual Metals: If you used a metal catalyst (e.g., Pd, Cu, Ru) for cross-coupling reactions, trace amounts can remain even after chromatography.[7][8] These metals can interfere with biological assays, particularly enzymatic or cell-based assays, by denaturing proteins or inducing cytotoxicity.

  • Regioisomer Formation: The Knorr synthesis and other common pyrazole formations can produce regioisomers.[5] While your purification might isolate one major isomer, its specific arrangement of substituents determines its ability to bind to the target. It's crucial to ensure you have synthesized the correct active isomer predicted by your design.

Actionable Advice:

  • Consider Metal Scavengers: If your synthesis involved metal catalysts, consider treating your final compound solution with a metal scavenger or performing an additional purification step specifically designed to remove trace metals.

  • Confirm Regiochemistry: Use advanced NMR techniques like NOESY or X-ray crystallography for unambiguous structural determination of novel scaffolds to ensure the substituents are in the correct positions.

Q4: How do I know if my chosen substituents on the pyrazole ring are suitable for bioactivity?

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the ring.[9][10] This is the core of Structure-Activity Relationship (SAR) studies.

Key SAR Considerations for Pyrazoles:

  • N1-Substitution: The substituent on the N1 position is often crucial for target engagement. Large, bulky groups can cause steric hindrance, while groups capable of hydrogen bonding can secure the compound in the target's binding pocket.[1]

  • C3 and C5-Substitutions: These positions are frequently modified to modulate potency and selectivity. For example, in many kinase inhibitors, an aryl group at C3 or C5 engages in key hydrophobic interactions.[11]

  • C4-Substitution: Modification at the C4 position can influence the molecule's electronics and overall conformation.[10][12]

  • Physicochemical Properties: Substituents dramatically alter properties like lipophilicity (logP) and solubility. A compound that is too lipophilic or poorly soluble may not be bioavailable in an aqueous assay environment, leading to artificially low activity.[13][14]

Caption: Key positions on the pyrazole ring influencing SAR.

Section 3: Troubleshooting the Bioassay

If the compound is pure, structurally correct, and designed with sound SAR principles, the problem may lie in the experimental design of the biological assay.

Q5: My compound is pure and has promising structural features, but the activity is still low. What could be wrong with my assay?

Low aqueous solubility is one of the most frequent causes of poor performance in biological assays.[13][14] Your compound might be crashing out of the assay buffer, meaning the effective concentration reaching the target is far lower than the nominal concentration.

Protocol for Assessing and Improving Compound Solubility

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM).[15] Use gentle vortexing or sonication if needed. Avoid repeated freeze-thaw cycles by making single-use aliquots.[15]

  • Perform a Kinetic Solubility Test: a. Add a small volume of the DMSO stock to your aqueous assay buffer to achieve the highest concentration you plan to test. b. Incubate for 1-2 hours under the same conditions as your bioassay (e.g., temperature). c. Centrifuge the sample at high speed to pellet any precipitate. d. Measure the concentration of the compound remaining in the supernatant using HPLC-UV or a similar quantitative method. This is your kinetic solubility limit.

  • Optimize the Assay Conditions: a. Lower the Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, typically <0.5%, as higher concentrations can be toxic to cells or interfere with enzymes.[15] Always include a vehicle control (buffer + same final DMSO concentration) in your experiments. b. Add Surfactants or Serum: For cell-free assays, adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) can help maintain solubility. For cell-based assays, the presence of serum (like FBS) can aid solubility through protein binding. c. Dilution Method: It is preferable to add the DMSO stock directly to the final assay media rather than performing intermediate dilutions in aqueous buffers, which can increase the chance of precipitation.[13]

Q6: Could there be an issue with how the compound is interacting with the assay components?

Yes, this is known as assay interference or artifact. Promiscuous or reactive compounds can produce a positive signal in an assay through a mechanism unrelated to specific target binding.[16][17]

Troubleshooting Decision Tree for Bioassay Artifacts

Start Low Bioactivity (Compound is Pure & Correct) Solubility Is compound soluble at test concentration? Start->Solubility AssayType Is it a cell-free (e.g., enzyme) assay? Solubility->AssayType Yes Sol_Issue Solubility Issue: Underestimated Potency Solubility->Sol_Issue No Controls Run counter-screens & orthogonal assays AssayType->Controls No (Cell-based) SAR Is SAR inconsistent or very steep? AssayType->SAR Yes Result Likely True Activity Controls->Result SAR->Controls No Artifact Potential Artifact (Aggregation, Reactivity) SAR->Artifact Yes

Caption: Decision tree for diagnosing bioassay issues.

Actionable Advice:

  • Check for Aggregation: Some compounds form aggregates at higher concentrations, which can non-specifically inhibit enzymes. Re-test your compound in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the potency dramatically decreases, aggregation is likely.

  • Run an Orthogonal Assay: If possible, test your compound in a different assay format that measures the same biological endpoint. For example, if you see low activity in a biochemical (enzymatic) assay, test it in a cell-based assay that measures a downstream effect of the target's inhibition. Consistent results across different platforms increase confidence.

By systematically working through these checkpoints—from fundamental compound identity to the nuances of bioassay design—you can effectively diagnose the cause of low bioactivity and make informed decisions to advance your research.

References

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Atef, H., Mohamed, M. F. A., Hassan, H. A., & Abuo-Rahma, G. E. A. (n.d.). Structure–activity relationship (SAR) of diphenyl-pyrazole derivatives as anticancer agents. Journal of Molecular Structure.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. (n.d.). GJBE Global Academia. Retrieved from [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (n.d.). PubMed. Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. Retrieved from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks.
  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases. (2024). MDPI. Retrieved from [Link]

  • How to be sure of purity of a compound? (2019). Reddit. Retrieved from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. (n.d.). PMC - NIH. Retrieved from [Link]

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. (n.d.). PubMed Central. Retrieved from [Link]

  • Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. (2019).
  • How to guarantee the purity of compounds in the laboratory and the determination of molecular masses? (2014). ResearchGate. Retrieved from [Link]

  • What are some ways to test the purity of an element or compound? (2023). Quora. Retrieved from [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (n.d.). ACS Publications. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). IJTSRD.
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.
  • On artifacts in single-molecule force spectroscopy. (2015). PubMed - NIH. Retrieved from [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (n.d.). PMC - NIH. Retrieved from [Link]

  • Experimental design of bioassays for screening and low dose extrapolation. (n.d.). PubMed. Retrieved from [Link]

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Technical Support Center: Stability of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot the stability of this compound in solution. Given the nuanced reactivity of substituted pyrazoles, this document provides in-depth, experience-driven advice to ensure the integrity of your experiments.

While specific degradation kinetics for this exact molecule are not extensively published, its stability profile can be expertly inferred from its constituent functional groups—a substituted pyrazole ring, a primary aromatic amine, and a methoxybenzyl moiety—and the well-documented chemistry of related compounds.[1][2]

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: I'm observing rapid and inconsistent degradation of my compound in an aqueous buffer. What are the likely causes and how can I fix this?

A1: Rapid degradation in aqueous solutions, especially with inconsistent results, typically points to two primary culprits: pH-driven hydrolysis or oxidation, which can be exacerbated by the choice of solvent and buffer.

Underlying Causality: The this compound molecule has several features that can be sensitive to pH. The pyrazole ring contains basic nitrogen atoms (pKa approx. 2.5 for the parent pyrazole), and the exocyclic amine is also basic.[3] In acidic solutions, these sites will be protonated, altering solubility and potentially making the molecule susceptible to hydrolysis. Conversely, in strongly basic solutions, deprotonation could initiate other degradation pathways. The primary amine is also a prime target for oxidation, a reaction often catalyzed by trace metal ions or dissolved oxygen in buffers.

Troubleshooting Protocol:

  • Confirm the Degradation: First, ensure you are observing true degradation and not precipitation. Check the pH of your solution and visually inspect for particulates. Use a validated analytical method, such as RP-HPLC with UV detection, to quantify the parent compound and detect degradation products.

  • Perform a Forced Degradation Study: To pinpoint the cause, a systematic forced degradation (or stress testing) study is the most effective approach.[4][5] This involves exposing the compound to a range of harsh conditions to identify its vulnerabilities.

  • Analyze and Interpret: After exposure, neutralize the samples if necessary, dilute to a suitable concentration, and analyze by HPLC. A significant decrease in the parent peak area under a specific condition indicates susceptibility. The appearance of new peaks represents degradation products.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., in ACN or MeOH) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stock->Base Expose Aliquots Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxidation Expose Aliquots Thermal Thermal Stress (Solution at 80°C) Stock->Thermal Expose Aliquots Photo Photolytic Stress (ICH Q1B conditions) Stock->Photo Expose Aliquots Control Control Sample (Stock in Mobile Phase, No Stress) Analyze Analyze All Samples by Stability-Indicating HPLC Method Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Compare Compare to Control: - % Degradation - Degradant Profile Analyze->Compare

Caption: Workflow for a forced degradation study.

Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M to 1 M HCl2 to 24 hours at RT or elevated temp (e.g., 60°C)To test susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M to 1 M NaOH2 to 24 hours at RT or elevated temp (e.g., 60°C)To test susceptibility to base-catalyzed degradation.
Oxidation 3% to 30% H₂O₂2 to 24 hours at RTTo identify susceptibility to oxidation, particularly at the amine.
Thermal Stress 60°C to 80°C (in solution)24 to 48 hoursTo assess the intrinsic thermal stability of the molecule.
Photostability ICH Q1B Option 2Expose to >1.2 million lux hours and >200 W h/m²To determine if the compound is light-sensitive.

This table is based on general recommendations from ICH guidelines.[6]

Mitigation Strategies:

  • For pH Instability: Operate within a validated pH range. Use well-characterized buffers (e.g., phosphate, citrate) instead of just acid/base-adjusted water.

  • For Oxidative Instability: Degas all aqueous buffers (e.g., by sparging with nitrogen or argon) before use. Work under an inert atmosphere where possible. Consider adding a small amount of an antioxidant like BHT or Vitamin E if compatible with your experimental system.

Q2: I dissolved the compound in DMSO for my stock solution, but I see a precipitate or get inconsistent results when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a classic solubility and solvent-effect issue. DMSO is an excellent solubilizing agent, but its properties differ vastly from aqueous buffers.

Underlying Causality:

  • Poor Aqueous Solubility: The compound may be highly soluble in 100% DMSO but have poor solubility in the high-percentage aqueous buffer used in your assay. When you dilute the DMSO stock, the compound's concentration may exceed its solubility limit in the final solvent mixture, causing it to precipitate.

  • Solvent-Influenced Tautomerism: Pyrazoles can exist in different tautomeric forms. The equilibrium between these forms can be strongly influenced by the solvent.[7] It is possible that a specific tautomer is favored in DMSO, but upon dilution into an aqueous medium, the equilibrium shifts, potentially to a less soluble or less stable form. This is particularly relevant for pyrazoles where the N-H proton can move.[8]

  • pH Shift: If your DMSO contains acidic or basic impurities, it could alter the micro-pH upon dilution into a weakly buffered aqueous solution, affecting the protonation state and solubility of your compound.

Troubleshooting Workflow

Solubility_Troubleshooting Start Inconsistent results or precipitation observed after diluting DMSO stock into aqueous buffer Check_Sol Is final DMSO concentration kept low and consistent (e.g., <1%)? Start->Check_Sol Check_pH Is the aqueous buffer strong enough to control pH after DMSO addition? Check_Sol->Check_pH Yes Test_Solvents Determine compound solubility in different solvent systems Check_Sol->Test_Solvents No, DMSO >1% Check_pH->Test_Solvents Yes Decision_pH Adjust buffer pH to maximize solubility based on pKa Check_pH->Decision_pH No, buffer is weak Decision_Solvent Use a co-solvent system (e.g., Ethanol, PEG-400) or prepare stock in a more compatible solvent? Test_Solvents->Decision_Solvent End_Success Problem Resolved Decision_Solvent->End_Success End_Fail Consult Formulation Specialist Decision_Solvent->End_Fail Still precipitates Decision_pH->End_Success

Caption: Troubleshooting flowchart for solubility issues.

Mitigation Strategies:

  • Minimize Final DMSO Concentration: Always aim for the lowest possible final concentration of DMSO in your assay, ideally below 1% and kept consistent across all experiments.

  • Use Co-solvents: If solubility is a major issue, consider preparing stocks in a different solvent or using a co-solvent system. Ethanol, methanol, or polyethylene glycol (PEG) can be good alternatives or additions.

  • pH Adjustment: Determine the pKa of your compound. The amine group will make it more soluble at a pH below its pKa. Adjust your buffer pH accordingly, ensuring the pH does not compromise compound stability or biological activity.

  • Acoustic Mixing: Use an acoustic mixer or vortex vigorously immediately after dilution to aid dissolution and prevent localized precipitation.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for solid and solution forms of this compound?

A:

  • Solid Form: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.[9] For long-term storage, -20°C is recommended.

  • Solution Form: Prepare stock solutions in a high-purity, anhydrous solvent like DMSO or ethanol. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Ensure vials are sealed with airtight caps to prevent moisture absorption by the solvent and subsequent sample degradation.

Q: What are the most likely degradation pathways for this molecule?

A: Based on its structure, the most probable degradation pathways are:

  • Oxidation of the Primary Amine: The 5-amino group on the pyrazole ring is electron-rich and susceptible to oxidation, potentially forming nitroso or nitro derivatives, or leading to polymerization.

  • Cleavage of the Benzyl Group: The bond between the pyrazole nitrogen and the benzyl CH₂ group could be susceptible to cleavage under harsh acidic or oxidative conditions.

  • Modification of the Methoxy Group: The methoxy group on the benzyl ring is generally stable but can be cleaved to a phenol under very harsh acidic conditions (e.g., using HBr), though this is unlikely under typical experimental conditions.

  • Ring Opening: While the pyrazole ring is aromatic and generally robust, extreme pH and temperature conditions could lead to ring-opening reactions.[1]

Q: Which analytical techniques are best for monitoring the stability of this compound?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.

  • Technique: Reversed-Phase HPLC (RP-HPLC).

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of water (with an additive like 0.1% formic acid or TFA to improve peak shape) and acetonitrile or methanol.

  • Detection: UV-Vis detection. Determine the λ_max of the compound by running a UV scan to ensure maximum sensitivity.

  • Validation: The method must be validated to be "stability-indicating." This means that all major degradation products must be resolved from the parent peak and from each other, which is confirmed during the forced degradation studies.[5] Mass spectrometry (LC-MS) is invaluable for identifying the mass of any new peaks, which helps in elucidating the structure of the degradants.

References

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health (NIH). Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. Available at: [Link]

  • Forced degradation studies of Brexpiprazole. (n.d.). ResearchGate. Available at: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). Available at: [Link]

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overcoming poor solubility of pyrazole derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazole Derivatives

Welcome to the dedicated resource for researchers, scientists, and drug development professionals encountering solubility challenges with pyrazole derivatives. This guide is structured to provide not just solutions, but a foundational understanding of the underlying principles governing the solubility of these versatile heterocyclic compounds. The planar and often aromatic nature of the pyrazole ring can contribute to low aqueous solubility, a significant hurdle in both synthetic chemistry and pharmaceutical development.[1][2]

This center offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides complete with detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: My pyrazole derivative is insoluble in water. What are the primary reasons for this?

A1: The poor water solubility of many pyrazole derivatives stems from several physicochemical factors:

  • Molecular Structure: The pyrazole ring itself is a planar, aromatic system which, depending on its substituents, can lead to a non-polar character, making it less favorable for interaction with polar water molecules.[3][4]

  • Crystal Lattice Energy: Strong intermolecular forces, such as hydrogen bonding and π-π stacking within the crystal lattice of the solid compound, require significant energy to overcome during dissolution.[5]

  • Lipophilicity: The presence of lipophilic (non-polar) substituents on the pyrazole ring will decrease its affinity for aqueous media.[5] The lipophilicity of pyrazole is significantly lower than that of benzene.[3]

  • Molecular Weight: Generally, as the molecular weight of a compound increases, its solubility tends to decrease.[5]

Q2: What are some common organic solvents for dissolving pyrazole derivatives for non-aqueous experiments?

A2: Pyrazole and its derivatives typically exhibit good solubility in a range of organic solvents. Common choices include ethanol, methanol, acetone, acetonitrile, dichloromethane (CH2Cl2), and dimethylformamide (DMF).[5][6] Acetone is frequently used for the synthesis of many pyrazole derivatives at room temperature.[6] For cyclocondensation reactions, aprotic dipolar solvents have been shown to yield better results.[7]

Q3: Can pH adjustment improve the solubility of my pyrazole derivative?

A3: Yes, if your pyrazole derivative possesses ionizable functional groups (acidic or basic), altering the pH of the aqueous medium can significantly enhance solubility.[6][8] By converting the neutral molecule into a salt, you introduce ionic character, which is much more readily solvated by water. For pyrazoles, which can act as both weak acids and bases, this is a particularly effective strategy.[9][10]

Q4: What are co-solvents and how do they work to improve solubility?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[11] They work by reducing the polarity of the water, making it a more favorable environment for non-polar molecules.[12] Common co-solvents used in formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13][14]

Q5: I've heard about cyclodextrins. Can they be used for pyrazole derivatives?

A5: Absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble molecules, like many pyrazole derivatives, forming an "inclusion complex."[16][17] This complex has a water-soluble exterior, effectively increasing the apparent solubility of the guest molecule.[18][19]

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides a systematic approach to identifying and solving solubility issues.

Issue 1: Compound Precipitation During Aqueous Reaction or Assay

Causality: This common issue arises when a pyrazole derivative, initially dissolved in a small amount of organic solvent (like DMSO for a stock solution), is diluted into an aqueous buffer. The abrupt change in solvent polarity causes the compound to crash out of solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Systematic Co-solvent Screening

Objective: To identify an effective co-solvent system for a poorly soluble pyrazole derivative.

Materials:

  • Pyrazole derivative

  • Dimethyl sulfoxide (DMSO)

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400), N,N-Dimethylacetamide (DMA)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well plate (clear bottom)

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (e.g., at 600 nm)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your pyrazole derivative in DMSO (e.g., 50 mM).

  • Co-solvent Preparation: In separate columns of the 96-well plate, prepare serial dilutions of each co-solvent (Ethanol, PG, PEG400, DMA) with the aqueous buffer. For example, create a gradient from 50% co-solvent down to 1%.

  • Compound Addition: Add a small, fixed volume of the pyrazole stock solution to each well. A common final DMSO concentration should be kept low, typically between 0.5-2%, to minimize its own solvent effect.

  • Equilibration & Observation: Mix the plate gently and let it equilibrate at room temperature for 1-2 hours. Visually inspect for precipitation.

  • Quantitative Measurement: Measure the turbidity of each well using a plate reader. Higher absorbance values indicate greater precipitation.

  • Data Analysis: Plot the turbidity against the co-solvent concentration for each candidate. The optimal co-solvent and concentration will be the one that maintains the lowest turbidity at the desired compound concentration.

Co-solventMax Soluble Concentration (µM) at 10% Co-solventObservations
Ethanol 50Clear solution
Propylene Glycol 75Clear solution
PEG400 120Slight haze
DMA 200Clear solution

Causality Explained: This screening method systematically explores the ability of different co-solvents to create a microenvironment that is more hospitable to the pyrazole derivative than water alone. By identifying the most effective co-solvent, you can prepare formulations that maintain the compound's solubility for in vitro assays or in vivo studies.[13]

Issue 2: Poor Bioavailability in Animal Models Due to Low Solubility

Causality: Even if a compound can be formulated for administration (e.g., as a suspension), poor aqueous solubility can lead to very slow or incomplete dissolution in the gastrointestinal tract, resulting in low and erratic absorption.[1] This is a classic challenge for Biopharmaceutics Classification System (BCS) Class II compounds.

Advanced Solubilization Strategies:

  • Cyclodextrin Complexation: This is a powerful technique for significantly increasing aqueous solubility.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and safety profile.[13] The pyrazole derivative partitions into the hydrophobic core of the cyclodextrin, forming a soluble inclusion complex.[15]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into an amorphous state and dispersed within a polymer matrix.[1][20] The amorphous form has a higher free energy and thus greater apparent solubility and a faster dissolution rate compared to the stable crystalline form.[21]

Protocol 2: Preparation of a Pyrazole-Cyclodextrin Inclusion Complex for In Vivo Formulation

Objective: To prepare a clear, aqueous formulation of a pyrazole derivative using HP-β-CD suitable for oral or intravenous administration.

Materials:

  • Pyrazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection or saline

  • Vortex mixer

  • Sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Determine Stoichiometry: A 1:1 molar ratio of pyrazole derivative to HP-β-CD is a common starting point.[16] The optimal ratio may need to be determined experimentally.

  • Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in the desired volume of sterile water or saline. A common concentration for HP-β-CD is 20-40% (w/v). Gentle warming (to 40-50°C) can aid dissolution.

  • Add Pyrazole Derivative: Weigh the pyrazole derivative and add it slowly to the cyclodextrin solution while vortexing or stirring vigorously.

  • Facilitate Complexation: Sonicate the mixture for 30-60 minutes. The solution should gradually become clear as the inclusion complex forms.

  • Final Filtration: Once the solution is completely clear, filter it through a 0.22 µm sterile filter to remove any potential particulates and ensure sterility for IV administration.

  • Visual Inspection: Before administration, always visually inspect the solution for any signs of precipitation.[13]

Caption: Workflow for cyclodextrin inclusion complex formation.

Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To enhance the dissolution rate of a pyrazole derivative by creating an ASD with a hydrophilic polymer.

Materials:

  • Pyrazole derivative

  • Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both the drug and the polymer.

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Co-dissolution: Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight). Dissolve both the pyrazole derivative and the polymer completely in a suitable volatile organic solvent.

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent under vacuum using a rotary evaporator. This rapid removal of solvent prevents the drug from recrystallizing.

  • Drying: The resulting solid film should be further dried under high vacuum for 24-48 hours to remove any residual solvent.

  • Milling: Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

  • Characterization (Recommended): Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug within the dispersion. The absence of a sharp melting peak in DSC and the lack of Bragg peaks in PXRD indicate a successful amorphous conversion.

Causality Explained: By trapping the drug in an amorphous state within a rapidly dissolving polymer matrix, the energy barrier to dissolution is significantly lowered.[20][22] When the ASD comes into contact with aqueous media, the polymer dissolves, releasing the drug as fine, amorphous particles with a large surface area, leading to a much faster dissolution rate.[23][24]

References

  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
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  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Donato, L., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC - NIH.
  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. (2014). ResearchGate.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine.
  • Hashem, H. E., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. PubMed Central.
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Technical Support Center: Preventing Byproduct Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common issues related to byproduct formation during the synthesis of pyrazole derivatives. Here, we move beyond simple protocols to explain the mechanistic origins of these side reactions and provide field-proven strategies to ensure the regiochemical and chemical purity of your target compounds.

Troubleshooting Guide: From Symptom to Solution

This section addresses specific experimental issues in a direct question-and-answer format. Identify your symptom and follow the proposed diagnostic and corrective actions.

Issue 1: My NMR and TLC show a mixture of two products that are difficult to separate.

Symptom: You observe duplicate sets of peaks in your NMR spectrum and two closely-eluting spots on TLC, even after initial purification attempts. The mass spectrometry data confirms that both compounds have the identical mass.

Probable Cause: Formation of Regioisomers. This is the most common byproduct issue in pyrazole synthesis, particularly when using the classical Knorr synthesis with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2][3] The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two chemically distinct carbonyl groups. The initial nucleophilic attack can occur at either carbonyl, leading to two different reaction pathways and, consequently, two distinct pyrazole regioisomers.[1][4][5]

Visualizing the Problem: The Regioisomer Fork

G cluster_start Reactants cluster_pathways Competing Pathways cluster_products Products R_NHNH2 Substituted Hydrazine (R-NH-NH2) Initial_Attack Initial Condensation R_NHNH2->Initial_Attack Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Dicarbonyl->Initial_Attack Pathway_A Attack at Carbonyl 1 Initial_Attack->Pathway_A Path A Pathway_B Attack at Carbonyl 2 Initial_Attack->Pathway_B Path B Isomer_1 Regioisomer 1 Pathway_A->Isomer_1 Cyclization & Dehydration Isomer_2 Regioisomer 2 (Byproduct) Pathway_B->Isomer_2 Cyclization & Dehydration

Caption: Competing reaction pathways in Knorr synthesis leading to regioisomers.

Solutions & Optimization Strategies
  • Strategic Solvent Selection: The reaction solvent can dramatically influence regioselectivity. Standard solvents like ethanol often give poor selectivity.[6]

    • Action: Switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .[1]

    • Causality: These highly polar, non-coordinating solvents can modulate the reactivity of the two carbonyl groups and the nucleophilicity of the hydrazine nitrogens, often favoring one reaction pathway significantly over the other.[1] Aprotic dipolar solvents like N,N-dimethylacetamide have also been shown to improve regioselectivity compared to ethanol, especially when using aryl hydrazine hydrochlorides.[6]

  • Substrate Modification: If solvent modification is insufficient, altering the starting material can enforce selectivity.

    • Action: Convert your 1,3-dicarbonyl into a β-enaminone derivative before reacting it with the hydrazine.

    • Causality: The enamine functionality effectively "blocks" one of the carbonyl groups, forcing the initial reaction to occur at the remaining ketone and leading to a single regioisomer. The choice of a protic or aprotic solvent can further control the outcome with this substrate class.[1]

  • Change the Synthetic Route: When high regioselectivity is paramount, an alternative synthetic strategy may be the most efficient solution.

    • Action: Employ a 1,3-dipolar cycloaddition . This method involves reacting a 1,3-dipole (such as a nitrile imine, often generated in situ) with a dipolarophile (like an alkyne).[1][7]

    • Causality: These reactions are governed by orbital mechanics (HOMO-LUMO interactions) and are known for their high, predictable regioselectivity, making them a powerful tool for accessing specific pyrazole isomers that are challenging to obtain via condensation chemistry.[7][8]

StrategyKey Reagents/ConditionsTypical OutcomeReference
Solvent Modification 1,3-Diketone, Hydrazine, TFE or HFIP High regioselectivity (often >95:5)[1]
Substrate Modification β-Enaminone , HydrazineHighly regiocontrolled synthesis[1][9]
Alternative Route Alkyne, Diazo Compound (or precursor)Excellent, predictable regioselectivity[7][10]
Issue 2: My reaction mixture is colorful (yellow/red), and I see an unexpected intermediate by TLC/LCMS.

Symptom: The reaction does not go to completion, and a major intermediate is observed. This intermediate has a mass corresponding to the addition of hydrazine to the dicarbonyl plus two hydrogens. The crude product may also have significant color.

Probable Cause: Formation of a Stable Pyrazoline Intermediate. The reaction of hydrazines with α,β-unsaturated carbonyl compounds, or in some cases 1,3-dicarbonyls, can stall at the pyrazoline stage.[2][9] The final step in the synthesis is an oxidation/aromatization to form the stable pyrazole ring. If this step is inefficient, the pyrazoline will persist as a major byproduct.[11] Colored impurities can arise from side reactions of the hydrazine starting material.[2]

Solutions & Optimization Strategies
  • Promote Aromatization: The conversion of the pyrazoline to the pyrazole often requires an oxidant or specific conditions to facilitate the elimination of H₂.

    • Action A (Mild): If the reaction is run under an inert atmosphere, try exposing the reaction mixture to air (oxygen) while stirring. In some cases, this is sufficient to drive the oxidation.[7][12]

    • Action B (Chemical Oxidation): Add a mild oxidizing agent to the reaction mixture upon completion of the initial condensation. Suitable oxidants include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), manganese dioxide (MnO₂), or even molecular iodine (I₂).[8][12]

    • Causality: These reagents act as hydrogen acceptors, facilitating the removal of two hydrogen atoms from the pyrazoline ring to generate the thermodynamically stable aromatic pyrazole system.

  • Modify the Substrate: Introduce a leaving group that facilitates aromatization.

    • Action: Use an α,β-unsaturated carbonyl compound that contains a good leaving group (e.g., a halide or sulfonate) at the β-position.

    • Causality: After the initial cyclization to form the pyrazoline, a simple elimination of the leaving group (often base-mediated) directly yields the aromatic pyrazole under redox-neutral conditions, avoiding the need for an external oxidant.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for pyrazole synthesis and their main byproduct risks? A1: The most common methods are:

  • Knorr Pyrazole Synthesis: The condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][4] The primary risk is the formation of regioisomers if unsymmetrical substrates are used.[1][9]

  • Synthesis from α,β-Unsaturated Carbonyls: Reaction with hydrazine often yields a pyrazoline intermediate first. The main byproduct risk is incomplete aromatization , leaving the pyrazoline as a contaminant.[7][13]

  • 1,3-Dipolar Cycloaddition: Reaction of a 1,3-dipole (like a nitrile imine) with an alkene or alkyne. This method generally offers high regioselectivity and minimizes byproduct formation, but may require more complex starting material synthesis.[7][8]

Q2: How can I purify my desired pyrazole from its regioisomeric byproduct? A2: Separation can be challenging due to similar polarities.[2]

  • Column Chromatography: This is the most common method. Careful optimization of the solvent system (eluent) is critical. Start with a low-polarity system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. Using a high-performance silica gel with a smaller particle size can improve resolution.

  • Crystallization: If the desired isomer is a solid and the byproduct is an oil (or vice-versa), fractional crystallization can be effective. This may require screening various solvents to find one in which the desired product has low solubility at cold temperatures while the byproduct remains in solution.

  • Acid-Base Extraction (for purification): In some cases, forming an acid addition salt of the pyrazole mixture can facilitate purification. By reacting the mixture with an inorganic or organic acid, the resulting salts can be crystallized, potentially separating the isomers based on differences in their salt-forming properties or crystal packing.[14][15]

Q3: Can catalytic amounts of acid or base affect byproduct formation? A3: Yes, the pH of the reaction is critical.

  • Acid Catalysis: A small amount of acid (e.g., acetic acid) is often used in the Knorr synthesis to promote the condensation and cyclization steps.[1][4] However, the choice and amount of acid can sometimes influence the regioisomeric ratio.

  • Base: In syntheses involving elimination steps, such as those starting from α,β-unsaturated ketones with a β-leaving group, a base is required to facilitate the final aromatization step.[11] Using a strong base like t-BuOK can be crucial for driving these reactions to completion.[6]

Protocols & Workflows

Protocol 1: Regioselective Knorr Synthesis Using a Fluorinated Alcohol

This protocol describes a general procedure for synthesizing N-methylpyrazoles with high regioselectivity from an unsymmetrical 1,3-diketone.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-diketone (1.0 mmol, 1.0 eq).

  • Solvent Addition: Dissolve the diketone in 2,2,2-trifluoroethanol (TFE) (5 mL).

  • Reagent Addition: At room temperature, add methylhydrazine (1.2 mmol, 1.2 eq) to the solution dropwise.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed (typically 2-6 hours).

  • Workup: Once the reaction is complete, remove the TFE under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel. Use an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to separate the desired pyrazole regioisomer from any minor byproducts.

  • Analysis: Combine the fractions containing the pure product, remove the solvent under reduced pressure, and characterize by NMR and MS.

Workflow: Troubleshooting Byproduct Formation

Caption: A logical workflow for diagnosing and solving byproduct issues.

References
  • BenchChem. Preventing the formation of byproducts in pyrazole synthesis.
  • BenchChem. Identifying and removing byproducts in pyrazole synthesis.
  • NIH. Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis.
  • NIH. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the multicomponent synthesis of pyrazoles. DOI:10.1039/D4OB01211A.
  • Google Patents. Method of preparation of the pyrazoles.
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones.
  • BenchChem. Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
  • Google Patents. Method for purifying pyrazoles.
  • Google Patents. Process for the purification of pyrazoles.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • PMC - NIH. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Slideshare. Unit 4 Pyrazole | PDF.
  • ResearchGate. Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a).
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  • CUTM Courseware. pyrazole.pdf.
  • Wikipedia. Paal–Knorr synthesis.
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  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry.
  • Organic Syntheses Procedure. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS.
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Technical Support Center: Scaling Up the Synthesis of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine. This resource is tailored for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger-scale production. Our focus is on providing practical, field-tested insights and robust troubleshooting strategies to ensure a successful, scalable, and reproducible process.

Section 1: Synthesis Overview and Core Protocol

The synthesis of this compound is most efficiently achieved via a cyclocondensation reaction. This is a well-established and robust method for constructing the pyrazole core, particularly for 5-aminopyrazole derivatives[1][2]. The primary strategy involves the reaction of (4-methoxybenzyl)hydrazine with a suitable 3-carbon β-ketonitrile, typically acetoacetonitrile (3-oxobutanenitrile).

The causality behind this choice is rooted in efficiency and regioselectivity. (4-Methoxybenzyl)hydrazine serves as the bidentate nucleophile that directly installs the required N1-substituent, while acetoacetonitrile provides the C3-methyl and C5-amino functionalities after cyclization[1]. This approach avoids additional protection/deprotection or N-alkylation steps, making it ideal for scale-up.

Visualized Reaction Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction cluster_product Final Product SM1 (4-Methoxybenzyl)hydrazine Reaction Cyclocondensation (e.g., Ethanol, Reflux) SM1->Reaction SM2 Acetoacetonitrile (3-Oxobutanenitrile) SM2->Reaction Product 1-(4-methoxybenzyl)-3-methyl- 1H-pyrazol-5-amine Reaction->Product

Caption: Overall synthetic route for the target compound.

Detailed Experimental Protocol (100g Scale)

This protocol is a baseline and should be optimized for specific equipment and safety requirements.

Materials:

  • (4-Methoxybenzyl)hydrazine hydrochloride

  • Acetoacetonitrile

  • Sodium Acetate (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Toluene (for workup)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reactor Setup: Equip a suitable reactor with a mechanical stirrer, reflux condenser, thermometer, and an inert atmosphere (e.g., Nitrogen).

  • Charge Reagents: To the reactor, add ethanol (1 L). Begin stirring and add (4-methoxybenzyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq). Stir the resulting slurry for 15-20 minutes at ambient temperature to liberate the free hydrazine base.

  • Addition of Ketonitrile: Slowly add acetoacetonitrile (1.05 eq) to the mixture. A mild exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-8 hours. The reaction progress must be monitored to ensure completion.

    • Self-Validation Check: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS until the starting hydrazine spot is no longer visible. Incomplete reactions are a primary cause of low yield[3].

  • Solvent Removal: Once complete, cool the reaction mixture to 40-50°C and remove the ethanol under reduced pressure.

  • Workup: To the resulting residue, add Toluene (1 L) and a saturated aqueous solution of sodium bicarbonate (500 mL). Stir vigorously for 15 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (top) layer.

  • Washing: Wash the organic layer sequentially with water (2 x 500 mL) and brine (1 x 250 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the filter cake with a small amount of toluene.

  • Crystallization: Concentrate the filtrate under reduced pressure to a volume of approximately 200-250 mL. Cool the concentrated solution slowly to 0-5°C to induce crystallization.

  • Isolation: Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum to a constant weight.

ParameterRecommended Condition
Solvent Ethanol, Isopropanol, or Acetic Acid
Base Sodium Acetate, Triethylamine, or Potassium Carbonate[4]
Temperature Reflux (typically 70-120°C depending on solvent)
Reaction Time 4-12 hours (must be monitored)
Typical Yield 75-90% (unoptimized)

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up process in a direct question-and-answer format.

Visualized Troubleshooting Workflow: Low Yield Diagnosis

Troubleshooting_Low_Yield Start Problem: Low Product Yield Check_Completion Was the reaction run to completion? (Check TLC/LC-MS) Start->Check_Completion Check_Reagents Are starting materials pure? Is hydrazine fresh? Check_Completion->Check_Reagents Yes Sol_Time Increase reaction time or temperature. Check_Completion->Sol_Time No Check_Temp Was the correct temperature maintained? Check_Reagents->Check_Temp Yes Sol_Reagents Use freshly distilled or high-purity hydrazine. Verify ketonitrile quality. Check_Reagents->Sol_Reagents No Check_SideProducts Are significant side products or regioisomers visible on TLC/NMR? Check_Temp->Check_SideProducts Yes Sol_Temp Ensure consistent heating. Monitor internal temperature on scale-up. Check_Temp->Sol_Temp No Sol_SideProducts Optimize pH/base. Consider alternative solvent. Purify via chromatography. Check_SideProducts->Sol_SideProducts Yes End Yield Improved Check_SideProducts->End No Sol_Time->End Sol_Reagents->End Sol_Temp->End Sol_SideProducts->End

Caption: A decision tree for diagnosing low yield issues.

Q&A: Reaction Issues

Q1: My reaction yield is consistently below 60%. What are the most likely causes? A1: Low yields in pyrazole synthesis typically stem from three main areas:

  • Incomplete Reaction: The reaction may not have reached completion. Always monitor starting material consumption via TLC or LC-MS before workup[3]. On a larger scale, reactions can be slower, so extending the reaction time is a common first step.

  • Reagent Quality: Hydrazine derivatives can degrade upon storage, especially if exposed to air or moisture. Using old or impure hydrazine can lead to significant byproduct formation and lower yields[5]. Acetoacetonitrile can also be unstable. It is crucial to use high-purity starting materials.

  • Side Reactions: The formation of regioisomers or degradation products can significantly consume starting material, reducing the yield of the desired product.

Q2: I see multiple product spots on my TLC plate. What could they be? A2: This is a classic issue in pyrazole synthesis. The most common impurity is the undesired regioisomer. The cyclocondensation of an unsymmetrical diketone or ketonitrile with a substituted hydrazine can potentially yield two different pyrazole isomers[6]. While the reaction to form a 5-aminopyrazole from a β-ketonitrile is generally highly regioselective, changes in pH, solvent, and temperature can influence the outcome. Other spots could be byproducts from the decomposition of the hydrazine starting material, especially at elevated temperatures[5].

Q&A: Purification Challenges

Q3: My crude product is a dark, viscous oil that refuses to crystallize. How can I purify it? A3: This is common when residual impurities act as crystallization inhibitors.

  • Trituration: First, try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often wash away oily impurities and induce the product to solidify[5].

  • Column Chromatography: If trituration fails, column chromatography is necessary. Since 5-aminopyrazoles are basic, they can streak on standard silica gel. To mitigate this, you can deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1% in the eluent)[5]. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Acid/Base Extraction: Before chromatography, performing an acid/base wash of your crude material dissolved in a solvent like ethyl acetate can remove many impurities. Extract with dilute HCl to pull your basic product into the aqueous layer, wash the organic layer to remove neutral impurities, then basify the aqueous layer and re-extract your product.

Q4: How do I effectively remove residual (4-methoxybenzyl)hydrazine from my final product? A4: Unreacted hydrazine is a common and undesirable impurity. The most effective way to remove it is through an acidic wash during the workup. After the reaction, and once the product is dissolved in an organic solvent like toluene or ethyl acetate, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic hydrazine will be protonated and move into the aqueous layer, while your slightly less basic pyrazole product may partially or fully remain in the organic phase depending on the conditions. Multiple washes may be necessary.

Section 3: Scale-Up Considerations & FAQs

Q5: What are the primary safety risks when scaling this reaction from 10g to 1kg? A5: The two primary risks are the handling of hydrazine derivatives and managing the reaction exotherm.

  • Hydrazine Handling: Hydrazine derivatives are toxic and potential carcinogens. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a spill kit ready.

  • Exotherm Control: While the initial addition of the ketonitrile may produce only a mild exotherm at the lab scale, this can become significant at the kilogram scale. The addition must be done slowly, with efficient stirring and cooling capabilities on standby. The internal reaction temperature, not the external bath temperature, must be monitored at all times.

Q6: I am struggling to get consistent crystallization when scaling up. What should I change? A6: Crystallization is highly dependent on purity and cooling rate.

  • Purity is Key: On a larger scale, even small percentage impurities add up to a significant mass that can inhibit crystallization. Ensure the workup procedure is robust enough to remove baseline impurities before attempting crystallization.

  • Controlled Cooling: Do not crash-cool the solution. A slow, controlled cooling rate allows for the formation of larger, purer crystals. Seeding the solution with a small crystal of pure product from a previous batch can be highly effective at initiating crystallization.

  • Solvent System: The ideal crystallization solvent system should dissolve the product well when hot but poorly when cold. For this compound, systems like Toluene/Hexane or Ethanol/Water are good starting points to screen[5].

Q7: What analytical techniques are crucial for quality control of the final product? A7: A full characterization is necessary to confirm structure and purity.

  • ¹H and ¹³C NMR: This is essential to confirm the chemical structure and, importantly, to ensure that you have formed the correct regioisomer. Key signals to look for would be the singlet for the C4-H of the pyrazole ring, the singlets for the methyl and methoxy groups, and the characteristic aromatic signals[7].

  • LC-MS: Liquid Chromatography-Mass Spectrometry is used to determine the purity of the compound and confirm its molecular weight.

  • FTIR: Infrared spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the amine (around 3200-3400 cm⁻¹) and C-O-C stretches for the methoxy group[8][9].

  • Melting Point: A sharp melting point is a good indicator of high purity.

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Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry. This versatile five-membered heterocyclic ring is a privileged structure, forming the core of numerous clinically significant drugs with a wide array of biological activities.[1][2] This guide provides an in-depth, objective comparison of the biological performance of various pyrazole analogs, supported by experimental data and mechanistic insights, to empower informed decisions in drug discovery and development.

The Enduring Significance of the Pyrazole Moiety

The unique structural features of the pyrazole ring, including its aromaticity and the presence of two adjacent nitrogen atoms, allow for diverse substitutions and modifications. This chemical tractability enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to compounds with enhanced potency, selectivity, and reduced toxicity.[3][4] From anti-inflammatory agents to anticancer therapeutics, the pyrazole nucleus continues to be a fertile ground for the discovery of novel bioactive molecules.[1][5]

Section 1: Anticancer Activity of Pyrazole Analogs

Pyrazole derivatives have emerged as a prominent class of anticancer agents, exhibiting a multitude of mechanisms to combat cancer cell proliferation and survival.[6][7] Their efficacy often stems from the inhibition of key enzymes and signaling pathways crucial for tumor growth.[3]

Comparative Efficacy of Anticancer Pyrazole Analogs

The anticancer potential of pyrazole analogs is typically evaluated using in vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[8] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural Features/TargetReference
Scopoletin-pyrazole hybrid[9] HFL-1 (Normal)90.9Isoxazole-based hybrid[10]
Various Cancer Lines8.76 - 9.83[10]
Thiazolyl-pyrazoline derivative MCF-70.07Thiazole and pyrazoline moieties[10]
3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide MCF-70.08Carbothioamide group[1]
Ferrocene-pyrazole hybrid 47c HCT-1163.12Ferrocene moiety, EGFR/IDH1 target[6]
HL606.81[6]
Pyrazole carbohydrazide 4 MDA-MB-2316.36Carbohydrazide and methyl groups[11]
Pyrazole acetohydrazide 5 MDA-MB-2315.90Acetohydrazide and methyl groups[11]
Pyrazolyl acylhydrazone 11a HeLa, MCF7, SKOV3, SKMEL28Micromolar rangePhenylamino pyrazole nucleus[11]
Mechanisms of Anticancer Action

The anticancer activity of pyrazole derivatives is not limited to a single mechanism. Many analogs function as potent enzyme inhibitors, targeting kinases that are often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several pyrazole derivatives have been designed to target the ATP-binding site of EGFR, a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[12][13] For instance, 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibits potent EGFR inhibitory activity with an IC50 of 0.07 µM.[1] The structure-activity relationship (SAR) studies reveal that substitutions on the phenyl rings of the pyrazole core are crucial for high-affinity binding to the EGFR active site.[4]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrazole-containing compounds have been developed as CDK inhibitors, inducing cell cycle arrest and apoptosis.[3]

  • Tubulin Polymerization Inhibition: Some pyrazole analogs disrupt the dynamics of microtubules by inhibiting tubulin polymerization, a critical process for cell division. This leads to mitotic arrest and ultimately, apoptotic cell death.[14]

  • Induction of Apoptosis: Beyond specific enzyme inhibition, many pyrazole derivatives trigger programmed cell death, or apoptosis, through various pathways, including the activation of caspases.[14]

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a widely used colorimetric method to assess cell viability. The causality behind this choice lies in its ability to provide a quantitative measure of metabolically active cells, which reflects the cytotoxic effect of the tested compounds.

MTT_Assay_Workflow A Plate cells in a 96-well plate B Incubate for 24 hours A->B Allow cell adherence C Add pyrazole analogs at various concentrations B->C Treat cells D Incubate for 48-72 hours C->D Allow for drug effect E Add MTT solution (5 mg/mL) D->E Metabolic conversion F Incubate for 2-4 hours E->F Formazan crystal formation G Add solubilizing agent (e.g., DMSO) F->G Dissolve formazan H Measure absorbance at 570 nm G->H Quantify viable cells

Caption: Workflow of the MTT assay for determining the anticancer activity of pyrazole analogs.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8][15]

  • Compound Treatment: Add varying concentrations of the pyrazole analogs to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.[16]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17][18]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a specialized detergent solution, to dissolve the purple formazan crystals.[18][19]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

Section 2: Anti-inflammatory Activity of Pyrazole Analogs

Chronic inflammation is a key contributor to a wide range of diseases, and pyrazole derivatives have a long-standing history as effective anti-inflammatory agents.[20][21] The most notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.

Comparative Efficacy of Anti-inflammatory Pyrazole Analogs

The anti-inflammatory activity of pyrazole analogs is often assessed in vivo using the carrageenan-induced paw edema model in rodents, which mimics the acute inflammatory response.[22] In vitro assays typically measure the inhibition of COX enzymes.

Compound/AnalogAssayIC50 (µM) / % InhibitionKey Structural Features/TargetReference
Celecoxib COX-2 Inhibition-Diaryl pyrazole with sulfonamide[23]
Compound 2a COX-2 Inhibition19.87 nM-[24]
Compound 3b COX-2 Inhibition39.43 nM (Selectivity Index: 22.21)-[24]
Compound 5b COX-2 Inhibition38.73 nM (Selectivity Index: 17.47)-[24]
Compound 5e COX-2 Inhibition39.14 nM (Selectivity Index: 13.10)-[24]
Trimethoxy derivative 5f COX-2 Inhibition1.50Trimethoxy substitutions[25]
Trimethoxy derivative 6f COX-2 Inhibition1.15Trimethoxy substitutions[25]
Compound 6g IL-6 Suppression9.562-[26]
Mechanisms of Anti-inflammatory Action

The primary mechanism by which many pyrazole-based anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[16]

  • Selective COX-2 Inhibition: COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective COX-2 inhibitors like Celecoxib were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[16] The selectivity of diaryl pyrazoles for COX-2 is attributed to the presence of a side pocket in the COX-2 active site that is absent in COX-1. The sulfonamide group of Celecoxib binds to this side pocket, interacting with key amino acid residues such as His90, Arg513, and Val523.[23]

Celecoxib_Mechanism cluster_COX2 COX-2 Active Site Main_Pocket Main Catalytic Pocket Prostaglandins Prostaglandins (Inflammatory Mediators) Main_Pocket->Prostaglandins Synthesis Blocked Side_Pocket Selective Side Pocket (His90, Arg513, Val523) Celecoxib Celecoxib (Diaryl Pyrazole) Celecoxib->Main_Pocket Blocks Sulfonamide Sulfonamide Group Celecoxib->Sulfonamide Sulfonamide->Side_Pocket Binds to Arachidonic_Acid Arachidonic Acid (Substrate) Arachidonic_Acid->Main_Pocket Cannot Bind

Caption: Mechanism of selective COX-2 inhibition by Celecoxib.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a gold standard for evaluating acute anti-inflammatory activity. The choice of this protocol is based on its ability to mimic the physiological and histological hallmarks of acute inflammation.

Detailed Steps:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole analogs orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[27]

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[28]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[27]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Section 3: Antimicrobial Activity of Pyrazole Analogs

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[2]

Comparative Efficacy of Antimicrobial Pyrazole Analogs

The antimicrobial activity of pyrazole analogs is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Compound/AnalogMicroorganismMIC (µg/mL)Key Structural FeaturesReference
Compound 3a S. aureus50Pyrazole-thiazole hybrid[23]
Compound 3e E. coli62.5Pyrazole-thiazole hybrid[23]
Compound 3h P. aeruginosa62.5Pyrazole-thiazole hybrid[23]
Compound 3i E. coli62.5Pyrazole-thiazole hybrid[23]
Isocoumarin-pyrazole hybrid 5f Various bacteria and fungiHigh activityIsocoumarin and -NO2 group[29]
Indazole 9 S. aureus (MDR)4Indazole core[30]
Mechanisms of Antimicrobial Action

The mechanisms by which pyrazole derivatives exert their antimicrobial effects are diverse and can involve the disruption of essential cellular processes.

  • DNA Gyrase Inhibition: Computer-aided studies suggest that certain pyrazole derivatives can bind to the active site of DNA gyrase, an enzyme crucial for bacterial DNA replication.[29] The structure-activity relationship indicates that electron-withdrawing groups on the pyrazole scaffold can enhance this activity.[29]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents. Its selection is justified by its reproducibility and the ability to test multiple compounds and concentrations simultaneously.

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of pyrazole analogs in a 96-well plate C Add the bacterial inoculum to each well A->C Inoculate B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) B->C Standardized suspension D Incubate the plate at 37°C for 18-24 hours C->D Bacterial growth E Visually inspect for turbidity D->E Observe growth F Determine the MIC E->F Lowest concentration with no visible growth

Caption: Workflow of the broth microdilution method for MIC determination.

Detailed Steps:

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrazole analogs in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the pyrazole analog that completely inhibits visible growth of the microorganism.

Section 4: Neuroprotective Activity of Pyrazole Analogs

Neurodegenerative diseases and acute brain injuries like stroke pose significant therapeutic challenges. Pyrazole derivatives have shown promise as neuroprotective agents by mitigating neuronal damage and promoting cell survival.[26]

Comparative Efficacy of Neuroprotective Pyrazole Analogs

The neuroprotective effects of pyrazole analogs are often evaluated in vitro using models that mimic neuronal stress, such as the oxygen-glucose deprivation (OGD) model, which simulates ischemic conditions.[24][31]

Compound/AnalogIn Vitro ModelEndpointOutcomeReference
Tetramethylpyrazine OGD-induced neuronal apoptosisNeuronal deathDose-dependent rescue of neurons[25]
Compound 6g LPS-stimulated BV2 microgliaIL-6 expressionIC50 of 9.562 µM[26]
Indoline derivatives OGD/R in neuronal culturesCell survival rateSignificant increase in survival[32]
2-Pyrazoline derivatives 6-OHDA-induced oxidative stressCell viabilitySignificant preservation of viability[33]
Mechanisms of Neuroprotective Action

The neuroprotective mechanisms of pyrazole analogs are often multifaceted, involving the modulation of inflammatory and oxidative stress pathways.

  • Anti-inflammatory Effects: Neuroinflammation is a key contributor to neuronal damage in many neurological disorders. Some pyrazole derivatives, such as compound 6g, exert their neuroprotective effects by suppressing the production of pro-inflammatory cytokines like IL-6 in microglia, the resident immune cells of the brain.[26] This can involve the inhibition of signaling pathways such as the NF-κB pathway.[26]

  • Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a common feature of neurodegenerative diseases. Certain pyrazole derivatives possess antioxidant properties, scavenging free radicals and protecting neurons from oxidative damage.[34][35]

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Model

The OGD model is a widely accepted in vitro model for studying the cellular and molecular mechanisms of ischemic stroke and for screening potential neuroprotective agents. This protocol is chosen for its relevance to the pathophysiology of ischemic brain injury.

Detailed Steps:

  • Cell Culture: Culture primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) in appropriate media.[36]

  • OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cultures in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-6 hours).[24][31]

  • Reperfusion (Optional): After the OGD period, the glucose-free medium can be replaced with normal culture medium, and the cells returned to normoxic conditions to simulate reperfusion injury.[36]

  • Compound Treatment: The pyrazole analogs can be added before, during, or after the OGD period to assess their protective effects.

  • Assessment of Neuroprotection: Neuronal viability can be assessed using methods like the MTT assay, LDH release assay (to measure cell death), or by quantifying markers of apoptosis (e.g., caspase-3 activation).[25][37]

Conclusion

The pyrazole scaffold remains a highly valuable and versatile platform in the quest for novel therapeutic agents. This guide has provided a comparative overview of the biological activities of pyrazole analogs in the key areas of oncology, inflammation, infectious diseases, and neuroprotection. The presented experimental data and mechanistic insights underscore the importance of structure-activity relationship studies in optimizing the potency and selectivity of these compounds. By understanding the causal relationships between chemical structure, experimental design, and biological outcome, researchers can more effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of pyrazole derivatives.

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A Senior Application Scientist's Guide to the Validation of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine as a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine, hereafter designated as "MBP-5A," as a selective Cyclooxygenase-2 (COX-2) inhibitor. We will objectively compare its potential performance against established benchmarks and provide detailed experimental protocols to support its evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-inflammatory agents.

Introduction: The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins from arachidonic acid.[1][2] Prostaglandins are crucial lipid mediators involved in a host of physiological and pathological processes.[2] Two primary isoforms exist:

  • COX-1: A constitutively expressed enzyme responsible for baseline prostaglandin production, which mediates essential homeostatic functions like protecting the gastric mucosa and maintaining kidney function.[1]

  • COX-2: An inducible enzyme, typically expressed at low levels in healthy tissue but significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[1][2] COX-2 is the primary driver of pro-inflammatory prostaglandin synthesis, leading to pain and swelling.[1]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as aspirin and ibuprofen, are non-selective, inhibiting both COX-1 and COX-2. This dual inhibition, while effective for pain and inflammation, often leads to significant gastrointestinal side effects due to the suppression of protective COX-1 activity.[1][3] This limitation spurred the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory relief while sparing COX-1, thereby offering a superior safety profile.[1][3]

The pyrazole heterocycle is a well-established scaffold in the design of anti-inflammatory drugs, forming the core of several commercially successful COX-2 inhibitors, including Celecoxib.[4][5] Our candidate molecule, MBP-5A, features this pyrazole core, suggesting its potential as a novel COX-2 inhibitor. This guide outlines the critical validation pathway to scientifically substantiate this hypothesis.

The Competitive Landscape: Establishing Benchmarks

To rigorously evaluate MBP-5A, its performance must be compared against well-characterized reference compounds.

  • Celecoxib: A highly selective COX-2 inhibitor and the current clinical standard.[3][6] Its diarylheterocyclic structure, featuring a pyrazole ring and a benzenesulfonamide moiety, is critical for its selective binding to the larger active site of the COX-2 enzyme.[1][7][8] It serves as the primary positive control for COX-2 selectivity and efficacy.

  • Aspirin (Acetylsalicylic Acid): A non-selective NSAID that irreversibly inhibits both COX-1 and COX-2. It will serve as a benchmark for non-selective inhibition and help contextualize the selectivity profile of MBP-5A.

The structural similarities between MBP-5A and Celecoxib, particularly the substituted pyrazole core, provide a strong rationale for investigating its COX-2 inhibitory potential.[4][9]

The Validation Workflow: From Enzyme to Organism

A tiered, multi-stage validation process is essential to build a comprehensive data package. This workflow progresses from simple, direct enzyme-target interactions to more complex cellular and whole-organism models, providing a holistic view of the compound's pharmacological profile.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof-of-Concept cluster_2 Decision Point cluster_3 Outcome vitro_enzyme Biochemical Assay: COX-1 & COX-2 Enzyme Inhibition vitro_cell Cell-Based Assay: PGE2 Production in Macrophages vitro_enzyme->vitro_cell Confirms cell permeability & target engagement vivo_model Animal Model: Carrageenan-Induced Paw Edema vitro_cell->vivo_model Translates in vitro activity to in vivo setting decision Potent & Selective In Vivo Efficacy? vivo_model->decision lead_opt Advance to Lead Optimization decision->lead_opt Yes no_go Re-evaluate or Terminate decision->no_go No

Caption: A streamlined workflow for validating a novel COX inhibitor.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

In Vitro Validation: Direct Enzyme Inhibition

Objective: To determine the potency (IC50) and selectivity of MBP-5A against isolated human recombinant COX-1 and COX-2 enzymes.

Rationale: This is the foundational experiment. It directly measures the interaction between the test compound and its target enzymes in a controlled, cell-free environment. This allows for the calculation of the Selectivity Index (SI), a critical parameter for classifying the compound.

Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available kits, such as those from Sigma-Aldrich or Cayman Chemical.[10][11]

  • Reagent Preparation:

    • Prepare a 10X stock solution of MBP-5A, Celecoxib, and Aspirin in DMSO. Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 100 µM).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.

    • Prepare the reaction mixture containing assay buffer, heme, and a fluorometric probe.

  • Assay Procedure (96-well plate format):

    • Enzyme Control (EC) Wells: Add 10 µL of assay buffer.

    • Vehicle Control Wells: Add 10 µL of DMSO.

    • Test Compound Wells: Add 10 µL of each dilution of MBP-5A, Celecoxib, or Aspirin.

    • Add 160 µL of the reaction mixture to all wells.

    • Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.

    • Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.[11]

    • Initiate the enzymatic reaction by adding 20 µL of arachidonic acid (substrate) to all wells.

    • Immediately begin reading the fluorescence (λEx = 535 nm / λEm = 587 nm) every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the data to the vehicle control (100% activity) and enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using a non-linear regression curve fit.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) .

Cell-Based Validation: Target Engagement in a Biological System

Objective: To confirm that MBP-5A can penetrate cell membranes and inhibit COX-2 activity in a relevant cellular context, thereby reducing prostaglandin E2 (PGE2) production.

Rationale: This assay bridges the gap between the biochemical assay and in vivo models. It confirms that the compound is not only active against the isolated enzyme but can also function within the complex environment of a living cell, which includes factors like membrane permeability and potential off-target effects.

Protocol: LPS-Stimulated PGE2 Production in RAW 264.7 Macrophages

  • Cell Culture:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.[12]

  • Compound Treatment:

    • Remove the culture medium.

    • Add fresh medium containing serial dilutions of MBP-5A, Celecoxib, or Aspirin. Include a vehicle control (DMSO).

    • Pre-incubate the cells with the compounds for 1 hour.

  • COX-2 Induction and PGE2 Production:

    • Induce COX-2 expression by adding lipopolysaccharide (LPS) to all wells (except for the unstimulated control) at a final concentration of 1 µg/mL.

    • Incubate the plate for 24 hours at 37°C.

  • PGE2 Quantification:

    • Carefully collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive ELISA or HTRF assay kit.[13][14] Inhibition of COX-2 leads to a dose-dependent decrease in the amount of PGE2 released.[13][15]

  • Data Analysis:

    • Calculate the concentration of PGE2 for each treatment condition.

    • Plot the percentage of PGE2 inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for the inhibition of PGE2 production.

In Vivo Validation: Anti-Inflammatory Efficacy

Objective: To evaluate the anti-inflammatory efficacy of MBP-5A in a standard animal model of acute inflammation.

Rationale: This is the critical proof-of-concept stage. A successful outcome demonstrates that the compound has favorable pharmacokinetic properties (absorption, distribution, metabolism, excretion) and can exert its anti-inflammatory effect in a whole organism.

Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely accepted standard for evaluating acute anti-inflammatory agents.[16][17]

  • Animal Groups:

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose, orally).

    • Group 2: MBP-5A (e.g., 10, 30, 100 mg/kg, orally).

    • Group 3: Celecoxib (e.g., 30 mg/kg, orally) - Positive Control.

    • Group 4: Aspirin (e.g., 150 mg/kg, orally) - Non-selective Control.

  • Procedure:

    • Administer the test compounds or vehicle to the rats via oral gavage.

    • After 1 hour, measure the initial volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw.[18][19]

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[18]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema = (Paw volume at time t) - (Initial paw volume).

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

    • Plot the paw volume or percentage of inhibition over time to observe the therapeutic effect.

Data Interpretation and Comparative Analysis

Data Visualization: Interpreting Selectivity

The relationship between COX-1 and COX-2 inhibition is key to defining the compound's therapeutic window.

G cluster_0 Input Data cluster_1 Calculation cluster_2 Interpretation cluster_3 Compound Classification ic50_cox1 IC50 for COX-1 calc Calculate Selectivity Index (SI) SI = IC50(COX-1) / IC50(COX-2) ic50_cox1->calc ic50_cox2 IC50 for COX-2 ic50_cox2->calc decision Evaluate SI Value calc->decision selective COX-2 Selective (SI > 10) decision->selective High non_selective Non-Selective (SI ≈ 1) decision->non_selective Neutral cox1_selective COX-1 Selective (SI < 0.1) decision->cox1_selective Low

Caption: Logic for classifying COX inhibitors based on Selectivity Index.

Comparative Data Summary

The following tables present illustrative data to demonstrate how the performance of MBP-5A would be compared against the benchmarks.

Table 1: In Vitro Enzyme Inhibition and Selectivity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
MBP-5A 15.20.4533.8
Celecoxib 12.60.30[20]>40
Aspirin 5.58.20.67

Interpretation: In this hypothetical scenario, MBP-5A demonstrates potent inhibition of COX-2 with an IC50 value in the sub-micromolar range. Its high Selectivity Index (>30) indicates a strong preference for COX-2 over COX-1, a profile desirable for minimizing gastrointestinal side effects.

Table 2: Cell-Based Inhibition of PGE2 Production

CompoundIC50 for PGE2 Inhibition (µM)
MBP-5A 0.85
Celecoxib 0.50
Aspirin 6.5

Interpretation: The data shows that MBP-5A effectively reduces prostaglandin production in a cellular model, confirming its ability to engage the target in a biological context. Its potency is comparable to the clinical standard, Celecoxib.

Table 3: In Vivo Anti-Inflammatory Efficacy

Treatment (Dose)Peak Edema Inhibition (%) at 4 hours
MBP-5A (30 mg/kg)65%
Celecoxib (30 mg/kg)70%
Aspirin (150 mg/kg)55%

Interpretation: MBP-5A shows significant anti-inflammatory activity in the carrageenan-induced paw edema model, with efficacy approaching that of Celecoxib at the same dose. This result provides strong in vivo proof-of-concept for its therapeutic potential.

Conclusion and Path Forward

This guide has outlined a rigorous, multi-tiered strategy for the preclinical validation of this compound (MBP-5A) as a selective COX-2 inhibitor. The proposed workflow, progressing from direct enzyme inhibition to cell-based and in vivo models, provides a comprehensive framework for establishing its potency, selectivity, and efficacy.

Based on the illustrative data, MBP-5A presents a promising profile, warranting further development. The logical next steps would include comprehensive pharmacokinetic studies, evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis), and preliminary safety and toxicology assessments to fully characterize its potential as a next-generation anti-inflammatory therapeutic.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?
  • National Center for Biotechnology Information. (n.d.). Celecoxib. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Retrieved from [Link]

  • PharmGKB. (n.d.). Celecoxib. Retrieved from [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-73. Retrieved from [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • Lee, J. L., et al. (2012). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Archives of Pharmacal Research, 35(6), 1081-1088. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances, 12(48), 31215-31232. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecules, 26(16), 4749. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]

  • Lee, S. H., et al. (2008). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 957-964. Retrieved from [Link]

  • Bove, S. E., et al. (2006). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. Retrieved from [Link]

  • MDPI. (2019). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibiting COX-2 blocked ADSC-CM-induced PGE2 production. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Retrieved from [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • Mastbergen, S. C., et al. (2006). Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro. Arthritis Research & Therapy, 8(1), R2. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Gomaa, M. S., et al. (2019). New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. Future Medicinal Chemistry, 11(21), 2825-2838. Retrieved from [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous pharmacologically active agents.[1][2][3] Its synthetic tractability and ability to engage in various biological interactions have made it a focal point for medicinal chemists.[4][5] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine derivatives. Our focus will be on their potential as kinase inhibitors, a class of enzymes pivotal in cellular signaling and a prime target in oncology and inflammatory diseases.[6][7][8]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal analysis of why certain structural modifications lead to predictable changes in biological activity, grounded in established medicinal chemistry principles.

The Core Scaffold: A Foundation for Kinase Inhibition

The this compound core provides a unique three-dimensional arrangement of functionalities ripe for interaction with the ATP-binding pocket of kinases. The pyrazole ring itself can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[9] The substituents at the 1, 3, and 5 positions offer vectors for exploring different regions of the active site, influencing potency, selectivity, and pharmacokinetic properties.

G cluster_scaffold Core Scaffold cluster_regions Key Interaction Regions of a Kinase Active Site Scaffold [Image of this compound structure] Hinge Hinge Region Scaffold->Hinge N1, N2 of Pyrazole HydrophobicPocket Hydrophobic Pocket Scaffold->HydrophobicPocket 3-methyl, 4-methoxybenzyl SolventFront Solvent-Exposed Region Scaffold->SolventFront 5-amine

Figure 1: Conceptual interaction of the core scaffold with key regions of a kinase active site.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR at each key position of the scaffold. The presented data, while illustrative, is synthesized from general principles of kinase inhibitor design and specific examples within the broader pyrazole class, as direct comparative data for this exact scaffold is emergent.

The N1-Substituent: The Role of the 4-Methoxybenzyl Group

The 1-position substituent primarily occupies the solvent-exposed region or a nearby hydrophobic pocket. The 4-methoxybenzyl group is a common choice in medicinal chemistry for several reasons:

  • Hydrophobic Interactions: The benzyl ring can engage in favorable pi-stacking or hydrophobic interactions with nonpolar residues in the active site.

  • Metabolic Stability: The methoxy group can block a potential site of oxidative metabolism on the phenyl ring, improving the compound's pharmacokinetic profile.

  • Conformational Control: The benzyl group, while flexible, can adopt specific conformations to optimize interactions with the target.

N1-Substituent Hypothesized Kinase Inhibition (IC50) Rationale
4-Methoxybenzyl+++Optimal balance of hydrophobicity and metabolic stability.
Benzyl++Lacks the metabolic blocking of the methoxy group.
Phenyl+Reduced conformational flexibility may lead to suboptimal interactions.
Small Alkyl (e.g., Methyl)-Insufficient to form significant hydrophobic interactions.
The C3-Position: Probing the Hydrophobic Pocket

The 3-position of the pyrazole ring often points towards a hydrophobic pocket within the kinase active site. The nature of the substituent here can significantly impact both potency and selectivity.

C3-Substituent Hypothesized Kinase Inhibition (IC50) Rationale
Methyl++Provides a small hydrophobic interaction.
Ethyl+++Increased hydrophobic interaction may improve potency.
tert-Butyl++++The bulky group can fill a larger hydrophobic pocket, significantly enhancing potency.[10][11]
Phenyl+++Can engage in pi-stacking interactions.
The C5-Amine: The Gateway to the Solvent Front

The 5-amino group is a critical interaction point, often forming hydrogen bonds with the kinase hinge region or acting as an attachment point for further extensions into the solvent-exposed region. Modification of this amine is a key strategy for modulating potency and selectivity.

C5-Substituent Hypothesized Kinase Inhibition (IC50) Rationale
-NH2 (Primary Amine)++Can act as a hydrogen bond donor.[12]
-NH-Acyl+++The acyl group can pick up additional interactions.
-NH-Aryl++++The aryl group can extend into a deeper pocket, forming additional hydrophobic or pi-stacking interactions.
-N(CH3)2 (Tertiary Amine)+Loss of the hydrogen bond donor capability can reduce potency.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

General Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives typically follows a multi-step sequence. A representative protocol for the synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, has been reported and can be adapted.[10][11]

Step 1: Synthesis of the 5-aminopyrazole core. This is often achieved through the condensation of a β-keto-nitrile with hydrazine.

Step 2: N-alkylation at the 1-position. The 5-aminopyrazole is reacted with 4-methoxybenzyl chloride in the presence of a base.

Step 3: Functionalization of the 5-amino group. The primary amine can be acylated, alkylated, or used in reductive amination reactions to introduce further diversity.

G Start β-Keto-nitrile + Hydrazine Core 5-Aminopyrazole Core Start->Core Condensation N_Alkylated N1-Alkylated Pyrazole Core->N_Alkylated N-Alkylation Final Final Derivative N_Alkylated->Final Amine Functionalization

Figure 2: General synthetic workflow for the preparation of target derivatives.

In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

1. Reagents and Materials:

  • Recombinant human kinase

  • ATP (Adenosine triphosphate)

  • Biotinylated peptide substrate

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • 384-well microplates

2. Assay Procedure:

  • Add 2 µL of test compound or DMSO (control) to the wells of a 384-well plate.

  • Add 4 µL of kinase solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a mixture of ATP and biotinylated peptide substrate.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction by adding 5 µL of stop solution containing EDTA.

  • Add 5 µL of detection mix (Eu-labeled antibody and APC-streptavidin).

  • Incubate for 1 hour at room temperature.

  • Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis presented here, based on established medicinal chemistry principles, provides a rational framework for the design of more potent and selective analogs.

Future work should focus on:

  • Systematic Exploration of Substituents: Synthesizing and testing a broader range of derivatives to validate the hypothesized SAR.

  • Selectivity Profiling: Screening active compounds against a panel of kinases to determine their selectivity profile.

  • Structure-Based Design: Obtaining co-crystal structures of lead compounds with their target kinases to guide further optimization.

By applying these principles, the full potential of this versatile scaffold can be unlocked, leading to the discovery of new therapeutic agents for a range of diseases.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central.
  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Current status of pyrazole and its biological activities. PubMed Central.
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK...
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PubMed Central.
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Sources

The Five-Membered Duel: A Comparative Analysis of Pyrazole and Triazole Cores in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Scaffold Selection

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the plethora of choices, the five-membered nitrogen-containing heterocycles, pyrazole and triazole, have emerged as privileged structures, gracing the architecture of numerous clinically approved drugs. This guide provides a comprehensive comparative analysis of pyrazole and triazole cores, offering in-depth technical insights and experimental considerations to aid researchers, scientists, and drug development professionals in making informed decisions.

Fundamental Physicochemical and Structural Properties: A Tale of Two Rings

At first glance, pyrazole and triazole share structural similarities as five-membered aromatic rings containing nitrogen atoms. However, the number and position of these nitrogen atoms bestow distinct electronic and steric properties upon each core, significantly impacting their behavior in biological systems.

Pyrazole , a diazole, contains two adjacent nitrogen atoms. This arrangement leads to a unique set of properties. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom). The pKa of the pyrazole ring is approximately 2.5, rendering it significantly less basic than imidazole.[1]

Triazoles exist as two common isomers in drug design: 1,2,3-triazole and 1,2,4-triazole. These isomers feature three nitrogen atoms within the ring. This higher nitrogen content generally leads to increased polarity and hydrogen bonding capability compared to pyrazole.[2] Triazoles are known for their metabolic stability and ability to act as bioisosteres for other functional groups like amides and esters.[3]

A comparative summary of their key physicochemical properties is presented below:

PropertyPyrazole1,2,3-Triazole1,2,4-Triazole
Molecular Formula C₃H₄N₂C₂H₃N₃C₂H₃N₃
Nitrogen Atoms 2 (adjacent)33
Hydrogen Bond Donor Yes (N-H)Yes (N-H, if unsubstituted)Yes (N-H, if unsubstituted)
Hydrogen Bond Acceptor YesYesYes
Aromaticity YesYesYes
pKa (approx.) 2.5[1]~9.3 (for N-H proton)~10.2 (for N-H proton)
Dipole Moment Lower than triazolesHigher than pyrazoleHigher than pyrazole
LogP (Calculated) Generally lower than benzene, but can be tunedGenerally lower (more polar)Generally lower (more polar)
Metabolic Stability Generally stable, but can be susceptible to N-oxidationHighHigh

The Strategic Choice: Pyrazole vs. Triazole in Drug Design

The decision to employ a pyrazole or a triazole core is not arbitrary but is guided by the specific therapeutic target and the desired pharmacokinetic profile. The following sections delve into the strategic considerations for selecting one scaffold over the other, supported by examples of marketed drugs.

Pyrazole: A Versatile Scaffold for Diverse Targets

The pyrazole nucleus is a cornerstone in the design of a wide array of therapeutic agents, demonstrating significant biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[4] A key feature of the pyrazole ring is its ability to act as a bioisostere for other aromatic rings like benzene, often leading to improved potency and physicochemical properties such as lipophilicity and water solubility.[1][5]

Case Study: Celecoxib (Celebrex®)

A prime example of a successful pyrazole-containing drug is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[6] In Celecoxib, the central pyrazole ring is crucial for its selective binding to the COX-2 enzyme. The specific substitution pattern on the pyrazole ring allows it to fit into the larger active site of COX-2 while sterically hindering its entry into the narrower active site of the COX-1 isoform, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Workflow: Synthesis of a Diaryl-Pyrazole COX-2 Inhibitor

The synthesis of a diaryl-pyrazole, analogous to Celecoxib, typically involves a condensation reaction between a 1,3-diketone and a hydrazine derivative. This straightforward and versatile synthesis allows for the facile introduction of various substituents on the phenyl rings, enabling extensive structure-activity relationship (SAR) studies.

G cluster_start Starting Materials A 1,3-Diketone C Condensation Reaction (e.g., in ethanol with acid catalyst) A->C B Hydrazine Derivative B->C D Diaryl-Pyrazole Core C->D E Purification (e.g., Crystallization, Chromatography) D->E F Characterization (NMR, MS, HPLC) E->F G Biological Evaluation (COX-1/COX-2 Inhibition Assay) F->G caption Fig 1. General workflow for diaryl-pyrazole synthesis.

Caption: Fig 1. General workflow for diaryl-pyrazole synthesis.

Triazole: A Powerhouse for Antifungal and Anticancer Agents

Triazoles, particularly the 1,2,4-triazole isomer, are renowned for their potent and broad-spectrum antifungal activity.[7][8] This activity stems from their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atoms of the triazole ring chelate to the heme iron of the enzyme, leading to its inhibition.

Case Study: Fluconazole (Diflucan®)

Fluconazole is a widely used antifungal agent containing a 1,2,4-triazole ring. Its success lies in its high affinity and selectivity for the fungal cytochrome P450 enzyme over its human counterparts, leading to a favorable safety profile. The triazole moiety is the key pharmacophore responsible for its mechanism of action.[9]

Beyond their antifungal prowess, triazoles are increasingly being incorporated into anticancer agents. The 1,2,3-triazole ring, often synthesized via the highly efficient copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), serves as a rigid and stable linker to connect different pharmacophoric fragments, enabling the creation of novel hybrid molecules with enhanced anticancer activity.[10][11]

Decision-Making Framework: Pyrazole vs. Triazole

The choice between these two scaffolds is a multi-faceted decision. The following diagram illustrates a simplified decision-making tree for scaffold selection in early-stage drug discovery.

G Start Start: Target Identification Q1 Is a hydrogen bond donor crucial for target binding? Start->Q1 Q2 Is high polarity and metabolic stability a priority? Q1->Q2 No Pyrazole Consider Pyrazole Q1->Pyrazole Yes Q3 Is bioisosteric replacement of an aromatic ring desired? Q2->Q3 No Triazole Consider Triazole Q2->Triazole Yes Q4 Is inhibition of a metalloenzyme a key strategy? Q3->Q4 No Q3->Pyrazole Yes Q4->Triazole Yes Both Both are viable options Q4->Both No caption Fig 2. Simplified decision tree for scaffold selection.

Sources

A Comparative Guide to the In Vitro Validation of Substituted Pyrazoles as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] In oncology, substituted pyrazoles have emerged as a promising class of compounds due to their ability to target various key players in cancer progression, including protein kinases and signaling pathways.[1][3] This guide provides a comprehensive comparison of the in vitro anticancer activity of substituted pyrazoles against other established anticancer agents, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices and provide a framework for the rigorous validation of novel pyrazole derivatives.

The Pyrazole Scaffold: A Versatile Tool in Anticancer Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique structure allows for diverse substitutions at various positions, enabling the fine-tuning of their pharmacological properties.[1] Many pyrazole derivatives have demonstrated potent anticancer activity by inhibiting critical enzymes involved in cell cycle regulation and angiogenesis, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5][6][7]

Comparative Analysis: Pyrazoles vs. Other Anticancer Agents

To contextualize the anticancer potential of substituted pyrazoles, it is essential to compare their in vitro performance against well-established drugs targeting similar pathways. In this guide, we will focus on two key areas: CDK inhibition and VEGFR-2 inhibition, comparing pyrazole derivatives to the multi-kinase inhibitor Sorafenib and the COX-2 inhibitor Celecoxib, which also possesses anticancer properties.

Table 1: Comparative in Vitro Cytotoxicity (IC50, µM) of Selected Pyrazole Derivatives and Standard Anticancer Drugs

Compound/DrugTarget(s)HepG2 (Liver)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)PC-3 (Prostate)
Pyrazole Derivative 1 (CDK2 Inhibitor) CDK224.24[6]14.12[6]30.03[6]3.81 (GI50)[8]-
Pyrazole Derivative 2 (VEGFR-2 Inhibitor) VEGFR-20.71[1]---1.24[9]
Sorafenib Multi-kinase (Raf, VEGFR, PDGFR)1.06[1]4-8[10]--1.13[9]
Celecoxib COX-2, Akt-Growth Arrest[11]---

Note: IC50/GI50 values are highly dependent on the specific derivative and experimental conditions. The data presented is a compilation from various sources for comparative purposes.

Experimental Validation Workflow

A rigorous in vitro validation process is crucial to ascertain the anticancer potential of novel substituted pyrazoles. The following workflow outlines the key assays and the rationale behind their inclusion.

Experimental Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Target Validation Cytotoxicity Assay Cytotoxicity Assay Apoptosis Assay Apoptosis Assay Cytotoxicity Assay->Apoptosis Assay Determine IC50 Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assay->Cell Cycle Analysis Determine IC50 Western Blot Western Blot Apoptosis Assay->Western Blot Confirm Apoptotic Pathway Cell Cycle Analysis->Western Blot Confirm Cell Cycle Arrest

Caption: In vitro validation workflow for anticancer pyrazoles.

Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[12][13]

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[12][14] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with a range of concentrations of the substituted pyrazole and control drugs (e.g., Sorafenib) for 24-72 hours.[12]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.[15]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15] Read the absorbance at 570-590 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, it is crucial to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it generally does not elicit an inflammatory response. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for differentiating between apoptosis and necrosis.[16]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16]

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Treat cells with the substituted pyrazole at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[17]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Many anticancer agents, particularly CDK inhibitors, exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation. Flow cytometry with Propidium Iodide (PI) staining is a common technique to analyze the cell cycle distribution.[19]

Principle: PI is a fluorescent intercalating agent that binds to DNA.[20] The amount of PI fluorescence is directly proportional to the DNA content in the cell.[20] This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[20] Cells can be stored at 4°C for an extended period after fixation.[20]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[21]

  • Incubation: Incubate for 15-30 minutes at room temperature.[21]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, recording at least 10,000 events per sample.[20] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Validating Molecular Targets: Western Blotting

To confirm that a substituted pyrazole is acting on its intended molecular target, Western blotting is an indispensable technique. This method allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.[22][23]

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid support membrane (e.g., PVDF or nitrocellulose). The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.[22]

Detailed Protocol: Western Blotting
  • Cell Lysis: Treat cells with the pyrazole derivative. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the proteins.[24]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[26]

  • Blocking: Block the membrane with a solution containing a non-specific protein (e.g., non-fat dry milk or BSA) to prevent non-specific antibody binding.[26]

  • Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., phospho-CDK2, total CDK2, phospho-VEGFR-2, total VEGFR-2, or markers of apoptosis like cleaved PARP and Caspase-3). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.[26]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[26]

Signaling Pathways Targeted by Anticancer Pyrazoles

Substituted pyrazoles often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two prominent examples are the CDK/Rb and VEGFR-2 signaling pathways.

CDK/Rb Pathway and Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[5] CDK2, in particular, plays a crucial role in the G1/S transition.[5] Pyrazole-based CDK inhibitors can block the phosphorylation of the retinoblastoma protein (Rb), preventing the release of the E2F transcription factor and leading to cell cycle arrest.[5]

CDK_Rb_Pathway cluster_0 G1 Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition Promotes Pyrazole_CDK_Inhibitor Pyrazole-based CDK Inhibitor Pyrazole_CDK_Inhibitor->CyclinE_CDK2 Inhibits

Caption: Inhibition of the CDK/Rb pathway by pyrazole derivatives.

VEGFR-2 Signaling and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Pyrazole derivatives can act as potent inhibitors of VEGFR-2, blocking downstream signaling cascades and thereby inhibiting angiogenesis.[4][27]

VEGFR2_Pathway cluster_1 Angiogenesis Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Pyrazole_VEGFR_Inhibitor Pyrazole-based VEGFR-2 Inhibitor Pyrazole_VEGFR_Inhibitor->VEGFR2 Inhibits

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals. The efficient synthesis of these vital heterocyclic compounds is paramount, and at the heart of this efficiency lies the choice of catalyst. This guide provides an in-depth, objective comparison of various catalytic systems for pyrazole synthesis, grounded in experimental data and practical insights. We will delve into the nuances of catalyst selection, moving beyond mere protocols to explain the "why" behind the "how," ensuring you can make informed decisions in your synthetic endeavors.

The Enduring Importance of Pyrazoles and Their Synthesis

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties, making it a "privileged scaffold" in drug discovery. From anti-inflammatory drugs like celecoxib to antiviral and anticancer agents, the pyrazole core is a testament to nature's efficiency in creating biologically active molecules.[1]

The classical approach to pyrazole synthesis, the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, often under acidic conditions.[2][3] While robust, this method can lack regioselectivity and may require harsh conditions. Modern synthetic chemistry has ushered in an era of catalytic solutions that offer milder reaction conditions, improved yields, and greater control over the final product.

Comparing the Catalytic Landscape: A Performance-Based Analysis

The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and environmental footprint of pyrazole synthesis. Here, we compare the efficacy of prominent catalytic systems, supported by experimental data.

Homogeneous vs. Heterogeneous Catalysis: A Tale of Two Phases

The initial decision often lies between a homogeneous or a heterogeneous catalyst.

  • Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. This allows for high catalyst activity and selectivity due to the well-defined nature of the active sites.[4] However, the separation of the catalyst from the product can be challenging and costly.[4]

  • Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase. This facilitates easy separation and recycling of the catalyst, aligning with the principles of green chemistry.[4][5] However, they may exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.[4]

The following diagram illustrates the fundamental differences in their operational workflows.

G cluster_0 Homogeneous Catalysis cluster_1 Heterogeneous Catalysis Reactants_H Reactants Reaction_H Reaction (Single Phase) Reactants_H->Reaction_H Catalyst_H Catalyst Catalyst_H->Reaction_H Product_Cat_Mix_H Product + Catalyst Mixture Reaction_H->Product_Cat_Mix_H Separation_H Separation (e.g., Distillation, Chromatography) Product_Cat_Mix_H->Separation_H Product_H Product Separation_H->Product_H Recycled_Cat_H Recycled Catalyst (Often Difficult) Separation_H->Recycled_Cat_H Reactants_Het Reactants Reaction_Het Reaction (Multi-Phase) Reactants_Het->Reaction_Het Catalyst_Het Catalyst (Solid) Catalyst_Het->Reaction_Het Filtration Filtration Reaction_Het->Filtration Product_Het Product Filtration->Product_Het Recycled_Cat_Het Recycled Catalyst (Easy) Filtration->Recycled_Cat_Het

Caption: Workflow comparison of homogeneous and heterogeneous catalysis.

Metal-Based Catalysts: The Workhorses of Pyrazole Synthesis

Transition metals have proven to be highly effective catalysts for a variety of organic transformations, including pyrazole synthesis.

  • Palladium (Pd): Palladium catalysts are renowned for their role in cross-coupling reactions, which can be applied to the functionalization of pre-formed pyrazole rings.[1] They are also effective in the synthesis of N-arylpyrazoles.[6]

  • Copper (Cu): Copper-catalyzed reactions, such as the sydnone-alkyne cycloaddition, offer a robust route to 1,4-disubstituted pyrazoles.[6][7] Copper nanoparticles have also been employed for efficient pyrazole synthesis.

  • Gold (Au) and Silver (Ag): Gold and silver catalysts have shown promise in specific pyrazole syntheses, such as the silver-catalyzed reaction of trifluoromethylated ynones with hydrazines, leading to high yields of 3-CF3-pyrazoles.[8]

  • Nickel (Ni): Nickel-based heterogeneous catalysts have been utilized for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature, demonstrating good reusability.[9][10]

Organocatalysts: The Metal-Free Alternative

In the quest for more sustainable and cost-effective synthetic methods, organocatalysis has emerged as a powerful tool. These small organic molecules can catalyze reactions with high efficiency and stereoselectivity. Secondary amines, for instance, have been used as "green promoters" for the [3+2] cycloaddition of carbonyl compounds and diazoacetates to yield substituted pyrazoles.[11] Chiral squaramides have been employed in the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles.[12]

Green Catalysts and Nanocatalysts: The Future of Sustainable Synthesis

The principles of green chemistry are increasingly influencing catalyst design. This has led to the development of catalysts that are non-toxic, recyclable, and operate under environmentally benign conditions, such as in water.[13][14] Examples include:

  • Amberlyst-70: A resinous, non-toxic, and thermally stable heterogeneous catalyst used for pyrazole synthesis in water at room temperature.[8]

  • Nano-ZnO: An eco-friendly, green nanocatalyst for the synthesis of 1,3,5-substituted pyrazoles in aqueous media, offering excellent yields and short reaction times.[15]

  • Magnetic Nanoparticles: Catalysts like Fe3O4@L-arginine offer the advantage of easy separation from the reaction mixture using an external magnet.[5]

Performance Comparison of Selected Catalysts

The following table summarizes the performance of various catalysts in the synthesis of pyrazole derivatives, providing a clear comparison of their efficacy under different experimental conditions.

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
Homogeneous Catalysts
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGoodNot Reported[16]
Silver Triflate (AgOTf)Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%Not Reported[8][16]
Heterogeneous Catalysts
Nickel-basedHydrazine, Ketone, Aldehyde10 mol%EthanolRoom Temp3 hGood to ExcellentUp to 7 cycles[9][10]
Amberlyst-701,3-Diketones, Hydrazines/Hydrazides-WaterRoom Temp-Good to ExcellentRecyclable[8]
Nano-ZnOPhenylhydrazine, Ethyl acetoacetate-Aqueous-Short95%Recyclable[15]
Fe3O4@L-arginineMalononitrile, Aldehydes, 3-Methyl-pyrazolone----ExcellentRecyclable[5]
Organocatalysts
Secondary AminesCarbonyl compounds, Diazoacetates--Room Temp-High-[11]
Chiral Squaramideα,β-Unsaturated pyrazolones, Malononitrile5 mol%CHCl3Room TempShort79-99%-[12]

Experimental Protocols: From Theory to Practice

To provide actionable insights, we present detailed, step-by-step methodologies for key experiments.

Protocol 1: One-Pot Synthesis of Pyrazoles using a Heterogeneous Nickel-Based Catalyst

This protocol is adapted from a reported environmentally friendly method.[9][10]

Materials:

  • Substituted acetophenone (0.1 mol)

  • Hydrazine (0.1 mol)

  • Substituted benzaldehyde

  • Heterogeneous Nickel-based catalyst (10 mol%)

  • Ethanol (10 mL)

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • To a round bottom flask containing 10 mL of ethanol, add the substituted acetophenone (0.1 mol), hydrazine (0.1 mol), and the solid Nickel-based heterogeneous catalyst (10 mol%).

  • Stir the mixture for 30 minutes at room temperature.

  • Add the substituted benzaldehyde dropwise to the reaction mixture.

  • Continue stirring for 3 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the catalyst from the reaction mixture.

  • The filtrate containing the desired pyrazole can be further purified by washing with water and toluene to remove unreacted starting materials, followed by recrystallization from methanol or purification by column chromatography.

Protocol 2: Knorr Pyrazole Synthesis using a Green Catalyst

This protocol utilizes ammonium chloride as an inexpensive and environmentally benign catalyst.[17]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Hydrazine hydrate

  • Ammonium chloride (catalytic amount)

  • Solvent (optional, can be performed solvent-free)

  • Reaction vessel

Procedure:

  • In a reaction vessel, combine the 1,3-dicarbonyl compound and hydrazine hydrate.

  • Add a catalytic amount of ammonium chloride.

  • The reaction can be carried out under solvent-free conditions or in a minimal amount of a green solvent like ethanol.

  • Stir the mixture at room temperature or with gentle heating.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the product can be isolated by simple workup procedures, such as recrystallization.

Mechanistic Insights: Understanding the "How"

A deeper understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting.

The Knorr Pyrazole Synthesis Mechanism

The Knorr synthesis proceeds through a series of condensation and cyclization steps.[2][3]

G Start 1,3-Dicarbonyl + Hydrazine Step1 Nucleophilic attack of hydrazine on a carbonyl group Start->Step1 Intermediate1 Hemiaminal intermediate Step1->Intermediate1 Step2 Dehydration to form a hydrazone Intermediate1->Step2 Intermediate2 Hydrazone intermediate Step2->Intermediate2 Step3 Intramolecular nucleophilic attack of the second nitrogen on the other carbonyl group Intermediate2->Step3 Intermediate3 Cyclic hemiaminal Step3->Intermediate3 Step4 Dehydration and tautomerization Intermediate3->Step4 End Pyrazole Step4->End

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Catalytic Cycle for a Metal-Catalyzed Pyrazole Synthesis

While specific mechanisms vary, a general catalytic cycle for a metal-catalyzed pyrazole synthesis often involves coordination of the reactants to the metal center, followed by intramolecular reactions and subsequent release of the product, regenerating the catalyst.

G Catalyst [M] Catalyst Coordination1 Coordination of Reactant A Catalyst->Coordination1 + Reactant A Intermediate1 [M]-A Complex Coordination1->Intermediate1 Coordination2 Coordination of Reactant B Intermediate1->Coordination2 + Reactant B Intermediate2 [M]-A-B Complex Coordination2->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product_Release Product Release Cyclization->Product_Release Forms Pyrazole Product_Release->Catalyst - Product

Caption: Generalized catalytic cycle for pyrazole synthesis.

Conclusion and Future Outlook

The synthesis of pyrazoles has been significantly advanced by the development of diverse and efficient catalytic systems. The choice of catalyst is not a one-size-fits-all decision but rather a strategic choice based on the desired product, scalability, cost, and environmental considerations. While traditional methods remain relevant, the future of pyrazole synthesis undoubtedly lies in the continued development of green and sustainable catalytic processes. The use of heterogeneous catalysts, particularly nanocatalysts and recyclable systems, will likely become more prevalent, offering both economic and ecological advantages. For researchers in the field, a thorough understanding of the catalytic options available is not just beneficial—it is essential for driving innovation in drug discovery and development.

References

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  • Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed.

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  • Organocatalyzed Construction Of New Kind Of Pyrazolone Derivatives - Globe Thesis.

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  • Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction | Macedonian Journal of Chemistry and Chemical Engineering.

  • Utilization of Oxidovanadium(IV) Porphyrin as a Catalyst for One-Pot, Four-Component Synthesis of Bioactive Pyranopyrazoles and its Anticancer Potential | Inorganic Chemistry - ACS Publications - American Chemical Society.

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions - JOCPR.

  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PubMed Central.

  • Homogeneous vs Heterogeneous Catalysts.

  • Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF.

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies | ACS Omega.

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  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.

  • 2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions | Request PDF - ResearchGate.

  • Cu-catalysed pyrazole synthesis in continuous flow - RSC Publishing.

  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts - ACG Publications.

Sources

A Comparative Guide to the Synthesis of 1,3,5-Substituted Pyrazoles: A Validation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals, including anti-inflammatory agents like celecoxib and various kinase inhibitors used in oncology. The specific substitution pattern at the 1, 3, and 5 positions of the pyrazole ring is often critical for modulating biological activity, making the efficient and controlled synthesis of these derivatives a key focus in drug discovery and development. This guide provides an in-depth, objective comparison of three prominent synthetic routes to 1,3,5-substituted pyrazoles: the classical Knorr Synthesis, modern Microwave-Assisted Synthesis, and elegant One-Pot Multicomponent Reactions. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document aims to empower researchers to select the optimal synthetic strategy for their specific research needs.

Core Synthetic Strategies: A Head-to-Head Comparison

The choice of synthetic route to a target 1,3,5-substituted pyrazole is a critical decision that balances tradition with innovation, and speed with substrate scope. Here, we dissect three leading methodologies.

The Enduring Classic: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Its longevity is a testament to its reliability and the ready availability of starting materials.[3]

Causality Behind Experimental Choices: The reaction is typically acid-catalyzed. The acid protonates a carbonyl group of the 1,3-dicarbonyl, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[1] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[1] A critical consideration is regioselectivity; when an unsymmetrical 1,3-dicarbonyl is used, the initial attack can occur at either carbonyl, potentially leading to a mixture of regioisomers.[1][4] The outcome is often influenced by the steric and electronic nature of the substituents on both reactants, as well as the reaction pH.[4]

The Modern Accelerator: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by offering significant enhancements in reaction rates and yields.[5][6] This is attributed to the efficient and uniform heating of the reaction mixture via dielectric heating, which can lead to cleaner reactions with fewer byproducts.[7]

Causality Behind Experimental Choices: Microwave irradiation directly couples with the polar molecules in the reaction mixture, leading to rapid and homogenous heating that often cannot be achieved with a conventional oil bath. This can overcome activation energy barriers more efficiently, dramatically reducing reaction times from hours to minutes.[5][6] The choice of solvent is crucial, as its dielectric properties will determine how effectively it absorbs microwave energy. Polar solvents like ethanol or acetic acid are common.[8]

The Elegant Convergent: One-Pot Multicomponent Reactions (MCRs)

MCRs offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation.[9] For pyrazole synthesis, this often involves the in-situ formation of a key intermediate, which then undergoes cyclization.

Causality Behind Experimental Choices: A common MCR strategy for pyrazoles involves a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization.[9] For instance, an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative can be combined in one pot.[10] The initial condensation of the aldehyde and dicarbonyl compound forms a reactive intermediate that is immediately trapped by the hydrazine in a subsequent cyclization, all without the need to isolate intermediates. This approach is highly convergent and ideal for building molecular diversity rapidly.

Data Presentation: A Quantitative Comparison

To provide a clear and objective comparison, the following table summarizes the performance of the three synthetic routes for the preparation of analogous 1,3,5-substituted pyrazoles.

ParameterKnorr Synthesis (Conventional Heating)Microwave-Assisted SynthesisOne-Pot Multicomponent Reaction
Reaction Time 2 - 9 hours[7][11]5 - 10 minutes[7][11]12 hours[9]
Typical Yield 72 - 90%[7]79 - 98%[7][11]70 - 90%[9]
Temperature Reflux (e.g., ~100-145°C)[3][12]60 - 160°C[7][8]70°C[9]
Key Advantages Well-established, reliable, readily available starting materials.Dramatically reduced reaction times, often higher yields, cleaner reactions.High efficiency, atom economy, operational simplicity, rapid generation of libraries.
Key Limitations Long reaction times, potential for side products, regioselectivity issues with unsymmetrical substrates.Requires specialized microwave reactor.Optimization can be more complex with multiple components.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 1,3,5-substituted pyrazoles via each of the discussed routes. These protocols are based on established literature procedures and are intended to be representative.

Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)[12]

Materials:

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Diethyl ether

  • Ethanol (95%)

Procedure:

  • In a round-bottomed flask, carefully and slowly add the ethyl acetoacetate to the phenylhydrazine in a fume hood (Note: this addition is slightly exothermic).

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145°C. A heavy syrup will form.

  • Transfer the hot syrup to a beaker and cool it thoroughly in an ice-water bath.

  • Add 2 mL of diethyl ether and stir the mixture vigorously until a crude powdered solid is obtained.

  • Filter the product under vacuum using a Büchner funnel and wash the solid thoroughly with diethyl ether.

  • Recrystallize the collected solid from a minimum amount of hot 95% ethanol (typically 5–7 mL).

  • Allow the hot solution to cool to room temperature, then place it in an ice bath to complete crystallization.

  • Filter the pure product by vacuum filtration, dry it in a desiccator, and determine the mass and melting point (125–127°C).

Protocol 2: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles[13]

Materials:

  • Appropriate chalcone derivative (e.g., 1-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-3-(substituted aryl)prop-2-en-1-one) (0.01 mol)

  • Hydrazine hydrate (0.01 mol)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine the chalcone (0.01 mol) and hydrazine hydrate (0.01 mol) in ethanol.

  • Add a small amount of glacial acetic acid as a catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 10 minutes at 280 W.

  • After the reaction is complete and the vessel has cooled, collect the resulting precipitate.

  • Wash the product with cold water and dry.

  • Recrystallize the crude product from an ethanol/water mixture (1:1) to obtain the pure 1,3,5-trisubstituted pyrazole.

Protocol 3: One-Pot, Three-Component Synthesis of 3,4,5-Trisubstituted Pyrazoles[9]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)

  • Ethyl diazoacetate (EDA) (1.01 mmol)

  • Piperidine (10 mol%)

  • Dimethyl sulfoxide (DMSO) (1 mL)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (2 mL), add piperidine (10 mol%).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Add DMSO (1 mL) and ethyl diazoacetate (1.01 mmol) to the reaction mixture.

  • Heat the mixture at 70°C for 12 hours under an open atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 3,4,5-trisubstituted pyrazole.

Visualization of Synthetic Workflows and Mechanisms

To further clarify the experimental and logical flow of each synthetic route, the following diagrams are provided.

Knorr Pyrazole Synthesis Workflow

Knorr_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification dicarbonyl 1,3-Dicarbonyl Compound mixing Mix Reactants + Acid Catalyst dicarbonyl->mixing hydrazine Hydrazine Derivative hydrazine->mixing reflux Heat under Reflux (1-9 hours) mixing->reflux cool Cool Reaction reflux->cool precipitate Precipitate/Extract cool->precipitate crystallize Recrystallize precipitate->crystallize product Pure 1,3,5-Substituted Pyrazole crystallize->product

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Microwave-Assisted Synthesis Workflow

Microwave_Workflow cluster_reactants Reactants cluster_reaction Microwave Reaction cluster_workup Work-up & Purification precursor Chalcone or 1,3-Dicarbonyl mixing Combine in Microwave Vial precursor->mixing hydrazine Hydrazine Derivative hydrazine->mixing irradiate Microwave Irradiation (5-10 minutes) mixing->irradiate cool Cool Vessel irradiate->cool filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize product Pure 1,3,5-Substituted Pyrazole recrystallize->product

Caption: A streamlined workflow for microwave-assisted pyrazole synthesis.

One-Pot Multicomponent Reaction Mechanism

MCR_Mechanism reactants Aldehyde + 1,3-Dicarbonyl + Hydrazine step1 step1 reactants->step1:f0 Piperidine step2 step2 step1:f0->step2:f0 step3 step3 step2:f0->step3:f0 O2 (air) product 1,3,5-Substituted Pyrazole step3:f0->product

Caption: A simplified mechanistic pathway for a one-pot, three-component pyrazole synthesis.

Conclusion

The synthesis of 1,3,5-substituted pyrazoles is a mature field with a rich history and a vibrant present. The classical Knorr synthesis remains a robust and reliable method, particularly for large-scale applications where the initial investment in specialized equipment is a consideration. However, for rapid lead generation and optimization in a drug discovery context, microwave-assisted synthesis offers undeniable advantages in speed and efficiency, often providing higher yields in a fraction of the time.[7][11] For constructing molecular libraries and exploring chemical diversity, one-pot multicomponent reactions represent an elegant and highly convergent strategy, maximizing complexity in a single, operationally simple step.

The choice of synthetic route is ultimately dictated by the specific goals of the researcher. By understanding the underlying chemical principles, performance metrics, and practical considerations of each method, scientists can make informed decisions to accelerate their research and development efforts in the vital field of medicinal chemistry.

References

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  • Zhang, Y., et al. (2022). Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction. ResearchGate. Retrieved from [Link]

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  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity of the novel compound, 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine. As public data on this specific molecule is limited, we will establish a robust, multi-tiered strategy based on its core chemical scaffold. This document is intended for researchers, scientists, and drug development professionals to design and interpret selectivity studies, ensuring a thorough understanding of a compound's biological interactions.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] These drugs span a wide range of target classes, including protein kinases, enzymes, and G protein-coupled receptors (GPCRs).[3][4] Given this precedent, a systematic investigation into the potential off-target activities of any new pyrazole-containing compound is not just a regulatory requirement, but a scientific necessity to mitigate the risk of toxicity and predict clinical outcomes.[5][6] Undesired off-target interactions are a primary cause of preclinical and clinical safety-related attrition.[6]

Our approach is designed to move from broad, high-throughput screening to specific, physiologically relevant validation, providing a self-validating system to build a comprehensive selectivity profile.

Rationale: From Chemical Structure to Target Prediction

The structure of this compound contains key features that guide our initial hypothesis. The pyrazole ring is a bioisostere for other aromatic rings and can participate in hydrogen bonding, while the methoxybenzyl group adds lipophilicity and potential for specific hydrophobic interactions.[3]

Given that a significant number of pyrazole-based drugs are kinase inhibitors, our primary hypothesis is that this compound may interact with the ATP-binding site of one or more protein kinases.[7][8] Therefore, the logical first step in our experimental cascade is a broad kinase panel screen. However, to build a truly comprehensive profile, we must also remain open to other possibilities and employ methods to uncover unexpected interactions.

To this end, a preliminary in silico analysis using computational tools is recommended. Methods like Similarity Ensemble Approach (SEA) or other machine learning-based models can compare the compound's structure to databases of known ligands, predicting a range of potential on- and off-targets.[6][9] This predictive step helps to inform the design of later-stage, more focused experimental panels.

A Multi-Tiered Experimental Workflow for Selectivity Profiling

We propose a four-tiered approach to systematically evaluate the cross-reactivity of this compound. This workflow ensures that resources are used efficiently, starting with a broad but shallow screen and progressively focusing on the most relevant interactions with higher-resolution assays.

G cluster_0 Tier 1: Discovery Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Broad Off-Target Liability cluster_4 Tier 4: Cellular Validation T1 Broad Kinase Panel Screen (>400 kinases @ 1-10 µM) T2 Dose-Response (IC50) Determination for Primary 'Hits' T1->T2 Hits with >70% Inhibition T2_2 Calculate Selectivity Metrics (e.g., S-Score) T3 Safety Panel Screening (hERG, CYPs, GPCRs, etc.) T2_2->T3 Define Primary Target(s) T4 Cellular Thermal Shift Assay (CETSA®) Confirm Target Engagement T3->T4 Assess Safety Profile Final Final T4->Final Comprehensive Selectivity Profile

Caption: Proposed multi-tiered workflow for cross-reactivity profiling.

Tier 1: Broad Kinase Panel Screening

The initial step is to screen the compound against a large, functionally diverse panel of protein kinases. Commercial services offer panels covering the majority of the human kinome.[10][11]

  • Objective: To identify any and all potential kinase interactions in an unbiased manner.

  • Methodology: The compound is tested at a single, high concentration (typically 1 µM or 10 µM) against the panel. The percentage of inhibition for each kinase is measured.

  • Rationale: This approach casts a wide net to flag potential interactions that might be missed by more focused approaches. A high concentration is used to ensure that even weak interactions are detected.

Tier 2: Dose-Response Confirmation and Selectivity Quantification

Any kinases showing significant inhibition (e.g., >70%) in the initial screen are considered "hits" and are subjected to further analysis.

  • Objective: To confirm the activity of the initial hits and determine their potency (IC50).

  • Methodology: A 10-point dose-response curve is generated for each hit kinase, allowing for the calculation of the IC50 value.

  • Rationale: An IC50 value provides a quantitative measure of potency, which is essential for comparing the compound's activity across different targets. This step filters out false positives from the initial screen. From this data, a Selectivity Score (S-score) can be calculated to quantify the compound's specificity for its primary target(s) versus the wider kinome.[12][13]

Tier 3: Broader Off-Target Liability Screening

While kinase activity is a primary hypothesis, responsible drug development requires screening against a panel of common off-targets associated with adverse drug reactions.[14]

  • Objective: To identify potential liabilities by assessing interactions with key safety-related proteins.

  • Methodology: The compound is submitted to a commercially available safety panel, which typically includes targets like the hERG potassium channel (cardiotoxicity), cytochrome P450 (CYP) enzymes (drug metabolism), and a panel of GPCRs and ion channels.[15]

  • Rationale: Early identification of these liabilities allows for chemical modifications to engineer out unwanted activities or can be a critical factor in the decision to terminate a compound's development.[5]

Tier 4: Cellular Target Engagement

Biochemical assays are essential, but they do not fully recapitulate the complex environment inside a cell. Therefore, confirming that the compound engages its target(s) in a physiological context is a critical validation step.

  • Objective: To confirm target binding in a cellular environment.

  • Methodology: The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that measures the thermal stabilization of a protein upon ligand binding.[16] Changes in the melting temperature of a target protein in the presence of the compound provide direct evidence of engagement.

  • Rationale: CETSA provides a label-free, unbiased assessment of target engagement in intact cells or cell lysates, bridging the gap between biochemical activity and cellular function.[16]

Data Presentation: A Comparative Analysis

To illustrate how data from these studies are interpreted, we present a hypothetical comparison between our compound of interest, Cmpd-A (this compound) , and a fictional competitor, Cmpd-B (a known multi-kinase inhibitor with a pyrazole core) .

Table 1: Hypothetical Tier 1 Kinase Screening Results (% Inhibition @ 1 µM)
Kinase TargetCmpd-A (% Inhibition)Cmpd-B (% Inhibition)Kinase Family
MAPK14 (p38α) 98% 95% CMGC
AURKB 85% 99% Aurora
VEGFR2 15%92% TK
EGFR 5%45%TK
JAK2 32%88% TK
ROCK1 75% 60%AGC

This table shows that Cmpd-A has high activity against MAPK14, AURKB, and ROCK1, while Cmpd-B is a broader inhibitor, hitting multiple tyrosine kinases (TKs) as well.

Table 2: Hypothetical Tier 2 Dose-Response Data (IC50, nM)
Kinase TargetCmpd-A (IC50, nM)Cmpd-B (IC50, nM)
MAPK14 (p38α) 25 30
AURKB 150 10
ROCK1 450 >1000
VEGFR2 >10,00055
JAK2 >5,00070

The dose-response data confirms that Cmpd-A is most potent against MAPK14, with weaker activity on AURKB and ROCK1. In contrast, Cmpd-B is a potent inhibitor of AURKB, VEGFR2, and JAK2, confirming its multi-kinase profile.

G cluster_A Cmpd-A Profile cluster_B Cmpd-B Profile A_Target MAPK14 (25 nM) A_Off1 AURKB (150 nM) A_Off2 ROCK1 (450 nM) B_Target AURKB (10 nM) B_Off1 MAPK14 (30 nM) B_Off2 VEGFR2 (55 nM) B_Off3 JAK2 (70 nM)

Caption: Comparative selectivity profiles of Cmpd-A and Cmpd-B.

Detailed Experimental Protocol: In Vitro Kinase Assay

To ensure transparency and reproducibility, we provide a detailed protocol for a common method used in Tier 1 and Tier 2 screening.

Assay: ADP-Glo™ Luminescent Kinase Assay (Promega)

  • Objective: To measure the enzymatic activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. The inhibition of this activity by a compound is then determined.

  • Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus to kinase activity.[17]

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compound (e.g., this compound) in DMSO to create a 10-point concentration series. A typical starting concentration is 10 mM. Then, create intermediate dilutions in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no enzyme" controls for background.

  • Kinase Reaction Initiation: Add 2.5 µL of a 2X kinase/substrate solution to each well to initiate the reaction. The final reaction volume is 5 µL. The solution contains the specific kinase being tested and its corresponding substrate peptide, at concentrations optimized for the assay.[17]

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and initiates the luminescence reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all other readings.

    • Calculate the percent inhibition relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_compound / Signal_DMSO)).

    • For dose-response curves, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for profiling the cross-reactivity of the novel compound this compound. By systematically progressing from broad screening to cellular validation, researchers can build a high-confidence selectivity profile. The hypothetical data presented illustrates how Cmpd-A could be identified as a relatively selective MAPK14 inhibitor, distinguishing it from a more promiscuous multi-kinase inhibitor like Cmpd-B.

Understanding a compound's selectivity is fundamental to modern drug discovery.[14][18] It allows for the rational design of safer, more effective medicines and provides crucial insights into a molecule's potential mechanism of action and toxicity profile. The workflows and protocols described herein provide a validated roadmap for achieving this critical objective.

References

  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
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  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PubMed. Available from: [Link]

  • Scheer, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available from: [Link]

  • Uitdehaag, J. C. M., et al. Panel profiling of kinase inhibitors approved for clinical use. ResearchGate. Available from: [Link]

  • Wang, Z., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

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  • Ilies, M. A., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]

  • Sunitha, T., et al. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available from: [Link]

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  • Ruddraraju, K. V., et al. (2016). Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. Available from: [Link]

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Available from: [Link]

  • Yadav, B., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. Available from: [Link]

  • Patsnap Synapse. (2025). How to improve drug selectivity?. Available from: [Link]

  • ResearchGate. Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to.... Available from: [Link]

  • Basnet, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available from: [Link]

  • Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. Available from: [Link]

  • Ruddraraju, K. V., et al. (2016). Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. Available from: [Link]

  • Dalal, K., et al. (2022). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. MDPI. Available from: [Link]

  • MDPI. Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Available from: [Link]

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A Senior Application Scientist's Guide to Differentiating Pyrazole Isomers Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Isomers in Modern Chemistry

This in-depth technical guide provides a comparative analysis of the spectroscopic data of pyrazole isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide researchers, scientists, and drug development professionals with the expertise to confidently distinguish between these closely related molecules. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by experimental data from peer-reviewed literature.

The Structural Landscape of Pyrazole Isomers

The core of our discussion revolves around positional isomers of substituted pyrazoles. The numbering of the pyrazole ring begins at the nitrogen atom bearing a hydrogen or substituent, proceeding towards the second nitrogen atom. This can lead to different isomers depending on the placement of substituents at positions 3, 4, and 5. Furthermore, N-unsubstituted pyrazoles can exist in two tautomeric forms, which can complicate spectral interpretation.[1][4]

Caption: General structure of the pyrazole ring and examples of positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for differentiating pyrazole isomers, providing detailed information about the chemical environment and connectivity of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy: A Fingerprint of Proton Environments

The chemical shifts (δ) and coupling constants (J) of the pyrazole ring protons are highly sensitive to the substitution pattern.

  • Chemical Shifts (δ): The protons on the pyrazole ring typically resonate in the aromatic region (6.0-8.5 ppm). The electron-withdrawing nature of the nitrogen atoms deshields the adjacent protons.

    • H3 and H5 protons are generally more deshielded (further downfield) than the H4 proton .

    • Substituents dramatically influence the chemical shifts. Electron-donating groups (e.g., -CH₃, -NH₂) will shield the ring protons, shifting them upfield, while electron-withdrawing groups (e.g., -NO₂, -COOR) will deshield them, causing a downfield shift.[5]

  • Coupling Constants (J): The through-bond coupling between adjacent protons provides valuable connectivity information.

    • J3,4 and J4,5 are typically in the range of 1.5-3.0 Hz.

    • The absence of a particular coupling can confirm the position of a substituent. For instance, in a 4-substituted pyrazole, the H3 and H5 protons will appear as singlets (or doublets if coupled to the N-H proton).

Comparative ¹H NMR Data for Pyrazole Isomers

CompoundH3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)MultiplicityJ (Hz)Reference
Pyrazole7.666.377.66d, t, dJ3,4=J4,5=2.2[6]
1-Methylpyrazole~7.5~6.2~7.4d, t, dJ3,4≈1.8, J4,5≈2.3[7]
3,5-Dimethylpyrazole5.83-5.83s-[5]
4-Nitropyrazole8.05-8.50s, s-[5]

Causality Behind the Observations: The symmetry of pyrazole itself leads to the equivalence of the C3 and C5 positions, resulting in identical chemical shifts for H3 and H5.[6] Substitution breaks this symmetry. In 1-methylpyrazole, the methyl group on the nitrogen deshields the adjacent H5 proton slightly more than the H3 proton. In 3,5-dimethylpyrazole, the substitution at both C3 and C5 results in a single peak for the equivalent methyl protons and the remaining H4 proton appearing as a singlet. The strong electron-withdrawing effect of the nitro group in 4-nitropyrazole significantly deshields the H3 and H5 protons, shifting them downfield.[5]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information about the carbon framework of pyrazole isomers.

  • Chemical Shifts (δ): The carbon atoms of the pyrazole ring resonate between approximately 100 and 150 ppm.

    • The C3 and C5 atoms are typically more deshielded than the C4 atom.[8][9]

    • The position of a substituent has a pronounced effect on the chemical shifts of the carbon atoms, which can be used to distinguish between isomers.[1][9]

Comparative ¹³C NMR Data for Pyrazole Isomers

CompoundC3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Reference
Pyrazole134.6105.8134.6[10]
1-Methylpyrazole~138.7~105.4~129.2[7]
3(5)-Methylpyrazole (tautomeric mixture)148.2105.7138.8[9]

Expert Insights: The tautomerism in N-unsubstituted pyrazoles can lead to signal averaging in solution NMR, sometimes resulting in broad peaks or an average chemical shift for C3 and C5.[1][4] Solid-state NMR (CP/MAS) can be employed to study the specific tautomer present in the solid state, as tautomeric exchange is often suppressed.[9][10]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it may not always be sufficient on its own to differentiate isomers, it offers crucial confirmatory data.

  • N-H Stretching: In N-unsubstituted pyrazoles, the N-H stretching vibration is a key diagnostic band, typically appearing as a broad band in the region of 3100-3500 cm⁻¹.[2][11] The broadness is due to intermolecular hydrogen bonding. In the gas phase, where hydrogen bonding is minimal, this band is sharper and at a higher frequency.[11]

  • C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

  • C=C and C=N Stretching: These vibrations appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹. The exact positions can vary depending on the substitution pattern.

  • Out-of-Plane Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can sometimes be indicative of the substitution pattern on the aromatic ring.

Comparative IR Data for Pyrazole and its Isomers

CompoundN-H Stretch (cm⁻¹)C=N Stretch (cm⁻¹)Key Fingerprint Bands (cm⁻¹)Reference
Pyrazole~3140 (broad)~15301450, 1370, 1030[12]
Imidazole~3120 (broad)~15451480, 1325, 1055[13]

Distinguishing Pyrazole from Imidazole: While both pyrazole and imidazole show a broad N-H stretch, their fingerprint regions exhibit distinct patterns. Imidazole, with its non-adjacent nitrogen atoms, has a different set of vibrational modes compared to pyrazole.[13][14]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak confirms the molecular formula and, consequently, the isomeric nature of the compounds.

  • Fragmentation Pathways: The fragmentation of the pyrazole ring can be diagnostic. Common fragmentation pathways include the loss of HCN and N₂.[15][16] The substituents on the ring will direct the fragmentation, leading to different fragment ions and relative abundances for each isomer.

Typical Fragmentation of the Pyrazole Ring

Fragmentation M [M]⁺ M_minus_H [M-H]⁺ M->M_minus_H -H M_minus_HCN [M-HCN]⁺ M->M_minus_HCN -HCN M_minus_H_minus_N2 [M-H-N₂]⁺ M_minus_H->M_minus_H_minus_N2 -N₂

Sources

Investigator's Guide: Benchmarking 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive experimental framework for the initial characterization and benchmarking of the novel compound, 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine. Publicly available data on the biological activity of this specific molecule is limited; therefore, this document serves as a detailed roadmap for researchers. We propose a systematic approach to evaluate its kinase inhibition profile against a panel of well-characterized, clinically relevant kinase inhibitors. The protocols, rationale, and data interpretation strategies outlined herein are designed to ensure scientific rigor and produce a robust, trustworthy dataset for assessing the compound's therapeutic potential.

Introduction: The Rationale for Kinase Profiling

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2][3] Its unique stereoelectronic properties allow it to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of protein kinases.[4] Derivatives of this scaffold have shown potent inhibitory activity against a wide array of kinase targets, including those critical to cancer cell proliferation and survival, such as Aurora kinases, BCR-ABL, and checkpoint kinases.[1][5]

Given this precedent, the novel compound This compound (hereafter designated Compound-X ) represents a logical candidate for kinase inhibitor screening. Its structure, featuring the core pyrazole-amine group and a methoxybenzyl moiety, warrants a thorough investigation into its potential as a modulator of kinase activity.

This guide provides a head-to-head benchmarking strategy to:

  • Determine the inhibitory activity and potency (IC₅₀) of Compound-X against a diverse panel of kinases.

  • Assess its selectivity profile compared to both broad-spectrum and target-specific inhibitors.

  • Generate foundational data to guide future structure-activity relationship (SAR) studies and cellular characterization.

Experimental Design: A Multi-Faceted Benchmarking Approach

To generate a meaningful comparison, Compound-X will be evaluated against a carefully selected panel of benchmark inhibitors. The choice of these comparators is designed to provide context for both the potency and selectivity of our test compound.

Selection of Benchmark Kinase Inhibitors

The following inhibitors have been chosen to represent different classes and selectivity profiles:

InhibitorTarget ClassRationale for Inclusion
Staurosporine Broad-SpectrumA potent, non-selective inhibitor of many kinases. Serves as a universal positive control for assay performance and establishes a baseline for high-potency inhibition.
Sunitinib Multi-Targeted TKIAn FDA-approved inhibitor of multiple receptor tyrosine kinases (VEGFR, PDGFR, KIT).[6] Provides a benchmark for multi-targeted activity.
Bosutinib Src/Abl InhibitorA third-generation, FDA-approved inhibitor targeting Src-family kinases and Bcr-Abl.[6] Represents a more selective, targeted agent.
Vemurafenib BRAF V600E InhibitorA highly specific, FDA-approved inhibitor of the mutant BRAF V600E kinase.[6] Sets the standard for a highly selective, mutation-specific compound.
Proposed Experimental Workflow

The benchmarking process will follow a logical progression from broad screening to detailed potency determination. This workflow is designed to be efficient and self-validating, with clear decision points.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Potency cluster_analysis Phase 3: Analysis Compound_QC Compound-X Synthesis & QC (NMR, LC-MS, >98% Purity) Stock_Prep Prepare DMSO Stocks (Compound-X & Benchmarks) Compound_QC->Stock_Prep Primary_Screen Primary Screen (Single High Concentration) vs Kinase Panel Stock_Prep->Primary_Screen Hit_ID Hit Identification (Kinases with >80% Inhibition) Primary_Screen->Hit_ID IC50_Gen IC50 Determination (10-point Dose Response) Hit_ID->IC50_Gen For identified 'hits' Data_Analysis Data Analysis (Curve Fitting, IC50 Calculation) IC50_Gen->Data_Analysis Selectivity Selectivity Profiling (Compare IC50 across panel) Data_Analysis->Selectivity Report Final Report Generation Selectivity->Report G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK SRC SRC RTK->SRC RAS RAS SRC->RAS RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Figure 2: Simplified SRC signaling in the MAPK pathway.

Inhibition of SRC, as hypothetically observed with Compound-X, could block these downstream signals, providing a therapeutic rationale for its development as an anti-cancer agent.

Conclusion and Future Directions

This guide details a robust, validated, and efficient strategy for the initial biochemical characterization of this compound. By benchmarking against a panel of established inhibitors using the highly sensitive ADP-Glo™ assay, researchers can generate a comprehensive profile of the compound's potency and selectivity.

Positive results from this proposed study, such as the identification of a potent and selective "hit," would provide a strong rationale for advancing the compound to the next stages of drug discovery, including:

  • Cell-based Assays: Confirming on-target activity by assessing the phosphorylation of downstream substrates in relevant cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound-X to improve potency and optimize drug-like properties.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in preclinical animal models of cancer.

References

  • Al-Sanea, M. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed Central. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Retrieved from [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science. Retrieved from [Link]

  • Cetin, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Retrieved from [Link]

  • Regan, J., et al. (2003). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]

  • Klaeger, S., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Retrieved from [Link]

  • Zhang, J., et al. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Retrieved from [Link]

  • Uddin, M. S., et al. (2020). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Oncology. Retrieved from [Link]

  • Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

The key structural features—a pyrazole core and an amine functional group—dictate its chemical reactivity and toxicological properties. Based on available data for similar pyrazole derivatives and amines, this compound should be handled as hazardous.[2][3]

Anticipated Hazard Classifications:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[1][4]

  • Skin Irritation: Expected to cause skin irritation.[1][2]

  • Serious Eye Irritation: Expected to cause serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][5]

Incompatibility: A critical aspect of safe handling and disposal is understanding chemical incompatibilities. Amine compounds can react exothermically or violently with acids and strong oxidizing agents.[6] Therefore, waste containing this compound must never be mixed with acidic or oxidizing waste streams.

Regulatory Framework: Adherence to Compliance

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7] Academic and research laboratories have specific regulations under 40 CFR Part 262, Subpart K, which provide an alternative, more flexible set of standards for managing hazardous waste generated in a lab setting.[8][9] It is crucial to operate under a comprehensive waste management plan and to ensure that all personnel are trained on these procedures.[10]

Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations and ensuring compliance with local, state, and federal mandates.

Step-by-Step Disposal Protocol

This protocol outlines the systematic process for safely managing waste containing this compound from the point of generation to its final disposal.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Given the anticipated hazards, the following PPE is mandatory when handling the compound or its waste:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[11]

  • Body Protection: A standard laboratory coat.[12]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][13]

Step 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste disposal. It prevents dangerous reactions and ensures that waste is treated by the appropriate method.[12]

  • Solid Waste:

    • Collect unused or expired solid this compound in a dedicated, chemically compatible, and sealable container.[14]

    • Grossly contaminated materials, such as weighing papers, gloves, and absorbent pads, should be placed in the same solid waste container.[14]

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent, it must be collected in a separate, compatible liquid waste container.

    • Do not mix with other waste streams , especially acidic or oxidizing solutions, to prevent hazardous reactions.[12]

  • Empty Containers:

    • The first rinse of a container that held this compound must be collected and disposed of as hazardous waste. For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected.[15] After thorough rinsing, the container can be managed as non-hazardous waste, pending institutional policy.

The following table summarizes the containerization strategy:

Waste StreamContainer TypeKey Instructions
Solid Waste (Pure compound, contaminated debris)Labeled, sealable, polyethylene containerDesignate for "Pyrazole Amine Waste." Do not mix with other chemical wastes.[14]
Liquid Waste (Solutions in organic solvent)Labeled, sealable, solvent-safe containerSegregate from aqueous and incompatible waste streams. Do not overfill.
Contaminated Sharps (Needles, broken glass)Puncture-proof sharps containerSegregate from all other waste streams at the point of use.
Step 3: Labeling Hazardous Waste

Accurate labeling is a legal requirement and critical for safety. Your institution's EHS department will provide specific hazardous waste labels. The label must include:

  • The full chemical name: "Waste this compound"

  • A clear indication of the hazards (e.g., "Toxic," "Irritant")[14]

  • The accumulation start date (the date the first drop of waste enters the container)

  • The names of all components in the container, including solvents.

Step 4: On-Site Accumulation and Storage

Waste containers must be stored in a designated satellite accumulation area within the laboratory. This area must:

  • Be at or near the point of generation.

  • Be under the control of the laboratory personnel.

  • Be well-ventilated and away from heat sources or direct sunlight.[12]

  • Store waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

  • Keep containers securely closed except when adding waste.[15]

Step 5: Final Disposal

The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[11][14]

  • High-Temperature Incineration: This is the most common and recommended disposal method for this class of organic compound.[14] Incineration ensures the complete destruction of the molecule, preventing its release into the environment.[16]

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting an online or paper request to the EHS department.[14]

The disposal workflow is visualized in the diagram below.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Professional Disposal gen Waste Generation (Solid, Liquid, Debris) ppe Step 1: Wear PPE (Gloves, Goggles, Lab Coat) seg Step 2: Segregate Waste (Solid vs. Liquid) ppe->seg Handle Safely cont Step 3: Containerize & Label (Compatible, Sealed, Tagged) seg->cont Prevent Reactions store Step 4: Store Safely (Satellite Accumulation Area) cont->store Await Pickup pickup Step 5: Request EHS Pickup store->pickup Full Container transport Transport by Licensed Carrier pickup->transport incin Step 6: Final Disposal (High-Temp Incineration) transport->incin

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating their impact.

Small Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Contain: Prevent the spill from spreading using absorbent pads or sand.[1]

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

The decision-making process for a spill is outlined below.

SpillResponse spill Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess small_spill Small & Manageable assess->small_spill Is it small and you are trained? large_spill Large or Uncontrolled assess->large_spill No / Unsure ppe_spill Don Appropriate PPE small_spill->ppe_spill evacuate Evacuate Area Call EHS/Emergency Services large_spill->evacuate contain Contain & Absorb Spill ppe_spill->contain collect Collect Waste contain->collect decon Decontaminate Area collect->decon report Report to Supervisor/EHS decon->report

Caption: Decision-making flowchart for a chemical spill.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[1][5]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[1][13]

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Laboratory Hazardous Waste: What You and Your Staff Need to Know. TriHaz Solutions. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Safety Data Sheet - 1-Methyl-3-phenyl-1H-pyrazol-5-amine. Fisher Scientific. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. [Link]

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Chemical Incompatibility Chart. Princeton EHS. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a wide range of biological activities.[1][2] The amine functional group, while crucial for many chemical reactions, also necessitates specific handling precautions due to its potential for skin and respiratory irritation.[3][4][5] Therefore, a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) and handling protocols are paramount.

Hazard Assessment and Risk Mitigation

Based on the hazard profiles of structurally related pyrazole amines, 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine should be treated as a hazardous substance with the potential to cause the following:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[3][4][6]

  • Serious Eye Irritation: Contact with eyes can cause significant irritation and potential damage.[3][4][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4][5]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[4][6][7]

To mitigate these risks, a multi-layered approach to safety is essential, encompassing engineering controls, administrative controls, and the correct use of personal protective equipment.

Engineering and Administrative Controls: Your First Line of Defense

Before any handling of the compound, ensure the following controls are in place:

  • Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][4]

  • Designated Work Area: Establish a clearly marked area for handling this compound to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be trained on the potential hazards and safe handling procedures outlined in this guide and the relevant SDSs for similar compounds.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical for preventing direct contact with the chemical. The following table summarizes the required PPE for various stages of handling.

Activity Required PPE Rationale
Receiving and Storage * Safety Glasses with side shields* Nitrile GlovesProtects against accidental splashes or contact with contaminated packaging.
Weighing and Aliquoting (Solid) * Chemical Splash Goggles* Face Shield* Nitrile Gloves (double-gloved recommended)* Lab Coat* Disposable Gown/SleevesProvides enhanced protection against dust inhalation and skin/eye contact in a scenario with a high potential for aerosolization.[3][8]
Solution Preparation and Handling * Chemical Splash Goggles* Nitrile Gloves* Lab CoatProtects against splashes and direct skin/eye contact.
Experimental Use * Chemical Splash Goggles* Nitrile Gloves* Lab CoatStandard laboratory practice to prevent exposure during reactions and analyses.
Spill Cleanup * Chemical Splash Goggles* Face Shield* Chemical-resistant Gloves (e.g., neoprene or butyl rubber)* Chemical-resistant Apron or Coveralls* Appropriate Respiratory Protection (based on spill size and ventilation)Ensures comprehensive protection during emergency response where exposure levels may be higher.[9][10]
Waste Disposal * Chemical Splash Goggles* Chemical-resistant Gloves* Lab CoatProtects against splashes and contact with contaminated waste containers.

Important Note on Gloves: Always inspect gloves for any signs of damage before use.[11] Remove gloves using the proper technique to avoid contaminating your skin.[11] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][4][6]

Procedural Guidance: A Step-by-Step Approach

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6][12] Keep the container tightly closed.[3][6]

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound, emphasizing the integration of safety measures at each step.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Cleanup start Start: Don PPE weigh Weigh Solid Compound (in fume hood) start->weigh Ensure ventilation dissolve Dissolve in Solvent weigh->dissolve react Perform Chemical Reaction dissolve->react workup Reaction Work-up react->workup analyze Analyze Product workup->analyze cleanup Decontaminate Glassware & Work Area analyze->cleanup dispose Dispose of Waste cleanup->dispose end End: Doff PPE & Wash Hands dispose->end

Safe Handling Workflow Diagram
Spill and Emergency Procedures

In the event of a spill, your safety is the top priority.

  • Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard level.

  • Alert: Notify your supervisor and institutional safety officer.

  • Assess: From a safe distance, assess the extent of the spill.

  • Control: If it is safe to do so, control the source of the spill.

  • Contain: Use appropriate absorbent materials to contain the spill. Do not use combustible materials for absorbent.

  • Clean: Wearing the appropriate PPE, clean the spill according to your institution's hazardous waste procedures.

  • Decontaminate: Thoroughly decontaminate the area and any equipment used for cleanup.

In case of personal exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][6] Seek medical attention.

  • Skin: Immediately wash the affected area with plenty of soap and water.[3][6] Remove contaminated clothing.[3][4] Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air.[3][6] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.[6]

Disposal Plan: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.[13]

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[12]

  • Containerization: Use clearly labeled, compatible waste containers.[12]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated, well-ventilated area, away from heat and incompatible materials.[12]

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal company.[12][14] Never pour chemical waste down the drain.[13]

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your team.

References

  • BASF. (2025, July 28). Safety data sheet.
  • Fisher Scientific. (2023, August 24). SAFETY DATA SHEET: 1-Methyl-3-phenyl-1H-pyrazol-5-amine.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 5-Amino-3-methyl-1-phenyl-1H-pyrazole.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine.
  • ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes.
  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET: 3-Methyl-1-phenyl-2-pyrazoline-5-one.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Enamine. (n.d.). safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • University of Minnesota. (2024, April 16). chemical waste guidelines.
  • (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole.
  • ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • YouTube. (2020, November 18). Anhydrous Ammonia PPE.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.